molecular formula C11H14O2 B1585323 Propyl phenylacetate CAS No. 4606-15-9

Propyl phenylacetate

Cat. No.: B1585323
CAS No.: 4606-15-9
M. Wt: 178.23 g/mol
InChI Key: GXXFZZLGPFNITM-UHFFFAOYSA-N
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Description

Propyl Phenylacetate (CAS 4606-15-9), with the molecular formula C11H14O2, is an ester compound classified as a flavor and fragrance agent . It is characterized as a colorless to clear liquid with a distinct sweet, honey-like aroma accompanied by floral, apricot, and rose nuances . Its flavor profile is similarly described as sweet, honey-like, and floral with a fermented balsamic nuance, making it a compound of interest for studies in flavor and fragrance formulation . In research and industry, its primary applications are linked to its organoleptic properties. It is listed under FEMA 2955 and JECFA 1010 as a synthetic flavoring substance . Beyond flavor studies, it is noted for its stability and non-discoloring properties in various media, including soaps, lotions, and hair sprays, highlighting its utility in cosmetic and personal care research . From a chemical research perspective, this compound has been used in synthetic organic chemistry studies, such as investigating the formation of specific enolates using strong non-ionic bases . Key physical properties include a boiling point of approximately 240-253 °C at 760 mmHg, a refractive index of n20/D 1.492 , and a density near 1.005 g/cm³ at 25°C . It has very low solubility in water but is miscible in alcohol and oils . Researchers can access further technical data, including NMR spectra and predicted physicochemical properties, through specialized databases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 2-phenylacetate
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InChI

InChI=1S/C11H14O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXFZZLGPFNITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
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DSSTOX Substance ID

DTXSID9063534
Record name Benzeneacetic acid, propyl ester
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Molecular Weight

178.23 g/mol
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Physical Description

Colourless liquid; honey-like, but fresh and light, fruity apricot-rose type odour
Record name Propyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

240.00 °C. @ 753.00 mm Hg
Record name Propyl phenylacetate
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Solubility

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Propyl phenylacetate
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Record name Propyl phenylacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.985-0.995 (15.5°)
Record name Propyl phenylacetate
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CAS No.

4606-15-9
Record name Propyl phenylacetate
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Record name Propyl phenylacetate
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Record name Propyl phenylacetate
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Record name Benzeneacetic acid, propyl ester
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Record name Propyl phenylacetate
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Record name PROPYL PHENYLACETATE
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Record name Propyl phenylacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Propyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Propyl phenylacetate (B1230308), a valuable ester recognized for its characteristic honey-like, fruity aroma, finds extensive application in the fragrance, flavor, and pharmaceutical industries. This guide provides a comprehensive overview of the primary synthetic routes to propyl phenylacetate, offering detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways and workflows. This document is intended for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through three principal methods: Fischer-Speier esterification, enzymatic synthesis, and transesterification. Each method presents distinct advantages and challenges in terms of yield, reaction conditions, and environmental impact.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely employed acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of this compound synthesis, this involves the reaction of phenylacetic acid with n-propanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible and is driven to completion by using an excess of one of the reactants, usually the less expensive alcohol, or by the removal of water as it is formed.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Fischer_Esterification phenylacetic_acid Phenylacetic Acid protonated_acid Protonated Phenylacetic Acid phenylacetic_acid->protonated_acid + H⁺ propanol n-Propanol h_plus H⁺ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + n-Propanol protonated_ester Protonated Ester tetrahedral_intermediate->protonated_ester - H₂O propyl_phenylacetate This compound protonated_ester->propyl_phenylacetate - H⁺ water Water Enzymatic_Synthesis lipase Lipase (CAL-B) acyl_enzyme Acyl-Enzyme Intermediate lipase->acyl_enzyme + Phenylacetic Acid - H₂O phenylacetic_acid Phenylacetic Acid propanol n-Propanol acyl_enzyme->lipase + n-Propanol - this compound propyl_phenylacetate This compound water Water Transesterification methyl_phenylacetate Methyl Phenylacetate protonated_ester_start Protonated Methyl Phenylacetate methyl_phenylacetate->protonated_ester_start + H⁺ propanol n-Propanol h_plus H⁺ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_ester_start->tetrahedral_intermediate + n-Propanol protonated_ester_end Protonated This compound tetrahedral_intermediate->protonated_ester_end - Methanol propyl_phenylacetate This compound protonated_ester_end->propyl_phenylacetate - H⁺ methanol Methanol Experimental_Workflow reactants Reactants (Phenylacetic Acid/Ester + n-Propanol) catalyst_addition Catalyst Addition (e.g., H₂SO₄ or Lipase) reactants->catalyst_addition reaction Reaction (Heating/Incubation) catalyst_addition->reaction workup Work-up (Solvent Addition, Quenching) reaction->workup extraction Liquid-Liquid Extraction (Washing with NaHCO₃, Brine) workup->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Final Purification (Vacuum Distillation) concentration->purification product Pure this compound purification->product

Propyl Phenylacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl phenylacetate (B1230308) (C₁₁H₁₄O₂) is an aromatic ester recognized for its characteristic sweet, honey-like, and fruity aroma.[1] This colorless liquid is a key component in the fragrance and flavor industries, valued for its application in perfumes, cosmetics, and as a food additive.[1] Beyond its organoleptic properties, propyl phenylacetate serves as a valuable building block in organic synthesis. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and comprehensive spectroscopic data for its characterization.

Chemical and Physical Properties

This compound is characterized by its ester functional group, consisting of a propyl group attached to the carboxylate of phenylacetic acid. Its properties are well-documented, making it a reliable compound for various applications.

Table 1: General and Physical Properties of this compound

PropertyValueReference
IUPAC Name propyl 2-phenylacetate[1]
Synonyms Benzeneacetic acid, propyl ester; Propyl benzeneacetate[1]
CAS Number 4606-15-9[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless liquid[1]
Odor Sweet, honey-like, fruity, apricot-rose[1]
Boiling Point 240 °C at 753 mmHg[1]
Density 1.005 g/cm³ at 25 °C
Refractive Index 1.494 at 20 °C
Flash Point >100 °C (>212 °F)
Solubility Insoluble in water; soluble in oils; miscible with ethanol.[1]
logP (o/w) 2.8 (Computed)[1]

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of phenylacetic acid with propanol, using an acid catalyst. Alternatively, enzymatic synthesis offers a milder and more selective route.

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Phenylacetic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add phenylacetic acid (1.0 equivalent), n-propanol (3.0 equivalents, serving as both reactant and solvent), and toluene (to aid in azeotropic removal of water).

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1 equivalents) to the mixture.

  • Reflux: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

  • Work-up: Once the theoretical amount of water has been collected (or the reaction has gone to completion as determined by TLC or GC analysis), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Phenylacetic Acid + n-Propanol + H₂SO₄ (cat.) reflux Reflux with Dean-Stark Trap reactants->reflux Heat extraction Aqueous Work-up (H₂O, NaHCO₃, Brine) reflux->extraction Cool drying Dry (MgSO₄) & Filter extraction->drying concentration Concentrate (Rotary Evaporator) drying->concentration distillation Vacuum Distillation concentration->distillation product Pure Propyl Phenylacetate distillation->product

Caption: Synthesis and Purification Workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3m5HC₆H ₅-
~4.0t2H-O-CH₂ -CH₂-CH₃
~3.6s2HC₆H₅-CH₂ -COO-
~1.6sextet2H-O-CH₂-CH₂ -CH₃
~0.9t3H-O-CH₂-CH₂-CH₃

Table 3: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~171.5C =O
~134.0Quaternary C of Phenyl Ring
~129.0C H of Phenyl Ring
~128.5C H of Phenyl Ring
~127.0C H of Phenyl Ring
~66.5-O-C H₂-
~41.5C₆H₅-C H₂-COO-
~22.0-O-CH₂-C H₂-CH₃
~10.5-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and C-O ester linkages.

Table 4: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3030MediumAromatic C-H Stretch
~2970StrongAliphatic C-H Stretch
~1735StrongC=O Ester Stretch
~1250StrongC-O Ester Stretch
~1150StrongC-O Ester Stretch
~700-750StrongAromatic C-H Bend (monosubstituted)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Table 5: Major Mass Fragments for this compound

m/zRelative IntensityProposed Fragment
178Low[M]⁺ (Molecular Ion)
91High[C₇H₇]⁺ (Tropylium ion, base peak)
43Moderate[C₃H₇]⁺ (Propyl cation)
65Low[C₅H₅]⁺

Safety and Toxicology

Table 6: Acute Toxicity Data for Related Phenylacetate Esters

CompoundRouteSpeciesLD₅₀ ValueReference
Methyl PhenylacetateOralRat2500 mg/kg[2]
Phenyl AcetateDermalRabbit8616 mg/kg[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Applications

The primary application of this compound is in the flavor and fragrance industry. Its sweet, honey-like aroma makes it a desirable ingredient in:

  • Perfumery: Used in floral and fruity fragrance compositions.

  • Food and Beverages: Employed as a flavoring agent to impart honey, apricot, and other fruity notes.

  • Cosmetics: Incorporated into various personal care products for its pleasant scent.

In the context of drug development and research, this compound can serve as a starting material or intermediate in the synthesis of more complex molecules. Its ester functionality allows for a variety of chemical transformations.

Conclusion

This compound is a well-characterized aromatic ester with significant applications in the flavor and fragrance sectors. Its chemical properties, spectroscopic profile, and synthesis are well-established, providing a solid foundation for its use in both industrial and research settings. The low toxicity profile further enhances its utility and acceptance in consumer products. This guide provides the core technical information required by researchers and professionals working with this versatile compound.

References

A Technical Guide to the Physical Properties of Propyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of propyl phenylacetate (B1230308). The information is curated for professionals in research and development who require precise data for modeling, formulation, and experimental design. This document presents quantitative data in a clear, tabular format, details the standard experimental methodologies for key physical property determination, and includes visualizations of experimental workflows and conceptual relationships.

Propyl phenylacetate, with the IUPAC name propyl 2-phenylacetate, is an organic compound classified as a carboxylic acid ester.[1][2] Its molecular formula is C₁₁H₁₄O₂.[3] It is recognized for its characteristic fruity, honey-like aroma and is used in fragrances and as a flavoring agent. For scientific applications, a thorough understanding of its physical properties is essential.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

PropertyValueConditions
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point 253.00 °C@ 760.00 mm Hg
240.00 °C@ 753.00 mm Hg
Density / Specific Gravity 0.9431 g/cm³@ 15 °C
1.005@ 25.00 °C
0.985-0.995@ 15.5 °C
Refractive Index 1.49400@ 20.00 °C (n20/D)
1.489-1.497
Vapor Pressure 0.031000 mmHg@ 25.00 °C (estimated)
Flash Point > 100.00 °C (> 212.00 °F)TCC
Solubility Insoluble to very slightly soluble in water. Soluble in oils and alcohol.Room Temperature
logP (o/w) 2.930(estimated)

This data has been aggregated from multiple sources.

Experimental Protocols

Accurate determination of physical properties relies on standardized experimental procedures. Below are detailed methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] The capillary method is a common and reliable technique for its determination.[4][5]

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., aluminum block).[4]

  • Thermometer.

  • Capillary tube (sealed at one end).[4]

  • Fusion tube or small test tube.

  • Heat source (e.g., Bunsen burner or heating mantle).

Procedure:

  • A small amount of the liquid sample (e.g., this compound) is placed into the fusion tube.[4]

  • The capillary tube, with its open end downwards, is placed inside the fusion tube containing the sample.[4]

  • The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (like mineral oil) or an aluminum heating block.[4]

  • The apparatus is heated gently and slowly.[6]

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Upon further heating, the liquid begins to vaporize, and a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to be drawn into the capillary tube. This indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.[5][6]

  • The barometric pressure should be recorded as the boiling point is pressure-dependent.[6]

Determination of Density (Digital Density Meter)

Density is the mass per unit volume of a substance.[7] Modern digital density meters, often utilizing an oscillating U-tube, provide highly accurate and rapid measurements. This method is compliant with standards such as ASTM D4052.[8][9]

Apparatus:

  • Digital Density Meter with an oscillating U-tube.[10]

  • Syringe for sample injection.

  • Reagents for cleaning and calibration (e.g., deionized water, ethanol).

Procedure:

  • Calibration: The instrument is first calibrated according to the manufacturer's instructions, typically using dry air and deionized water at a known temperature.

  • Sample Preparation: Ensure the this compound sample is homogenous and free of any air bubbles.

  • Injection: A small volume of the sample (typically 1-2 mL) is injected into the thermostatted oscillating U-tube using a syringe.[7][8] Care must be taken to avoid introducing air bubbles.

  • Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.[10] This frequency is then used to calculate the density.

  • Equilibration: Allow the reading to stabilize, which indicates that the sample has reached thermal equilibrium with the instrument.

  • Data Recording: The stable density value is recorded. The measurement temperature must also be reported.[11]

  • Cleaning: After the measurement, the sample cell is thoroughly cleaned with appropriate solvents and dried.

Determination of Refractive Index (Abbé Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a fundamental physical property that is dependent on temperature and the wavelength of light.

Apparatus:

  • Abbé Refractometer.[12]

  • Constant temperature water bath.

  • Light source (often built-in).

  • Dropper or pipette.

  • Calibration standard (e.g., distilled water or a standard block).[13]

Procedure:

  • Setup and Calibration: Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20.0 °C).[14] Calibrate the instrument using a standard of known refractive index.[13]

  • Sample Application: Open the prism assembly of the refractometer. Place a few drops of the this compound sample onto the surface of the lower prism.[15]

  • Prism Closure: Close the prism assembly gently but firmly.

  • Measurement: Look through the eyepiece and adjust the coarse and fine control knobs until the light and dark fields are visible.

  • Achromatic Adjustment: Turn the compensator dial to eliminate any color fringe at the border of the light and dark fields, resulting in a sharp, well-defined line.[14]

  • Reading: Adjust the control knob to bring the borderline exactly to the center of the crosshairs in the eyepiece.[14]

  • Data Recording: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken.

  • Cleaning: After the measurement, carefully clean the prism surfaces with a soft tissue and an appropriate solvent (e.g., ethanol (B145695) or acetone) and allow them to dry.[14]

Visualizations

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for physical property determination and the logical relationship between intermolecular forces and key physical properties.

G cluster_0 Workflow: Boiling Point Determination A Sample Preparation (this compound) B Apparatus Setup (Thiele Tube, Thermometer, Capillary) A->B C Gentle & Uniform Heating B->C D Observation: Rapid Bubble Stream C->D Heat Input E Remove Heat & Cool D->E F Observation: Liquid Enters Capillary E->F Cooling G Record Temperature (Boiling Point) F->G H Record Barometric Pressure G->H G cluster_1 Relationship: Intermolecular Forces & Physical Properties cluster_props IMF Strength of Intermolecular Forces (IMFs) BP Boiling Point IMF->BP Stronger IMFs lead to HIGHER Boiling Point VP Vapor Pressure IMF->VP Stronger IMFs lead to LOWER Vapor Pressure Visc Viscosity IMF->Visc Stronger IMFs lead to HIGHER Viscosity

References

Propyl Phenylacetate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of propyl phenylacetate (B1230308), a significant ester in various scientific and industrial applications. It covers its fundamental chemical identity, physicochemical properties, and established synthesis methodologies.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. The standard name designated by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is propyl 2-phenylacetate [1].

Beyond its formal IUPAC name, propyl phenylacetate is recognized by a variety of synonyms in commercial and academic literature. These alternative names are crucial to recognize when conducting comprehensive literature searches and material sourcing.

Common Synonyms: [1][2][3][4]

  • This compound

  • Benzeneacetic acid, propyl ester

  • Phenylacetic acid propyl ester

  • Propyl benzeneacetate

  • Acetic acid, phenyl-, propyl ester

  • n-Propyl phenylacetate

  • Propyl alpha-toluate

The following diagram illustrates the relationship between the IUPAC name and its common synonyms.

Synonyms This compound Nomenclature cluster_synonyms Common Synonyms IUPAC propyl 2-phenylacetate Propyl_phenylacetate This compound IUPAC->Propyl_phenylacetate Benzeneacetic_acid_propyl_ester Benzeneacetic acid, propyl ester IUPAC->Benzeneacetic_acid_propyl_ester Phenylacetic_acid_propyl_ester Phenylacetic acid propyl ester IUPAC->Phenylacetic_acid_propyl_ester Propyl_benzeneacetate Propyl benzeneacetate IUPAC->Propyl_benzeneacetate Acetic_acid_phenyl_propyl_ester Acetic acid, phenyl-, propyl ester IUPAC->Acetic_acid_phenyl_propyl_ester n_Propyl_phenylacetate n-Propyl phenylacetate IUPAC->n_Propyl_phenylacetate Propyl_alpha_toluate Propyl alpha-toluate IUPAC->Propyl_alpha_toluate

Relationship between IUPAC Name and Synonyms.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its application in various experimental and industrial settings.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[2][5]
Molecular Weight 178.23 g/mol [1][3]
CAS Registry Number 4606-15-9[2][5]
Appearance Colorless liquid[1]
Odor Honey-like, fruity, apricot-rose type[1]
Specific Gravity 1.005 @ 25 °C[6]
Refractive Index 1.494 @ 20 °C[6]
Boiling Point Not specified
Flash Point > 100 °C (> 212 °F)[6]

Experimental Protocols for Synthesis

The synthesis of this compound is typically achieved through the esterification of phenylacetic acid with propanol. Several catalytic methods have been reported, each with distinct advantages.

Enzymatic Esterification using Immobilized Lipase

This method utilizes an enzyme catalyst, offering high selectivity and mild reaction conditions.

  • Reactants : Phenylacetic acid and n-propanol.

  • Catalyst : Immobilized Candida antarctica lipase-B (CAL-B).

  • Solvent : Heptane (B126788).

  • General Protocol : A study focused on the synthesis of this compound via an esterification reaction in the presence of immobilized CAL-B. The reaction was performed in a heptane medium with a 1:2 molar ratio of phenylacetic acid to propanol. The study investigated the effects of various kinetic and thermodynamic factors to optimize the total percent conversion[7].

Titanium Tetrachloride-Assisted Direct Esterification

This chemical approach involves the activation of the carboxylic acid for ester synthesis.

  • Reactants : A carboxylic acid (e.g., phenylacetic acid) and an alcohol (e.g., propanol).

  • Activating Agent : Titanium tetrachloride (TiCl₄).

  • General Protocol : While a specific protocol for this compound was part of a broader study, the general principle involves using titanium tetrachloride to facilitate the direct esterification of carboxylic acids with alcohols[8]. This method is presented as a valuable tool in organic synthesis for preparing various esters.

The following workflow illustrates a generalized esterification process for the synthesis of this compound.

Esterification_Workflow Generalized Esterification Workflow Reactants Phenylacetic Acid + Propanol Reaction Reaction Mixture (with Solvent, if applicable) Reactants->Reaction Catalyst Catalyst (e.g., Lipase, TiCl4) Catalyst->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Product This compound Purification->Product

Generalized workflow for this compound synthesis.

References

The Elusive Presence of Propyl Phenylacetate in the Plant Kingdom: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Propyl phenylacetate (B1230308), a volatile organic compound with a characteristic sweet, floral, and honey-like aroma, is widely utilized in the fragrance and flavor industries. While its synthetic production is well-established, its natural occurrence in the plant kingdom remains largely undocumented in publicly accessible scientific literature. This technical guide synthesizes the available, albeit limited, direct and inferred evidence for the natural presence of phenylacetate esters in plants. We present a detailed analysis of a closely related compound, pentyl phenylacetate, found in the root exudates of Robinia pseudoacacia L., providing a potential model for the study of propyl phenylacetate. Furthermore, this document outlines the probable biosynthetic pathways, proposes experimental protocols for detection and quantification, and discusses the potential ecological roles of such compounds. This guide aims to provide a foundational resource for researchers investigating the natural origins of this commercially significant aroma compound.

Introduction

The study of plant-derived volatile organic compounds (VOCs) is a cornerstone of chemical ecology, ethnobotany, and the development of natural products. These compounds play critical roles in plant defense, pollination, and communication. Phenylacetate esters, as a class of aromatic compounds, are known for their potent sensory properties. This compound, in particular, is a significant component in many commercial fragrances and flavorings. Despite its widespread use, its natural provenance is a subject of considerable ambiguity. This guide addresses the current state of knowledge regarding the natural occurrence of this compound, highlighting the significant gaps in the literature and providing a framework for future research.

Documented Natural Occurrence of Phenylacetate Esters

Direct evidence for the natural occurrence of this compound in plants is exceptionally scarce. Extensive searches of phytochemical databases and scientific literature have yielded no definitive reports of its isolation from a specific plant species. However, strong evidence exists for the natural production of a closely related compound, pentyl phenylacetate.

Pentyl Phenylacetate in Robinia pseudoacacia L.

A study on the root exudates of black locust (Robinia pseudoacacia L.) revealed the presence of pentyl phenylacetate in unhealthy specimens. This finding provides the most concrete evidence to date of a phenylacetate ester of this type being produced naturally by a plant.

Table 1: Quantitative Data for Pentyl Phenylacetate in Robinia pseudoacacia L. Root Exudates

CompoundPlant SpeciesPlant PartHealth StatusMethod of DetectionRelative Content (%)Citation
Pentyl PhenylacetateRobinia pseudoacacia L.Root ExudatesUnhealthyGC-MS4.94

Proposed Experimental Protocols

The methodologies employed for the detection of pentyl phenylacetate in Robinia pseudoacacia can be adapted for the investigation of this compound in other plant matrices.

Extraction of Volatiles from Root Exudates

This protocol is based on the methodology described for the analysis of root exudates from Robinia pseudoacacia.

  • Sample Collection: Carefully excavate the root system of the target plant species. Gently wash the roots with sterile distilled water to remove soil particles.

  • Exudate Collection: Immerse the intact root system in a sterile, inert solvent (e.g., methanol (B129727) or dichloromethane) for a defined period (e.g., 24 hours) to collect the exuded compounds.

  • Concentration: Remove the root system and concentrate the solvent extract under reduced pressure using a rotary evaporator.

  • Sample Preparation for Analysis: The concentrated extract can be directly analyzed or further purified using solid-phase extraction (SPE) to remove interfering compounds.

Headspace Solid-Phase Microextraction (HS-SPME) for Floral and Fruit Volatiles

For the analysis of more volatile compounds from flowers and fruits, a non-destructive headspace technique is recommended.

  • Sample Preparation: Enclose a fresh, intact flower or a specified weight of fruit tissue in a sealed headspace vial.

  • Extraction: Expose a solid-phase microextraction (SPME) fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

  • Desorption and Analysis: Thermally desorb the trapped volatiles from the SPME fiber in the injection port of a gas chromatograph for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C (or optimized for the specific analytes).

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Identification: Compare the obtained mass spectra with commercial libraries (e.g., NIST, Wiley) and, if possible, with an authentic standard of this compound. Retention indices should also be calculated and compared with literature values for confirmation.

Putative Biosynthetic Pathway

This compound, as a phenylpropanoid derivative, is likely synthesized via the shikimate pathway. While the specific enzymes involved in the final esterification step in plants are unknown, a general pathway can be proposed.

The biosynthesis of the precursor, phenylacetic acid, is known to occur in plants. The final step would involve the esterification of phenylacetic acid with propanol, a reaction likely catalyzed by an alcohol acyltransferase (AAT).

Biosynthesis Shikimic_Acid Shikimic Acid Pathway Chorismate Chorismate Shikimic_Acid->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Phenylpyruvic_Acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic_Acid PAL/PAT Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvic_Acid->Phenylacetaldehyde Phenylacetic_Acid Phenylacetic Acid Phenylacetaldehyde->Phenylacetic_Acid Propyl_Phenylacetate This compound Phenylacetic_Acid->Propyl_Phenylacetate Propanol Propan-1-ol Propanol->Propyl_Phenylacetate AAT Alcohol Acyltransferase (AAT) (Putative) Propyl_Phenylacetate->AAT AAT->Propyl_Phenylacetate

Caption: Putative biosynthetic pathway of this compound in plants.

Logical Workflow for Investigation

The following workflow outlines a systematic approach for researchers aiming to identify the natural occurrence of this compound.

Investigation_Workflow start Hypothesis: This compound is a natural plant volatile plant_selection Plant Species Selection (Based on related compounds, e.g., Robinia, or plants with honey-like scents) start->plant_selection extraction Volatile Extraction (HS-SPME, Root Exudate Collection) plant_selection->extraction analysis GC-MS Analysis extraction->analysis identification Compound Identification (Mass Spectra & Retention Index Matching) analysis->identification quantification Quantification (Using authentic standard) identification->quantification Positive ID no_detection No Detection identification->no_detection Negative ID pathway_elucidation Biosynthetic Pathway Elucidation (Transcriptomics, Enzyme Assays) quantification->pathway_elucidation end Confirmation of Natural Occurrence and Biosynthesis pathway_elucidation->end

Caption: A logical workflow for the investigation of this compound in plants.

Conclusion and Future Outlook

The natural occurrence of this compound in plants remains an open question and a promising area for phytochemical research. The confirmed presence of the closely related pentyl phenylacetate in Robinia pseudoacacia provides a strong rationale for a targeted search for this compound in this and other species. The experimental protocols and the putative biosynthetic pathway outlined in this guide offer a solid foundation for such investigations. The discovery of a natural source of this compound would not only be of significant academic interest but could also have implications for the flavor and fragrance industry, potentially opening avenues for biotechnological production of this valuable aroma compound. Future research should focus on broad-spectrum screening of plant volatiles, particularly in species known for producing other phenylpropanoid derivatives or possessing honey-like floral scents.

The Biosynthesis of Propyl Phenylacetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of propyl phenylacetate (B1230308), a volatile ester with applications in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the enzymatic reactions, experimental protocols, and regulatory networks involved in its synthesis. While the complete in vivo pathway is still an area of active research, this guide synthesizes current knowledge from established precursor biosynthesis and demonstrated enzymatic esterification.

Introduction

Propyl phenylacetate is an organic ester characterized by its pleasant, fruity aroma. Its biosynthesis is a multi-step process originating from the aromatic amino acid L-phenylalanine. The pathway involves the conversion of L-phenylalanine to phenylacetic acid, a key intermediate, which is then esterified with propanol (B110389) to yield the final product. Understanding this pathway is crucial for the metabolic engineering of microorganisms and plants to produce this valuable compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptualized in two main stages: the formation of the phenylacetic acid precursor and the subsequent esterification to form the final product.

Stage 1: Biosynthesis of Phenylacetic Acid from L-Phenylalanine

The conversion of L-phenylalanine to phenylacetic acid is a well-documented pathway in plants and microorganisms. It can proceed through several enzymatic steps, with the transamination of phenylalanine to phenylpyruvate being a common initial step. The subsequent decarboxylation of phenylpyruvate yields phenylacetaldehyde (B1677652), which is then oxidized to phenylacetic acid.

The key enzymes in this stage include:

  • Phenylalanine aminotransferase (PAT): Catalyzes the conversion of L-phenylalanine to phenylpyruvate.

  • Phenylpyruvate decarboxylase (PDC): Catalyzes the decarboxylation of phenylpyruvate to phenylacetaldehyde.

  • Phenylacetaldehyde dehydrogenase (PADH): Catalyzes the oxidation of phenylacetaldehyde to phenylacetic acid.

This compound Biosynthesis cluster_0 Stage 1: Phenylacetic Acid Biosynthesis cluster_1 Stage 2: Esterification L_Phenylalanine L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phenylalanine->Phenylpyruvate Phenylalanine aminotransferase (PAT) Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Phenylpyruvate decarboxylase (PDC) Phenylacetic_Acid Phenylacetic Acid Phenylacetaldehyde->Phenylacetic_Acid Phenylacetaldehyde dehydrogenase (PADH) Propyl_Phenylacetate This compound Phenylacetic_Acid->Propyl_Phenylacetate Alcohol Acyltransferase (AAT) or Lipase (B570770) (in vitro) Propanol Propanol Propanol->Propyl_Phenylacetate

Figure 1: Proposed biosynthetic pathway of this compound.

Stage 2: Enzymatic Esterification of Phenylacetic Acid

The final step in the biosynthesis of this compound is the esterification of phenylacetic acid with propanol. In nature, this reaction is typically catalyzed by an alcohol acyltransferase (AAT) . These enzymes are known to have broad substrate specificity, making the reaction with propanol plausible. While a specific AAT for this compound has not been definitively identified in vivo, the enzymatic synthesis has been successfully demonstrated in vitro using a lipase.

Experimental Protocols

This section details the experimental protocol for the lipase-catalyzed synthesis of this compound, based on the work of Tomke and Rathod (2020).[1]

Materials and Reagents
  • Phenylacetic acid

  • n-Propanol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Heptane (or other suitable solvent)

  • Glass reactor

  • Magnetic stirrer with heating

  • Water bath

  • Gas chromatograph (GC) for analysis

Experimental Workflow

Experimental_Workflow Start Start Prepare_Reactants Prepare Reactant Mixture (Phenylacetic Acid, n-Propanol, Solvent) Start->Prepare_Reactants Add_Enzyme Add Immobilized Lipase (CAL-B) Prepare_Reactants->Add_Enzyme Incubate Incubate with Stirring at Controlled Temperature Add_Enzyme->Incubate Monitor_Reaction Monitor Reaction Progress via GC Incubate->Monitor_Reaction Stop_Reaction Stop Reaction at Desired Conversion Monitor_Reaction->Stop_Reaction Separate_Enzyme Separate Enzyme by Filtration Stop_Reaction->Separate_Enzyme Purify_Product Purify Product (e.g., by distillation) Separate_Enzyme->Purify_Product Analyze_Product Analyze Final Product Purity (GC) Purify_Product->Analyze_Product End End Analyze_Product->End

Figure 2: General experimental workflow for lipase-catalyzed synthesis.

Detailed Methodology
  • Reaction Setup: A glass reactor is charged with phenylacetic acid and n-propanol in a specific molar ratio, dissolved in a suitable solvent like heptane.

  • Enzyme Addition: A defined amount of immobilized Candida antarctica lipase B (CAL-B) is added to the reaction mixture.

  • Incubation: The reaction mixture is incubated at a controlled temperature with constant stirring to ensure proper mixing.

  • Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing the formation of this compound by gas chromatography.

  • Termination and Purification: Once the desired conversion is achieved, the enzyme is separated by filtration. The solvent and unreacted substrates can be removed by distillation to purify the this compound product.

Quantitative Data

The following table summarizes the optimized reaction conditions and results for the lipase-catalyzed synthesis of this compound from Tomke and Rathod (2020).[1]

ParameterValue
Enzyme Immobilized Candida antarctica lipase B (CAL-B)
Substrates Phenylacetic acid, n-Propanol
Molar Ratio (Acid:Alcohol) 1:2
Solvent Heptane
Biocatalyst Loading 0.6% (w/v)
Temperature 40 °C
Reaction Time 40 min
Maximum Conversion 96.1%
Initial Reaction Rate 113.5 mM/min

Regulatory Networks in Phenylpropanoid and Ester Biosynthesis

While the specific regulatory network for this compound biosynthesis is not yet elucidated, the general regulation of the phenylpropanoid pathway and ester formation in plants involves a complex interplay of transcription factors and plant hormones.

Transcriptional Regulation

Key transcription factor families, such as MYB , bHLH , and WRKY , are known to regulate the expression of genes encoding enzymes in the phenylpropanoid pathway, including phenylalanine ammonia-lyase (PAL), the entry-point enzyme. These transcription factors can act as activators or repressors, fine-tuning the metabolic flux towards different downstream products in response to developmental and environmental cues.

Hormonal Regulation

Plant hormones play a crucial role in regulating the biosynthesis of volatile esters, particularly during fruit ripening and floral scent production.

  • Ethylene: This hormone is a key regulator of ripening in climacteric fruits and has been shown to induce the expression of AAT genes, leading to increased ester production.

  • Jasmonates: These lipid-derived hormones are involved in plant defense and development and have been implicated in the regulation of floral scent biosynthesis, including the production of volatile esters.

  • Auxins: While often associated with growth and development, auxins can also influence fruit ripening and aroma development, sometimes in conjunction with ethylene.

Regulatory_Network cluster_signals External & Developmental Cues cluster_hormones Hormonal Signaling cluster_tfs Transcriptional Regulation cluster_pathway Biosynthetic Pathways cluster_products Products Cues Wounding, Pathogen Attack, UV Light, Developmental Stage Jasmonates Jasmonates Cues->Jasmonates Ethylene Ethylene Cues->Ethylene MYB MYB Jasmonates->MYB Ethylene->MYB AAT_Genes Alcohol Acyltransferase (AAT) Genes Ethylene->AAT_Genes activates Auxin Auxin Auxin->MYB Phenylpropanoid_Genes Phenylpropanoid Pathway Genes (e.g., PAL) MYB->Phenylpropanoid_Genes activates/ represses bHLH bHLH bHLH->Phenylpropanoid_Genes activates/ represses WRKY WRKY WRKY->Phenylpropanoid_Genes activates/ represses Phenylacetic_Acid Phenylacetic Acid Phenylpropanoid_Genes->Phenylacetic_Acid Propyl_Phenylacetate This compound AAT_Genes->Propyl_Phenylacetate Phenylacetic_Acid->Propyl_Phenylacetate

Figure 3: Generalized regulatory network of phenylpropanoid and ester biosynthesis.

Conclusion and Future Directions

The biosynthesis of this compound represents a promising area for metabolic engineering. While the synthesis of its precursor, phenylacetic acid, is well-understood, and its enzymatic formation has been demonstrated in vitro, further research is needed to identify the specific alcohol acyltransferases responsible for its production in nature. Elucidating the regulatory networks that control the expression of these enzymes will be key to developing high-yield biological production systems for this and other valuable esters. The protocols and data presented in this guide provide a solid foundation for future research and development in this field.

References

Propyl phenylacetate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for propyl phenylacetate (B1230308), a common fragrance and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Summary

The following tables summarize the key spectral data for propyl phenylacetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35 - 7.20m5HAromatic protons (C₆H₅)
4.01t2H-O-CH₂-CH₂-CH₃
3.59s2H-CH₂-C₆H₅
1.63sextet2H-O-CH₂-CH₂-CH₃
0.91t3H-O-CH₂-CH₂-CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (ppm)Assignment
171.6C=O (Ester)
134.3Aromatic C (Quaternary)
129.2Aromatic CH
128.5Aromatic CH
127.0Aromatic CH
66.1-O-CH₂-
41.5-CH₂-Ph
21.9-CH₂-CH₃
10.4-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
3030Aromatic C-H Stretch
2968, 2878Aliphatic C-H Stretch
1735C=O (Ester) Stretch
1255, 1155C-O (Ester) Stretch
748, 698Aromatic C-H Bend
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment of Fragment Ion
9199.99[C₇H₇]⁺ (Tropylium ion)
4345.23[C₃H₇]⁺ (Propyl cation) or [CH₃CO]⁺ (Acetyl cation)
9220.63[C₇H₈]⁺
6515.54[C₅H₅]⁺
4112.80[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay. Multiple scans are typically acquired and averaged to improve the signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE). A sufficient relaxation delay is crucial for quantitative analysis, especially for quaternary carbons.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the neat (undiluted) liquid is analyzed. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[1]

  • Instrument Setup: A background spectrum of the empty sample holder (or clean salt plates/ATR crystal) is recorded. The spectral range is typically set from 4000 to 400 cm⁻¹.

  • Data Acquisition: The prepared sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. Multiple scans are averaged to enhance the signal-to-noise ratio. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

  • Spectral Interpretation: The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Introduction and Separation (GC-MS): this compound is typically introduced into the mass spectrometer via a gas chromatograph (GC). A small volume of a dilute solution of the sample in a volatile solvent is injected into the GC. The sample is vaporized and carried by an inert gas through a capillary column, which separates it from any impurities. The instrument used for the provided data was a HITACHI M-80B.[1]

  • Ionization: As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Data Interpretation and Visualization

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

G Spectroscopic Analysis of this compound PropylPhenylacetate This compound C₁₁H₁₄O₂ NMR NMR Nuclear Magnetic Resonance PropylPhenylacetate->NMR Provides structural connectivity IR IR Infrared Spectroscopy PropylPhenylacetate->IR Identifies functional groups MS MS Mass Spectrometry PropylPhenylacetate->MS Determines molecular weight and fragmentation H_NMR ¹H NMR Proton Environment NMR->H_NMR C_NMR ¹³C NMR Carbon Skeleton NMR->C_NMR IR_Data IR_Data IR->IR_Data C=O Stretch (1735 cm⁻¹) C-O Stretch (1255, 1155 cm⁻¹) Aromatic/Aliphatic C-H MS_Data MS_Data MS->MS_Data Molecular Ion (m/z 178) Tropylium Ion (m/z 91) Propyl/Acetyl Fragment (m/z 43) H_NMR_Data H_NMR_Data H_NMR->H_NMR_Data Aromatic (7.35-7.20 ppm) -O-CH₂- (4.01 ppm) -CH₂-Ph (3.59 ppm) -CH₂-CH₃ (1.63 ppm) -CH₃ (0.91 ppm) C_NMR_Data C_NMR_Data C_NMR->C_NMR_Data C=O (171.6 ppm) Aromatic C (134.3-127.0 ppm) -O-CH₂- (66.1 ppm) -CH₂-Ph (41.5 ppm) Alkyl C (21.9, 10.4 ppm)

Caption: Relationship between spectroscopic methods and structural elucidation of this compound.

References

Solubility of propyl phenylacetate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propyl phenylacetate (B1230308) in various solvents. Understanding the solubility of this aromatic ester is critical for its application in pharmaceutical formulations, fragrance development, and as a flavoring agent. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and the key physicochemical factors governing its behavior in different solvent systems.

Quantitative Solubility Data

Precise quantitative solubility data for propyl phenylacetate across a wide range of organic solvents is not extensively documented in publicly available literature. However, to provide a comparative reference, the following table summarizes the reported solubility of this compound in water and provides data for structurally similar phenylacetate esters (methyl, ethyl, and butyl esters) in various common laboratory solvents. This information allows for an estimation of the solubility behavior of this compound based on established chemical trends.

Generally, esters like this compound are characterized as being sparingly soluble in polar solvents such as water and more soluble in organic solvents.[1][2] The solubility in water decreases as the length of the alkyl chain in the ester increases.[1][3] Conversely, solubility in non-polar organic solvents is expected to be higher. This compound is reported to be miscible with ethanol (B145695) and soluble in oils.

SoluteSolventTemperature (°C)Solubility
This compound Water25~136 mg/L (estimated)
Methyl PhenylacetateWaterNot SpecifiedSlightly soluble
Organic SolventsNot SpecifiedVery soluble[4][5]
Ethyl PhenylacetateWater251,478 mg/L[6]
EthanolNot SpecifiedVery soluble[6]
Diethyl EtherNot SpecifiedVery soluble[6]
Fixed OilsNot SpecifiedSoluble[6]
GlycerinNot SpecifiedInsoluble[6]
Propylene GlycolNot SpecifiedInsoluble[6]
Butyl PhenylacetateWaterNot SpecifiedInsoluble[7]
EthanolNot SpecifiedSoluble[8]
OilsNot SpecifiedSoluble[7][9]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the characterization and application of chemical compounds. The following are detailed methodologies for key experiments relevant to determining the solubility of substances like this compound.

OECD Guideline 105: Water Solubility

This guideline presents two primary methods for determining the water solubility of chemical substances: the Column Elution Method and the Flask Method.[10][11] The choice of method depends on the expected solubility of the substance.[12][13]

1. Column Elution Method (for solubilities below 10⁻² g/L):

This method is suitable for substances with low water solubility.[12]

  • Principle: A micro-column is loaded with an inert carrier material, such as glass beads or sand, which is then coated with an excess of the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time. When the concentration reaches a plateau, it is considered to be the saturation solubility.[14]

  • Apparatus:

    • Micro-column with a temperature control jacket.

    • Constant-head water reservoir or a pump for delivering water at a constant flow rate.

    • Inert support material (e.g., glass beads, sand).

    • Analytical instrumentation for quantifying the substance in the eluate (e.g., HPLC, GC, UV-Vis spectroscopy).

  • Procedure:

    • Prepare the column by packing it with the inert support material.

    • Coat the support material with an excess of this compound. This can be achieved by preparing a solution of the ester in a volatile solvent, saturating the support material with this solution, and then evaporating the solvent.

    • Connect the column to the water delivery system and maintain a constant temperature, preferably at 20 ± 0.5 °C.[10]

    • Start the flow of water through the column at a low, constant rate.

    • Collect fractions of the eluate at regular intervals.

    • Analyze the concentration of this compound in each fraction using a validated analytical method.

    • Continue the elution until the measured concentration in the eluate becomes constant, indicating that equilibrium has been reached. This constant concentration is the water solubility.

2. Flask Method (for solubilities above 10⁻² g/L):

This method is appropriate for substances with higher solubility.[12]

  • Principle: An excess amount of the test substance is added to a flask containing water. The mixture is agitated at a specific temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.[15]

  • Apparatus:

    • Flasks with stoppers (e.g., Erlenmeyer flasks, centrifuge tubes).

    • A constant temperature bath or shaker.

    • Centrifuge or filtration apparatus to separate the undissolved solute.

    • Analytical instrumentation for quantification.

  • Procedure:

    • Add an excess of this compound to a flask containing a known volume of water.

    • Seal the flask and place it in a constant temperature bath, agitating it to facilitate dissolution. The recommended temperature is 20 ± 0.5 °C.[10]

    • Allow the mixture to equilibrate for a sufficient period. A preliminary test can determine the time required to reach equilibrium (e.g., 24 to 48 hours).[13]

    • After equilibration, cease agitation and allow the undissolved substance to settle.

    • Separate the saturated aqueous solution from the excess solid by centrifugation or filtration. Care must be taken to avoid changes in temperature during this step.

    • Analyze the concentration of this compound in the clear aqueous phase using a suitable analytical method.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Shake-Flask Method for Solubility in Organic Solvents

The shake-flask method is a widely used and reliable technique for determining the solubility of a compound in various solvents.[16][17]

  • Principle: An excess of the solute is added to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient time to reach equilibrium. After equilibrium is established, the concentration of the solute in the supernatant is determined.[18]

  • Apparatus:

    • Vials or flasks with screw caps (B75204) or stoppers.

    • A mechanical shaker or agitator in a temperature-controlled environment.

    • Centrifuge or filtration system.

    • Analytical instrumentation (e.g., HPLC, GC, UV-Vis).

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent (e.g., methanol, acetone, diethyl ether, ethyl acetate (B1210297), hexane (B92381), toluene).

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker and agitate at a constant temperature until equilibrium is reached. The time required for equilibration will vary depending on the solvent and should be determined experimentally (typically 18-24 hours).[18]

    • Once equilibrium is achieved, stop the agitation and allow the undissolved ester to settle.

    • Carefully separate the saturated solution from the excess solid by centrifugation or by filtering through a solvent-compatible filter.

    • Dilute an aliquot of the clear supernatant with the appropriate solvent if necessary.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method.

    • Calculate the original solubility in the solvent, taking into account any dilution steps.

Factors Influencing Ester Solubility

The solubility of an ester like this compound is governed by a balance of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key physicochemical factors that influence this process.

G Factors Influencing this compound Solubility cluster_solute Solute Properties (this compound) Solubility Solubility of This compound Polarity_Solute Molecular Polarity Polarity_Solute->Solubility Influences Ester_Group Polar Ester Group (-COO-) Polarity_Solute->Ester_Group Phenyl_Group Nonpolar Phenyl Group (C6H5-) Polarity_Solute->Phenyl_Group Propyl_Group Nonpolar Propyl Group (CH3CH2CH2-) Polarity_Solute->Propyl_Group H_Bond_Solute Hydrogen Bonding Capacity H_Bond_Solute->Solubility Influences H_Bond_Acceptor H-bond Acceptor (Carbonyl Oxygen) H_Bond_Solute->H_Bond_Acceptor Size_Solute Molecular Size & Alkyl Chain Length Size_Solute->Solubility Influences Polarity_Solvent Solvent Polarity ('Like Dissolves Like') Polarity_Solvent->Solubility Dictates Interaction H_Bond_Solvent Solvent H-Bonding H_Bond_Solvent->Solubility Dictates Interaction

Caption: Key solute and solvent properties governing solubility.

Explanation of Key Factors:

  • Molecular Polarity: The principle of "like dissolves like" is fundamental. This compound has a polar ester group (-COO-) and nonpolar regions (the phenyl and propyl groups). Its solubility will be highest in solvents with similar polarity.

  • Hydrogen Bonding: Esters can act as hydrogen bond acceptors at the carbonyl oxygen but cannot donate hydrogen bonds.[2][19] Therefore, they can dissolve in protic solvents like water and alcohols, which can donate hydrogen bonds, but their solubility is limited compared to molecules that can both donate and accept hydrogen bonds.[3]

  • Molecular Size and Alkyl Chain Length: The nonpolar phenyl and propyl groups are hydrophobic. As the size of the nonpolar hydrocarbon portions of an ester increases, its solubility in polar solvents like water decreases, while its solubility in nonpolar solvents like hexane and toluene (B28343) generally increases.[20]

References

Stability and Degradation of Propyl Phenylacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl phenylacetate (B1230308) is an aromatic ester known for its characteristic honey-like, fruity aroma, which has led to its use in the fragrance and flavor industries. In the context of pharmaceutical and chemical research, understanding the stability and degradation profile of a compound is paramount for ensuring its quality, safety, and efficacy in various applications. This technical guide provides a comprehensive overview of the stability and degradation of propyl phenylacetate, detailing its degradation under various stress conditions, outlining potential degradation pathways, and providing detailed experimental protocols for its analysis.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1](--INVALID-LINK--)
Molecular Weight 178.23 g/mol [1](--INVALID-LINK--)
Appearance Colorless liquid[1](--INVALID-LINK--)
Odor Sweet, honey, floral, apricot, rose[1](--INVALID-LINK--)
Boiling Point 240 °C at 753 mmHg[2](--INVALID-LINK--)
Flash Point > 100 °C[1](--INVALID-LINK--)
Water Solubility 136 mg/L at 25 °C (estimated)[1](--INVALID-LINK--)
logP (o/w) 3.06 (estimated)[3](--INVALID-LINK--)

Stability and Degradation Profile

This compound, as an ester, is susceptible to degradation through several pathways, primarily hydrolysis, but also thermal and photolytic decomposition. Forced degradation studies are crucial to understanding the intrinsic stability of the molecule and identifying potential degradation products.

Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for esters, involving the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base.

Degradation Products: The primary products of this compound hydrolysis are phenylacetic acid and n-propanol.

G propyl_phenylacetate This compound products Phenylacetic Acid + n-Propanol propyl_phenylacetate->products Hydrolysis water H₂O water->propyl_phenylacetate catalyst H⁺ or OH⁻ catalyst->water

Figure 1: Hydrolysis of this compound.

Quantitative Data (Estimation based on similar esters):

ConditionParameterEstimated ValueNotes
Acidic (pH < 4) RateSlower than basic hydrolysisRate increases with decreasing pH.
Neutral (pH 4-6) RateSlowestMinimal degradation.
Basic (pH > 8) RateFastestRate increases with increasing pH.
Thermal Degradation

Exposure to high temperatures can induce thermal decomposition of this compound. The degradation products will depend on the temperature and the presence of oxygen. In an inert atmosphere, pyrolysis may lead to the formation of a ketene (B1206846) and an alcohol. In the presence of oxygen, oxidative degradation will occur.

Potential Degradation Products: Phenylacetic acid, n-propanol, and potentially further decomposition products of these primary degradants at higher temperatures.

Photodegradation

This compound contains a phenyl group, which can absorb UV radiation, making it susceptible to photodegradation. The specific degradation pathway and products will depend on the wavelength of light and the presence of photosensitizers. Aromatic esters can undergo photo-Fries rearrangement or cleavage of the ester bond.

Potential Degradation Products: Phenylacetic acid, n-propanol, and potentially rearranged isomers.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to elucidate degradation pathways.

General Workflow for Forced Degradation

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Base->HPLC Oxidative Oxidative (e.g., 3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Photolytic Photolytic (ICH Q1B conditions) Photolytic->HPLC LCMS LC-MS for Product Identification HPLC->LCMS If unknown peaks are detected Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic

Figure 2: General Experimental Workflow for Forced Degradation Studies.
Hydrolytic Degradation Protocol

  • Acid Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile (B52724) and 0.1 M hydrochloric acid.

    • Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). Due to the higher reactivity, milder conditions are often sufficient.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and water.

    • Reflux the solution at 80°C for an extended period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Oxidative Degradation Protocol
  • Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Thermal Degradation Protocol
  • Place a known amount of this compound in a solid state in a controlled temperature oven at a temperature below its boiling point (e.g., 80°C).

  • Expose the sample for a specified period (e.g., 1, 3, 7 days).

  • At each time point, dissolve a portion of the sample in a suitable solvent (e.g., acetonitrile) and dilute to a known concentration for HPLC analysis.

Photolytic Degradation Protocol
  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, analyze the sample and the control by HPLC.

Stability-Indicating Analytical Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the quality of the drug substance or drug product. For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable.

Proposed HPLC-UV Method Parameters
ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Start with a higher proportion of A and gradually increase B to elute the more non-polar degradation products. A suggested starting point is 70% A, 30% B, ramping to 30% A, 70% B over 15 minutes.
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm (where the phenyl group absorbs)
Column Temperature 30 °C
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The forced degradation samples are crucial for demonstrating the specificity and stability-indicating nature of the method by showing that the peaks of the degradation products are well-resolved from the peak of this compound and from each other.

Identification of Degradation Products

For the identification of unknown degradation products observed during the forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. By coupling the HPLC system to a mass spectrometer, it is possible to obtain the mass-to-charge ratio (m/z) of the degradation products, which, along with fragmentation data (MS/MS), can be used to elucidate their structures. The primary expected degradation products are phenylacetic acid (m/z 135.04 for [M-H]⁻) and n-propanol (not readily ionizable by ESI, may require derivatization or GC-MS).

Conclusion

This compound is primarily susceptible to hydrolysis, especially under basic and to a lesser extent, acidic conditions. It also has the potential to degrade under thermal and photolytic stress. A validated stability-indicating HPLC-UV method is essential for monitoring the stability of this compound and quantifying its degradation products. The protocols and analytical methods outlined in this guide provide a robust framework for researchers and scientists to assess the stability and degradation of this compound in a systematic and scientifically sound manner. Further studies are warranted to determine the precise kinetic parameters for the degradation of this compound under various conditions.

References

Propyl Phenylacetate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl phenylacetate (B1230308) is an aromatic ester primarily utilized as a fragrance and flavoring agent. While its direct biological activity is largely associated with its organoleptic properties, its systemic mechanism of action is contingent upon its metabolic transformation. This technical guide delineates the current understanding of propyl phenylacetate's mechanism of action, focusing on its metabolic activation and the subsequent biological activities of its primary metabolite, phenylacetic acid (PAA). This document summarizes key quantitative data, provides an overview of relevant experimental methodologies, and illustrates the pertinent biochemical pathways.

Introduction

This compound (C₁₁H₁₄O₂) is the ester of propanol (B110389) and phenylacetic acid, characterized by a sweet, floral, and honey-like aroma.[1] Its use is widespread in the food, fragrance, and cosmetic industries.[2] While generally recognized as safe (GRAS) for its intended use as a flavoring agent, a deeper understanding of its biochemical fate and potential systemic effects is crucial for a comprehensive safety and pharmacological assessment.[3] This guide posits that this compound functions as a prodrug, with its in vivo biological effects being predominantly mediated by its metabolites, phenylacetic acid (PAA) and n-propanol.

Metabolism of this compound

The primary metabolic pathway for this compound is hydrolysis, catalyzed by various esterases present in the body.

Hydrolysis

It is anticipated that this compound undergoes rapid hydrolysis in vivo, yielding phenylacetic acid and n-propanol. This reaction is catalyzed by carboxylesterases found in saliva, the liver, and blood plasma.[4][5] While direct in vivo studies on this compound are limited, the metabolism of similar fragrance esters has been shown to occur via this hydrolytic cleavage.[4][6]

ppa This compound esterases Carboxylesterases (Saliva, Liver, Plasma) ppa->esterases paa Phenylacetic Acid (PAA) esterases->paa Hydrolysis propanol n-Propanol esterases->propanol Hydrolysis

Caption: Metabolic Hydrolysis of this compound.

Fate of Metabolites
  • Phenylacetic Acid (PAA): PAA is an endogenously produced catabolite of phenylalanine.[7] The primary route of elimination for exogenous PAA is conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[8] This pathway is central to the therapeutic use of PAA in treating urea (B33335) cycle disorders.[7]

  • n-Propanol: n-Propanol is readily metabolized by alcohol dehydrogenase to propionic acid.[3] At the low concentrations expected from the hydrolysis of this compound used as a flavoring agent, n-propanol is considered to have low toxicity and does not pose a significant health risk.[9][10]

Mechanism of Action of Phenylacetic Acid (PAA)

The biological effects of this compound are primarily attributable to its metabolite, PAA. PAA is a pleiotropic molecule with several identified mechanisms of action.

Antineoplastic and Cytostatic Effects

PAA has been investigated as an antineoplastic agent due to its ability to induce differentiation, growth arrest, and apoptosis in various cancer cell lines.[2][11]

  • Inhibition of Protein Prenylation: PAA inhibits the mevalonate (B85504) pathway, which is crucial for cholesterol biosynthesis and the production of isoprenoids necessary for protein prenylation. Specifically, PAA has been shown to inhibit mevalonate pyrophosphate decarboxylase.[12][13]

  • Induction of Cell Differentiation: PAA can induce the differentiation of tumor cells. For example, it promotes granulocytic differentiation in HL-60 leukemia cells and increases the production of prostate-specific antigen (PSA) in prostate cancer cells, indicative of differentiation.[14][15]

  • Inhibition of DNA Methylation: Some studies suggest that PAA may contribute to the inhibition of DNA methylation, an epigenetic modification often dysregulated in cancer.[11] However, direct IC50 values for PAA are not well-established, while other phenolic compounds have shown this activity with IC50 values in the low micromolar range.[16]

Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)

PAA and its derivatives have been shown to act as agonists for PPARs, which are nuclear receptors that regulate lipid and glucose metabolism.[11] Some PAA derivatives have demonstrated potent activation of both PPARα and PPARγ, with EC50 values in the low micromolar range.[12][17]

cluster_cell Cell cluster_nucleus Nucleus ppar PPARα / PPARγ rxr RXR ppar->rxr Heterodimerization ppre PPRE rxr->ppre Binding gene_exp Target Gene Expression ppre->gene_exp paa Phenylacetic Acid (PAA) paa->ppar Activation

Caption: PAA-mediated activation of PPAR signaling.

Antimicrobial Activity

PAA exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[18][19] The proposed mechanism involves the disruption of cell membrane integrity, leading to increased permeability and leakage of intracellular components.[20] This is followed by the inhibition of key metabolic enzymes and protein synthesis.[21]

Vascular Effects

At higher concentrations, such as those seen in patients with chronic kidney disease, PAA has been identified as a uremic toxin. It can stimulate the generation of reactive oxygen species (ROS) and the secretion of tumor necrosis factor-alpha (TNF-α) in vascular endothelial cells, potentially contributing to vascular pathology.[22]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of phenylacetic acid. No direct quantitative data for this compound's receptor binding or enzyme inhibition has been found.

Table 1: Antineoplastic and Cytostatic Activity of Phenylacetic Acid

Biological EffectCell LineParameterValueReference(s)
CytotoxicitySW620 Colon CarcinomaIC50~60 mM (antagonistic with camptothecin)[23]
CytotoxicitySW480 Colon CarcinomaIC50~60 mM (antagonistic with camptothecin)[23]
ROS ProductionHuman Aortic Endothelial CellsEffective Concentration0.5 - 5 mM[22]

Table 2: PPAR Activation by Phenylacetic Acid Derivatives

CompoundReceptorParameterValueReference(s)
Biochanin APPARα / PPARγEC501 - 4 µM[17]
FormononectinPPARα / PPARγEC501 - 4 µM[17]

Table 3: Inhibition of DNA Methylation by Phenolic Acids

CompoundEnzymeParameterValueReference(s)
Caffeic AcidHuman DNMT1IC502.3 µM[16]
Chlorogenic AcidHuman DNMT1IC500.9 µM[16]

Experimental Protocols

This section provides an overview of the methodologies used to investigate the key mechanisms of action of phenylacetic acid.

In Vitro Hydrolysis Assay
  • Objective: To determine the rate of hydrolysis of this compound to PAA.

  • Methodology: this compound is incubated with a source of esterase activity (e.g., human liver S9 fractions, purified carboxylesterase). The reaction mixture is sampled at various time points, and the disappearance of the parent compound and the appearance of PAA are quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[5][24]

cluster_prep Sample Preparation cluster_analysis Analysis ppa This compound incubation Incubation at 37°C ppa->incubation esterase Esterase Source (e.g., Liver S9) esterase->incubation sampling Time-point Sampling incubation->sampling hplc HPLC or GC-MS Analysis sampling->hplc quant Quantification of This compound & PAA hplc->quant

Caption: Workflow for an in vitro hydrolysis assay.

Cell Viability and Proliferation Assays
  • Objective: To assess the cytotoxic and cytostatic effects of PAA on cancer cells.

  • Methodology: Cancer cell lines are cultured in the presence of varying concentrations of PAA. Cell viability can be measured using assays such as the MTT or WST-8 assay, which measure mitochondrial activity. Real-time cell monitoring systems can also be used to track cell proliferation by measuring changes in electrical impedance.[25][26] IC50 values are then calculated from the dose-response curves.

Measurement of Reactive Oxygen Species (ROS) Production
  • Objective: To quantify the generation of ROS in cells treated with PAA.

  • Methodology: Endothelial cells are treated with PAA. ROS production is measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) or CellROX. The fluorescence intensity, which is proportional to the amount of ROS, is quantified using fluorescence microscopy or a plate reader.[27][28][29]

cells Culture Endothelial Cells treatment Treat with PAA cells->treatment probe Add Fluorescent ROS Probe (e.g., DCF-DA) treatment->probe incubation Incubate probe->incubation measurement Measure Fluorescence (Microscopy/Plate Reader) incubation->measurement

Caption: Experimental workflow for measuring ROS production.

Conclusion

The mechanism of action of this compound is best understood as that of a prodrug. Following administration, it is likely rapidly hydrolyzed by esterases into its constituent molecules: phenylacetic acid (PAA) and n-propanol. While n-propanol is of low toxicological concern at relevant concentrations, PAA is a biologically active molecule with multiple, complex mechanisms of action. These include the induction of cancer cell differentiation and apoptosis (partially through inhibition of the mevalonate pathway), modulation of PPARs, and antimicrobial effects. At high concentrations, PAA can also induce oxidative stress in vascular cells. Future research should focus on confirming the in vivo hydrolysis kinetics of this compound and further elucidating the dose-dependent effects of PAA on its various molecular targets. This knowledge will be critical for a complete understanding of its pharmacological and toxicological profile.

References

The Occurrence and Analysis of Propyl Phenylacetate in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl phenylacetate (B1230308) is an aromatic ester that contributes to the characteristic fragrance of various plants. As a volatile organic compound found in essential oils, its identification and quantification are crucial for understanding the chemical composition of these complex natural products, with implications for the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the discovery of propyl phenylacetate in essential oils, focusing on the analytical methodologies employed for its characterization. Detailed experimental protocols, quantitative data, and relevant biochemical pathways are presented to serve as a comprehensive resource for researchers in the field.

Introduction

This compound (C₁₁H₁₄O₂) is a colorless liquid with a sweet, honey-like, and floral aroma. It is recognized as a naturally occurring compound and has been identified as a component of the volatile fraction of several plant species.[1] Its presence in essential oils is of significant interest due to its contribution to the overall scent profile and potential biological activities. The isolation and characterization of such esters are primarily achieved through advanced chromatographic and spectroscopic techniques, with gas chromatography-mass spectrometry (GC-MS) being the gold standard.

Natural Occurrence of this compound

This compound has been identified as a volatile component in the essential oils of various plants. While its occurrence is not as widespread as some other common esters, it is a key contributor to the aroma of specific floral scents. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the extraction method employed.

Table 1: Quantitative Analysis of this compound in Essential Oils
Plant SpeciesPlant PartExtraction MethodThis compound (% of Total Volatiles)Reference
Narcissus tazetta L. (ecotype from Turkey)FlowersHeadspace Solid-Phase Microextraction (HS-SPME)0.17 - 0.21[2]

Note: Data on the widespread natural occurrence of this compound with precise quantification is limited in publicly available literature. The table will be updated as more research becomes available.

Experimental Protocols

The identification and quantification of this compound in essential oils are predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and suitable for the analysis of volatile and semi-volatile organic compounds from a sample's headspace without the need for solvents.

Detailed Methodology for HS-SPME-GC-MS Analysis of Floral Volatiles

This protocol is a representative example based on methodologies reported for the analysis of floral volatiles.[3][4][5][6]

3.1.1. Sample Preparation

  • Fresh flowers (approximately 2 grams) are collected and immediately placed in a 20-mL headspace vial.

  • The vial is securely sealed with a PTFE/silicone septum cap to allow for the equilibration of volatile compounds in the headspace.

3.1.2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Fiber Selection and Conditioning: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is typically used for broad-range volatile analysis. Before the first use, the fiber is conditioned in the GC injector at the manufacturer's recommended temperature (e.g., 270°C) for 30-60 minutes.

  • Sample Equilibration: The sealed vial containing the floral sample is allowed to equilibrate at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial by piercing the septum. The extraction is carried out for a defined period (e.g., 30-60 minutes) at the same controlled temperature to allow for the adsorption of analytes onto the fiber coating.

3.1.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: After extraction, the SPME fiber is immediately inserted into the heated injector port of the GC-MS system (e.g., at 250°C) for thermal desorption of the analytes for a period of 3-5 minutes in splitless mode.

  • Gas Chromatography:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical temperature program starts at 40°C for 2 minutes, then ramps up to 150°C at a rate of 3°C/min, held for 5 minutes, and finally increases to 250°C at 20°C/min and held for 8 minutes.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is used.

    • Mass Range: The mass spectrometer scans a mass-to-charge ratio (m/z) range of 40-500 amu.

    • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

Diagram 1: Experimental Workflow for HS-SPME-GC-MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_collection Fresh Flower Collection vial_sealing Sealing in Headspace Vial sample_collection->vial_sealing equilibration Equilibration vial_sealing->equilibration extraction Headspace Extraction equilibration->extraction desorption Thermal Desorption extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection identification Compound Identification detection->identification detection->identification quantification Quantification identification->quantification biosynthetic_pathway phenylalanine L-Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL phenylacetic_acid Phenylacetic Acid cinnamic_acid->phenylacetic_acid Multiple Steps propyl_phenylacetate This compound phenylacetic_acid->propyl_phenylacetate Esterification (Alcohol Acyltransferase) propanol Propanol propanol->propyl_phenylacetate Esterification (Alcohol Acyltransferase)

References

Propyl Phenylacetate: A Technical Guide to its Odor Profile and Sensory Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl phenylacetate (B1230308) is an aromatic ester recognized for its significant contribution to the flavor and fragrance industry. This technical guide provides a comprehensive overview of its odor profile, supported by available sensory and instrumental analysis data. The document details methodologies for sensory evaluation and Gas Chromatography-Olfactometry (GC-O), offering a framework for the systematic characterization of this compound. While specific quantitative sensory data and dedicated signaling pathway studies for propyl phenylacetate are not extensively available in public literature, this guide synthesizes established knowledge of its qualitative aroma characteristics and outlines standard protocols for its analysis. Furthermore, a general overview of olfactory signaling is provided to contextualize the perception of its characteristic sweet, floral, and fruity notes.

Introduction

This compound (CAS No: 4606-15-9, FEMA No: 2955) is a colorless liquid with the molecular formula C11H14O2.[1][2] It is a member of the benzene (B151609) and substituted derivatives class of organic compounds.[3][4] Widely used as a flavoring agent and in perfumery, its distinct aroma is a key factor in its application.[1][5] Understanding the detailed odor profile and the methods to analyze it is crucial for its effective utilization in product development and for quality control purposes. This guide serves as a technical resource for professionals engaged in the research and development of products containing this aromatic compound.

Odor and Flavor Profile of this compound

The sensory characteristics of this compound are consistently described as pleasant and complex. Its odor is predominantly characterized by sweet, honey, and floral notes.[6][7] More detailed descriptions often include nuances of rose and fruity elements like apricot.[1][5][8] The flavor profile mirrors its aroma, with sweet, honey, and floral characteristics, and may also present fermented and balsamic undertones.[8][9]

Qualitative Sensory Descriptors

The following table summarizes the commonly reported odor and flavor descriptors for this compound.

Concentration Odor Descriptors Flavor Descriptors Reference
100.00%Sweet, honey, floral, apricot, rose-[8][9]
1.00%Sweet, honey, floral, with a rose-like nuance-[8][9]
1.00 - 5.00 ppm-Sweet, honey, floral with a fermented balsamic nuance[8][9]
Not SpecifiedHoney-like, but fresh and light, fruity apricot-rose type odourSweet, apricot, and floral[1][3][4][5]

Table 1: Summary of Qualitative Odor and Flavor Descriptors for this compound.

Quantitative Sensory Data

For future research and for the purpose of standardization, the following table provides a template for the presentation of quantitative sensory data for this compound.

Sensory Parameter Value Methodology Reference
Odor Detection Threshold (in water)Data not availablee.g., ASTM E679-04
Odor Detection Threshold (in air)Data not availablee.g., EN 13725
Odor Intensity (at specified conc.)Data not availablee.g., 15-point Spectrum™ scale
Flavor Detection ThresholdData not availablee.g., ASTM E679-04

Table 2: Template for Quantitative Sensory Data of this compound.

Experimental Protocols for Sensory and Instrumental Analysis

The characterization of an aroma compound like this compound involves both sensory evaluation by human panelists and instrumental analysis to identify and quantify the volatile components.

Sensory Analysis: Descriptive Analysis Protocol

Descriptive analysis is a sensory evaluation technique used to identify, describe, and quantify the sensory attributes of a product.[1] A trained panel is essential for obtaining objective and reproducible results.[6]

Objective: To qualitatively and quantitatively describe the odor profile of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., mineral oil, propylene (B89431) glycol) for dilution

  • Glass sniffing jars with lids

  • Odor-free blotter strips[1]

  • Sensory booths with controlled lighting and ventilation

  • Data collection software

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, motivation, and ability to articulate perceptions.

    • Train panelists on the fundamental principles of sensory evaluation, focusing on odor recognition and description.[6] Familiarize them with a range of standard aroma compounds to develop a common vocabulary.

  • Attribute Generation:

    • In a series of sessions, present panelists with different concentrations of this compound.

    • Through open discussion led by a panel leader, panelists will generate a list of descriptive terms (attributes) that characterize the aroma of the sample. These may include terms like "honey," "sweet," "floral," "rose," "apricot," and any other perceived notes.

  • Intensity Scoring:

    • Once a consensus on the attributes is reached, panelists will be trained to rate the intensity of each attribute using a structured scale, such as a 15-point Spectrum™ scale where 0 represents "none" and 15 represents "very high."[1] Reference standards for different intensities of key attributes should be provided.

  • Sample Evaluation:

    • Prepare dilutions of this compound in the chosen solvent at various concentrations.

    • Present the coded, randomized samples to the panelists in the sensory booths.

    • Panelists will individually evaluate each sample and record the intensity scores for each attribute on the provided scoresheet or software.

  • Data Analysis:

    • Analyze the collected data using statistical methods (e.g., ANOVA, PCA) to determine the mean intensity ratings for each attribute and to assess panelist performance.

    • The results can be visualized using a spider web (or radar) plot to represent the sensory profile of this compound.

Sensory_Analysis_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Attribute_Generation Attribute Generation Panelist_Selection->Attribute_Generation Reference_Standards Reference Standards Development Attribute_Generation->Reference_Standards Sample_Preparation Sample Preparation Reference_Standards->Sample_Preparation Blinded_Presentation Blinded Presentation Sample_Preparation->Blinded_Presentation Individual_Scoring Individual Scoring Blinded_Presentation->Individual_Scoring Data_Collection Data Collection Individual_Scoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Profile_Visualization Profile Visualization Statistical_Analysis->Profile_Visualization

A typical workflow for descriptive sensory analysis.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[3] This allows for the identification of odor-active compounds in a sample.

Objective: To separate the volatile components of a sample containing this compound and to identify which compounds are odor-active.

Apparatus:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Olfactometry port (sniffing port).

  • Capillary column suitable for aroma compounds (e.g., DB-Wax, HP-5ms).

  • Sample introduction system (e.g., split/splitless injector, SPME).

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane, ethanol) at a concentration appropriate for GC analysis. The choice of sample preparation is crucial to avoid the loss of volatile compounds or the formation of artifacts.[11]

  • GC-O System Configuration:

    • Install the capillary column in the GC oven.

    • At the end of the column, use a Y-splitter to divide the effluent between the instrumental detector (FID or MS) and the heated transfer line leading to the olfactometry port.[12]

  • Instrumental Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 240 °C at 5 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature (FID): 280 °C

    • MS Parameters (if used): Scan range 35-350 amu, electron ionization at 70 eV.

    • Olfactometry Port Temperature: 250 °C (to prevent condensation).

  • Olfactometry Detection:

    • A trained assessor (snifter) will position their nose at the olfactometry port and continuously monitor the effluent from the GC.

    • The assessor will record the time at which an odor is detected, describe the quality of the odor, and may also rate its intensity.

  • Data Integration:

    • The data from the olfactometry session (an aromagram) is correlated with the chromatogram from the instrumental detector.

    • By matching the retention times of the odor events with the peaks on the chromatogram, the odor-active compounds can be identified. If an MS is used, mass spectra can be used to confirm the identity of the compounds.

GCO_Setup cluster_sample Sample Introduction cluster_separation Separation cluster_detection Detection cluster_output Output Sample Sample Injector GC Injector Sample->Injector GC_Column GC Capillary Column Injector->GC_Column Y_Splitter Y-Splitter GC_Column->Y_Splitter FID_MS FID / MS Detector Y_Splitter->FID_MS Sniff_Port Olfactometry Port Y_Splitter->Sniff_Port Chromatogram Chromatogram FID_MS->Chromatogram Human_Assessor Human Assessor Sniff_Port->Human_Assessor Aromagram Aromagram Human_Assessor->Aromagram

Schematic of a Gas Chromatography-Olfactometry (GC-O) system.

Olfactory Signaling Pathway

The perception of an odor, such as that of this compound, is a complex biological process that begins with the interaction of the odorant molecule with olfactory receptors in the nasal cavity and culminates in a specific pattern of neural activation in the brain. While the specific olfactory receptors that bind to this compound have not been identified, the general mechanism of olfactory signal transduction is well-understood.

Odorant molecules, carried by the air, enter the nasal cavity and dissolve in the mucus lining the olfactory epithelium. Here, they bind to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of Olfactory Receptor Neurons (ORNs). Honeybees, for example, possess approximately 160 functional units called glomeruli in their antennal lobes, which are the first relay of their olfactory system.[13]

The binding of an odorant to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (G_olf). This initiates a signaling cascade:

  • The activated G_olf stimulates adenylyl cyclase III.

  • Adenylyl cyclase III converts ATP to cyclic AMP (cAMP).

  • cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Ca2+ and Na+ ions.

  • This influx of positive ions depolarizes the ORN, generating an action potential.

  • The action potential travels along the axon of the ORN to the olfactory bulb in the brain.

Each ORN expresses only one type of olfactory receptor, and all ORNs expressing the same receptor converge on the same one or two glomeruli in the olfactory bulb. This creates a specific pattern of glomerular activation for each odorant, which is then processed by higher brain centers to elicit the perception of a particular smell. The sweet, floral, and fruity notes of this compound are likely due to its ability to activate a combination of ORs that are also activated by other compounds with these characteristics.

Olfactory_Signaling_Pathway cluster_nasal_cavity Nasal Cavity cluster_transduction Signal Transduction Cascade cluster_brain Brain Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to ORN Olfactory Receptor Neuron G_olf G-protein (G_olf) OR->G_olf ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Ca2+/Na+ influx Action_Potential Action Potential Depolarization->Action_Potential Olfactory_Bulb Olfactory Bulb Action_Potential->Olfactory_Bulb Signal to Perception Odor Perception Olfactory_Bulb->Perception Processed in

A generalized overview of the olfactory signaling pathway.

Conclusion

This compound possesses a rich and pleasant aroma profile characterized by sweet, honey, and floral notes with fruity undertones. While qualitative descriptors are well-documented, a gap exists in the public domain regarding its quantitative sensory data, such as odor thresholds. This guide provides standardized methodologies for descriptive sensory analysis and GC-O to facilitate further research and ensure consistent characterization of this important aroma compound. The elucidation of the specific olfactory receptors and neural pathways involved in the perception of this compound remains a promising area for future investigation. The protocols and information presented herein offer a robust foundation for researchers, scientists, and drug development professionals working with this versatile fragrance and flavor ingredient.

References

Methodological & Application

Application Note: Quantitative Analysis of Propyl Phenylacetate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl phenylacetate (B1230308) is an ester known for its characteristic honey-like, fruity aroma, finding applications in the fragrance, flavor, and cosmetic industries.[1][2] Accurate and reliable quantitative analysis of this compound is crucial for quality control, formulation development, and stability testing. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds like propyl phenylacetate.[3] This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and sensitive method for this purpose. The methodology outlined here is intended to be a comprehensive guide for researchers, scientists, and drug development professionals.

Materials and Methods

Instrumentation and Reagents
  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler is recommended.

  • GC Column: A non-polar capillary column, such as a DB-1 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness, is suitable for this analysis.

  • Reagents:

    • This compound (≥98% purity) as an analytical standard.

    • Internal Standard (IS), e.g., n-dodecane or another suitable non-interfering compound.

    • High-purity solvents (e.g., hexane (B92381) or ethyl acetate, GC grade) for sample and standard preparation.

  • Gases: High-purity helium or hydrogen as the carrier gas, and hydrogen and compressed air for the FID.

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard and dissolve it in 100 mL of a suitable solvent (e.g., hexane) in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.

Sample Preparation:

The sample preparation method will depend on the matrix. A generic liquid-liquid extraction for an aqueous sample is described below.

  • To 1 mL of the sample, add a known amount of the internal standard.

  • Add 2 mL of a suitable extraction solvent (e.g., hexane or ethyl acetate).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.[4]

  • Carefully transfer the organic layer to a clean vial for GC analysis.

Experimental Protocols

Gas Chromatography (GC-FID) Conditions

The following GC parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterValue
Column DB-5 (30 m x 0.25 mm ID x 0.25 µm)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temp: 80 °C, hold for 2 min
Ramp: 10 °C/min to 250 °C
Final Hold: Hold at 250 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min
Method Validation

A comprehensive method validation should be performed to ensure the reliability of the results. The following parameters should be assessed:

  • Linearity: Analyze the calibration standards in triplicate to establish the linear range of the method. A correlation coefficient (r²) of >0.995 is typically desired.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations. The relative standard deviation (RSD) should typically be less than 5%.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known concentrations of this compound. Recoveries in the range of 95-105% are generally considered acceptable.

  • Specificity: The method's ability to selectively analyze the analyte in the presence of other components in the sample matrix should be evaluated.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound Analysis

Concentration (µg/mL)Mean Peak Area Ratio (Analyte/IS)RSD (%)
10.0522.1
50.2611.8
100.5181.5
251.2951.2
502.5921.0
1005.2010.8
Correlation Coefficient (r²) 0.9998

Table 2: Method Validation Summary

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Precision (RSD%) < 2.5%
Accuracy (Recovery %) 97.8% - 103.2%

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps of the analytical method.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Standard This compound Standard Spike_IS_Std Spike with Internal Standard Standard->Spike_IS_Std Sample Sample Matrix Spike_IS_Sample Spike with Internal Standard Sample->Spike_IS_Sample Dilution Serial Dilution Spike_IS_Std->Dilution Extraction Liquid-Liquid Extraction Spike_IS_Sample->Extraction GC_Injection GC Injection Dilution->GC_Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the GC-FID analysis of this compound.

Logical_Relationship Start Define Analytical Objective: Quantify this compound Method_Development Method Development Start->Method_Development Sample_Prep Sample Preparation Protocol Method_Development->Sample_Prep GC_Parameters GC-FID Parameter Optimization Method_Development->GC_Parameters Method_Validation Method Validation Sample_Prep->Method_Validation GC_Parameters->Method_Validation Linearity Linearity & Range Method_Validation->Linearity LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Precision Precision (Repeatability & Intermediate) Method_Validation->Precision Accuracy Accuracy (Recovery) Method_Validation->Accuracy Specificity Specificity Method_Validation->Specificity Routine_Analysis Routine Sample Analysis Linearity->Routine_Analysis LOD_LOQ->Routine_Analysis Precision->Routine_Analysis Accuracy->Routine_Analysis Specificity->Routine_Analysis Final_Report Final Report Generation Routine_Analysis->Final_Report

Caption: Logical relationship of the analytical method validation steps.

References

Application Note and Protocol: Mass Spectrometry Analysis of Propyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Propyl phenylacetate (B1230308) is an ester known for its characteristic honey-like, fruity aroma, leading to its use as a flavoring and fragrance agent.[1] It belongs to the class of organic compounds known as benzene (B151609) and substituted derivatives.[2] From a research and development perspective, accurate identification and quantification of such compounds are crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like propyl phenylacetate. This document provides a detailed protocol for the analysis of this compound using GC-MS with electron ionization (EI), along with its characteristic mass spectral data and fragmentation pattern.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most prominent peaks, are summarized in the table below. This data is essential for the identification and confirmation of this compound in a sample.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
9199.99[C7H7]+ (Tropylium ion)
4345.23[C3H7]+ (Propyl cation)
9220.63[C7H8]+
6515.54[C5H5]+
4112.80[C3H5]+ (Allyl cation)

Data sourced from PubChem and the Human Metabolome Database.[3]

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines the steps for the analysis of this compound using a standard gas chromatograph coupled with a mass spectrometer.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Matrix: For samples in a complex matrix, a suitable extraction method like liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

2. Gas Chromatography (GC) Conditions:

  • Injection Port:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent), is recommended.[4]

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[3]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-300.

  • Ion Source Temperature: 230 °C.[4]

  • Transfer Line Temperature: 280 °C.

4. Data Analysis:

  • Identification: The retention time of the peak in the sample chromatogram should match that of the standard. The mass spectrum of the peak in the sample should be compared with the reference spectrum of this compound.

  • Quantification: A calibration curve can be constructed by plotting the peak area of the target ion (e.g., m/z 91) against the concentration of the calibration standards. The concentration of this compound in the sample can then be determined from this curve.

Fragmentation Pathway

The fragmentation of this compound under electron ionization primarily involves the cleavage of the ester bond and rearrangements, leading to the characteristic mass spectrum.

G cluster_main This compound (m/z 178) cluster_fragments Major Fragment Ions This compound [C6H5CH2COOCH2CH2CH3]+• Tropylium Tropylium ion [C7H7]+ m/z 91 This compound->Tropylium α-cleavage Propyl Propyl cation [C3H7]+ m/z 43 This compound->Propyl Heterolytic cleavage McLafferty McLafferty Rearrangement Product [C6H5CH2COOH]+• m/z 136 This compound->McLafferty McLafferty Rearrangement Propene_loss Loss of Propene [C6H5CH2COOH]+• m/z 136

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is a sequential process from sample acquisition to data interpretation.

workflow Sample_Prep Sample Preparation (Extraction/Dilution) GC_MS_Analysis GC-MS Analysis (Injection, Separation, Ionization, Detection) Sample_Prep->GC_MS_Analysis Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Spectral Matching) Data_Acquisition->Data_Processing Reporting Reporting (Quantification & Identification) Data_Processing->Reporting

Caption: General experimental workflow for GC-MS analysis.

References

Laboratory Synthesis of Propyl Phenylacetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of propyl phenylacetate (B1230308). The primary method detailed is the Fischer esterification of phenylacetic acid with 1-propanol (B7761284), a robust and common method for ester synthesis. This protocol includes a detailed experimental procedure, a summary of quantitative data, and characterization methods for the final product.

Introduction

Propyl phenylacetate is an ester with applications in the fragrance and flavor industries, and it can also serve as a building block in the synthesis of more complex molecules. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and a strong acid catalyst, such as sulfuric acid, is employed.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Phenylacetic AcidC₈H₈O₂136.15265.51.081
1-PropanolC₃H₈O60.10970.803
This compoundC₁₁H₁₄O₂178.23228-2320.998
Sulfuric Acid (conc.)H₂SO₄98.08~3371.84

Experimental Protocol

4.1. Materials and Equipment

  • Phenylacetic acid

  • 1-Propanol

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (NaHCO₃), 5% aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

  • Rotary evaporator (optional)

  • Magnetic stirrer and stir bar

  • pH paper

4.2. Reaction Procedure

  • Reactant Charging: To a 250 mL round-bottom flask containing a magnetic stir bar, add phenylacetic acid (e.g., 0.1 mol, 13.62 g).

  • Add an excess of 1-propanol (e.g., 0.3 mol, 18.03 g, 22.5 mL). Using the alcohol as the limiting reagent is also possible, but using it in excess helps to drive the reaction to completion.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (approximately 1-2 mL) to the mixture. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Assemble a reflux condenser on top of the round-bottom flask and begin circulating cold water. Heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature should be maintained at the boiling point of 1-propanol (approximately 97 °C).

  • Reaction Time: Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

4.3. Work-up and Purification

  • Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the excess 1-propanol using a rotary evaporator or by simple distillation.

  • Extraction: Transfer the residue to a 500 mL separatory funnel and add diethyl ether (or another suitable extraction solvent, ~100 mL) and deionized water (~100 mL). Shake the funnel gently and allow the layers to separate.

  • Neutralization: Carefully add a 5% aqueous solution of sodium bicarbonate to the separatory funnel in small portions to neutralize the unreacted phenylacetic acid and the sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently. Continue adding the sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (check with pH paper).

  • Washing: Separate the organic layer and wash it sequentially with deionized water (2 x 100 mL) and then with brine (saturated NaCl solution, 1 x 100 mL) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter the drying agent and remove the extraction solvent using a rotary evaporator to yield the crude this compound.

  • Distillation: Purify the crude ester by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 228-232 °C (at atmospheric pressure). A crude yield of around 93% can be expected before distillation, with the final isolated yield being lower after purification.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Technique Expected Data
¹H NMR The spectrum should show characteristic peaks for the propyl and phenylacetyl groups.
¹³C NMR The spectrum will display distinct signals for each carbon atom in the molecule.
IR Spectroscopy A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester is expected.
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) at m/z = 178.

Diagrams

Signaling Pathway of Fischer Esterification

Fischer_Esterification Carboxylic_Acid Phenylacetic Acid Protonated_Carbonyl Protonated Carbonyl (Electrophilic) Carboxylic_Acid->Protonated_Carbonyl + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Alcohol 1-Propanol (Nucleophile) Alcohol->Tetrahedral_Intermediate Nucleophilic Attack Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with Good Leaving Group (H₂O) Proton_Transfer->Water_Leaving_Group Ester_Cation Protonated Ester Water_Leaving_Group->Ester_Cation - H₂O Ester This compound Ester_Cation->Ester - H⁺ H_plus_regenerated H⁺ (regenerated) H2O Water H_plus_catalyst H⁺ (catalyst)

Caption: Mechanism of Fischer Esterification.

Experimental Workflow

Synthesis_Workflow Start Start Mix_Reagents Mix Phenylacetic Acid, 1-Propanol, and H₂SO₄ Start->Mix_Reagents Reflux Reflux for 2-4 hours Mix_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Solvent_Removal Remove Excess Propanol (Rotovap/Distillation) Cool->Solvent_Removal Extraction Dissolve in Ether and Wash with Water Solvent_Removal->Extraction Neutralization Wash with 5% NaHCO₃ (aq) Extraction->Neutralization Wash Wash with Water and Brine Neutralization->Wash Dry Dry Organic Layer (anhydrous MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Fractional Distillation Evaporate->Distill Characterize Characterize Product (NMR, IR, MS) Distill->Characterize End End Characterize->End

Caption: Workflow for this compound Synthesis.

References

Propyl Phenylacetate: Application Notes and Protocols for Flavor Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl phenylacetate (B1230308) is a flavoring substance valued for its characteristic sweet, honey-like aroma with floral and fruity nuances, often described as having notes of rose and apricot.[1][2] As a Generally Recognized as Safe (GRAS) substance, it is utilized in the food industry to impart or modify flavors in a variety of products.[3][4] This document provides detailed application notes and experimental protocols for the effective use and analysis of propyl phenylacetate in flavor development and food science research.

Chemical Profile:

PropertyValueReference
IUPAC Name propyl 2-phenylacetate
Synonyms Propyl alpha-toluate, Benzeneacetic acid, propyl ester[5][6]
CAS Number 4606-15-9[6]
FEMA Number 2955[3][7]
JECFA Number 1010[5][8]
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [9]
Appearance Colorless liquid[2][8]
Odor/Flavor Profile Sweet, honey, floral, apricot, rose[1][2]

Regulatory and Safety Information

This compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered to present "no safety concern at current levels of intake when used as a flavouring agent."[5] It is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS substance.[3]

Toxicological Data (Read-Across Approach):

CompoundLD₅₀ (Oral, Rat)Reference
Methyl Phenylacetate2550 mg/kg[10]
Ethyl Phenylacetate3300 mg/kg[1]

Based on this data, this compound is expected to have a low order of acute toxicity.

Application in Flavor Formulations

This compound is a versatile ingredient in flavor creation, contributing to a wide range of profiles. Its primary applications are in fruit, honey, and floral flavors.

Recommended Use Levels:

The following are suggested starting points for the use of this compound in various food and beverage applications. Sensory evaluation should be performed to determine the optimal level for a specific product matrix.

Food CategoryTypical Use Level (ppm)
Beverages (non-alcoholic)1.0
Ice Cream, Ices1.5
Candy2.7
Baked Goods5.0
Gelatins, Puddings0.2 - 0.5
Chewing Gum8.0

Source: Adapted from FEMA, 1965.[3] More recent typical use levels may vary and should be determined through sensory testing.

Flavor Profile Contribution:

  • Low Concentrations (sub-ppm to 1 ppm): Enhances sweetness and provides a subtle honey-floral background note.

  • Medium Concentrations (1-5 ppm): The characteristic honey and apricot notes become more prominent, adding complexity to fruit and floral flavors.

  • High Concentrations (>5 ppm): Can become overly sweet and cloying, potentially imparting a fermented or balsamic off-note.[1]

Stability and Handling

Stability:

This compound, like many esters, can be susceptible to hydrolysis under certain conditions, which can impact the flavor profile of the final product.

ConditionStability Profile
pH More stable in neutral to slightly acidic conditions. Hydrolysis can be accelerated in strongly acidic or alkaline environments.[1]
Temperature Generally stable at typical processing temperatures. Prolonged exposure to high temperatures can lead to degradation.[11]
Light Should be protected from direct light to prevent potential degradation.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area.

  • Keep containers tightly closed.

  • Protect from light and moisture.

  • Incompatible with strong oxidizing agents and strong bases.[1]

Experimental Protocols

Protocol for Sensory Evaluation: Triangle Test

This protocol is designed to determine if a sensory difference exists between two samples, for example, a product with and without the addition of this compound.

Objective: To determine if a perceptible sensory difference exists between a control sample and a sample containing this compound.

Materials:

  • Control sample (e.g., unflavored beverage, sugar solution).

  • Test sample (control sample with a specified concentration of this compound).

  • Identical, odor-free tasting cups, coded with random three-digit numbers.

  • Palate cleansers (e.g., unsalted crackers, room temperature water).

  • Ballots for recording results.

  • A panel of at least 20-30 trained or consumer panelists.

Procedure:

  • Sample Preparation: Prepare the control and test samples. The concentration of this compound in the test sample should be relevant to the intended application.

  • Coding and Presentation: For each panelist, present three coded samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[12]

  • Instructions to Panelists:

    • Instruct panelists to taste the samples from left to right.

    • Advise them to cleanse their palate with water and/or an unsalted cracker between samples.

    • Ask them to identify the sample that is different from the other two.

  • Data Collection: Panelists record their choice on the ballot.

  • Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are used to determine if the number of correct responses is statistically significant at a chosen confidence level (typically p < 0.05).

sensory_workflow cluster_prep Preparation cluster_tasting Tasting Session cluster_analysis Analysis prep_control Prepare Control Sample present Present 3 Coded Samples (2 Alike, 1 Different) prep_control->present prep_test Prepare Test Sample prep_test->present taste Panelist Tastes Samples present->taste cleanse Palate Cleansing taste->cleanse identify Identify Odd Sample taste->identify cleanse->taste record Record Result identify->record analyze Statistical Analysis record->analyze

Workflow for a Triangle Test Sensory Evaluation.
Protocol for GC-MS Analysis of this compound in a Beverage Matrix

This protocol outlines a method for the quantification of this compound in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of this compound in a beverage sample.

Materials and Reagents:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC column suitable for flavor analysis (e.g., DB-5ms, HP-5ms, or equivalent).

  • This compound standard (high purity).

  • Internal standard (e.g., methyl nonanoate (B1231133) or other suitable compound not present in the sample).

  • Solvent for extraction (e.g., dichloromethane, hexane).

  • Anhydrous sodium sulfate.

  • Vials, pipettes, and other standard laboratory glassware.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare a series of calibration standards at different concentrations, each containing a fixed concentration of the internal standard.

  • Sample Preparation (Liquid-Liquid Extraction): a. To a known volume of the beverage sample (e.g., 10 mL), add a known amount of the internal standard. b. Add an equal volume of the extraction solvent. c. Shake vigorously for 2-3 minutes. d. Allow the layers to separate. e. Carefully collect the organic layer. f. Dry the organic extract by passing it through a small column of anhydrous sodium sulfate. g. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: a. Injection: Inject 1 µL of the prepared standard or sample extract into the GC. b. GC Conditions (example):

    • Inlet Temperature: 250 °C
    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. c. MS Conditions (example):
    • Ion Source: Electron Ionization (EI) at 70 eV.
    • Mass Range: Scan from m/z 40 to 300.
    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound include m/z 91 (base peak), 107, and 178.

  • Data Analysis: a. Identify the peaks for this compound and the internal standard based on their retention times and mass spectra. b. Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. c. Calculate the concentration of this compound in the sample using the calibration curve.

gcms_workflow start Start prep_standards Prepare Calibration Standards start->prep_standards prep_sample Prepare Sample (with Internal Standard) start->prep_sample gcms_analysis GC-MS Analysis prep_standards->gcms_analysis extraction Liquid-Liquid Extraction prep_sample->extraction drying Dry Extract extraction->drying concentration Concentrate Extract drying->concentration concentration->gcms_analysis data_analysis Data Analysis (Calibration Curve) gcms_analysis->data_analysis quantification Quantify Propyl Phenylacetate data_analysis->quantification end End quantification->end

Workflow for GC-MS Quantification of this compound.

Metabolic Pathway and Flavor Perception

Metabolic Fate:

Upon oral ingestion, esters like this compound are likely to undergo hydrolysis in the gastrointestinal tract, catalyzed by esterase enzymes. This process breaks the ester down into its constituent alcohol (propanol) and carboxylic acid (phenylacetic acid).[13] Phenylacetic acid can then be further metabolized, primarily in the liver, through conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine.

metabolism_pathway propyl_phenylacetate This compound hydrolysis Esterase-mediated Hydrolysis propyl_phenylacetate->hydrolysis propanol Propanol hydrolysis->propanol phenylacetic_acid Phenylacetic Acid hydrolysis->phenylacetic_acid conjugation Conjugation with Glutamine (Liver) phenylacetic_acid->conjugation phenylacetylglutamine Phenylacetylglutamine conjugation->phenylacetylglutamine excretion Urinary Excretion phenylacetylglutamine->excretion

Simplified Metabolic Pathway of this compound.

Flavor Perception:

The perception of this compound's flavor is a complex process involving both taste and olfaction. As a volatile ester, its molecules are detected by olfactory receptors in the nasal cavity, contributing to its characteristic aroma. The overall flavor experience is a result of the integration of these olfactory signals with gustatory signals from the taste buds in the brain. The sweet and fruity notes are primarily perceived through olfaction.

References

Application of Propyl Phenylacetate in Perfumery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl phenylacetate (B1230308) is a versatile aromatic ester prized in the fragrance industry for its sweet, floral, and honey-like scent profile with nuances of apricot and rose.[1][2] Its utility extends across a wide range of product categories, from fine fragrances to personal care and home care products. This document provides detailed application notes, experimental protocols for evaluation, and an overview of the relevant olfactory signaling pathway for researchers and professionals in perfumery and related fields.

Data Presentation

Physical and Chemical Properties of Propyl Phenylacetate
PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]
Appearance Colorless clear liquid (est.)[1]
Odor Profile Sweet, honey, floral, apricot, rose[1][2]
CAS Number 4606-15-9[3]
Specific Gravity 1.005 @ 25°C[1]
Refractive Index 1.494 @ 20°C[1]
Boiling Point 240°C @ 753 mmHg[4]
Vapor Pressure 0.031 mmHg @ 25°C (est.)[1]
Flash Point > 100°C (> 212°F) TCC[1]
Solubility Very slightly soluble in water; soluble in alcohol.[1]
Performance Characteristics (Illustrative Data)
ParameterIllustrative Value/RangeNotes
Odor Threshold Not available in searched literature. For structurally similar esters, thresholds can range from ppb to ppm levels.Further experimental determination is required for a precise value.
Substantivity on Cotton Moderate. Estimated retention after 24 hours: 10-25%.This is an estimated value. Substantivity is highly dependent on the formulation and fabric treatment. Experimental verification is necessary.
Stability in Ethanol (12 months at RT) Good. Minimal discoloration or odor change.Stability is formulation-dependent. Testing in the final product base is crucial.
Stability in Lotion Base (3 months at 40°C) Fair to Good. Potential for slight hydrolysis leading to a faint vinegary off-note.The pH of the base and the presence of other ingredients can significantly impact stability.

Applications in Perfumery

This compound is a valuable modifier in a variety of fragrance types:

  • Floral Accords: It enhances the natural sweetness and fruitiness of rose, jasmine, and other white floral compositions.

  • Fruity Accords: Its apricot and honey facets make it an excellent component in creating realistic and juicy fruit notes.

  • Gourmand Fragrances: The honeyed sweetness of this compound can be used to add a delectable and warm character to gourmand compositions.

  • Functional Products: Due to its stability, it is suitable for use in personal care products such as lotions, creams, and hair care, as well as in home care applications like air fresheners and fabric softeners.[1]

Experimental Protocols

Protocol 1: Sensory Evaluation - Triangle Test for Odor Difference

Objective: To determine if a perceptible difference exists between two formulations containing this compound (e.g., a new base vs. a standard).

Materials:

  • This compound solutions at desired concentrations (e.g., 1% in diethyl phthalate (B1215562) or ethanol).

  • Two different product bases (A and B) to be fragranced.

  • Odor-free smelling strips (blotters).

  • Glass beakers and pipettes.

  • Panelist booths with controlled ventilation and lighting.

  • A panel of at least 15 trained sensory assessors.

Procedure:

  • Prepare two batches of the product base, one with fragrance A and one with fragrance B, ensuring the concentration of this compound is identical in both.

  • For each panelist, present three coded samples in a randomized order. Two samples will be identical (e.g., A, A, B or B, B, A), and one will be different.[5][6]

  • Instruct the panelists to smell each of the three blotters from left to right.

  • Ask the panelists to identify the "odd" or different sample.[5][6]

  • Record the responses.

  • Analyze the results using a chi-square test to determine if the number of correct identifications is statistically significant.[5]

Protocol 2: Stability Testing of this compound in a Lotion Base

Objective: To evaluate the physical and chemical stability of this compound in a cosmetic emulsion under accelerated conditions.

Materials:

  • This compound.

  • Unfragranced lotion base.

  • Glass jars with airtight lids.

  • Stability ovens set at 40°C and 50°C.

  • Refrigerator set at 4°C.

  • Control sample stored at room temperature (20-25°C) in the dark.

  • pH meter.

  • Viscometer.

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Prepare a batch of lotion containing a known concentration of this compound (e.g., 0.5% w/w).

  • Fill the glass jars with the fragranced lotion, leaving minimal headspace, and seal tightly.

  • Place the samples in the stability ovens, refrigerator, and at room temperature.

  • Evaluate the samples at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Physical Evaluation: At each time point, assess the samples for changes in color, odor, phase separation, and texture. Measure the pH and viscosity.[7][8]

  • Chemical Analysis: At each time point, extract an aliquot of the lotion and analyze the concentration of this compound using a validated GC-MS method. This will quantify any degradation.[8]

  • Compare the results of the samples stored under accelerated conditions to the control sample to predict the long-term stability.

Protocol 3: Determination of Substantivity on Cotton Fabric via Headspace GC-MS

Objective: To quantify the amount of this compound remaining on cotton fabric over time after washing.

Materials:

  • This compound.

  • Unfragranced liquid laundry detergent.

  • Standard cotton swatches.

  • Washing machine or laboratory-scale washing apparatus.

  • Dynamic headspace sampler coupled with a GC-MS.

  • Tenax® TA or other suitable sorbent tubes.

Procedure:

  • Wash the cotton swatches with the detergent containing a known concentration of this compound.

  • Rinse and air-dry the swatches under controlled conditions.

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours) after drying, place a cotton swatch in a headspace vial.

  • Heat the vial to a specified temperature (e.g., 40°C) and purge with an inert gas for a set period.

  • The volatile compounds released from the fabric will be trapped on the sorbent tube.

  • Thermally desorb the trapped compounds into the GC-MS for separation and quantification.

  • The amount of this compound detected at each time point is indicative of its substantivity on the fabric.

Mandatory Visualizations

G cluster_olfactory_pathway Olfactory Signaling Pathway Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) Activation OR->G_protein Activates AC Adenylate Cyclase Activation G_protein->AC Activates cAMP ATP to cAMP Conversion AC->cAMP Catalyzes Ion_Channel cAMP-gated Ion Channel Opening cAMP->Ion_Channel Binds to Depolarization Na+ and Ca2+ Influx & Depolarization Ion_Channel->Depolarization Allows Signal Signal to Brain (Action Potential) Depolarization->Signal Generates

Caption: Simplified diagram of the olfactory signaling pathway.

G cluster_workflow Fragrance Ingredient Evaluation Workflow Start New Fragrance Ingredient (this compound) PhysChem Physical-Chemical Characterization Start->PhysChem OdorProfile Odor Profile Evaluation PhysChem->OdorProfile Performance Performance Testing OdorProfile->Performance Stability Stability Testing Performance->Stability Safety Safety Assessment Stability->Safety Application Application in Final Product Safety->Application End Approved for Use Application->End

Caption: General workflow for evaluating a new fragrance ingredient.

References

Application Notes and Protocols for Propyl Phenylacetate as a Potential Insect Attractant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on an extensive review of currently available scientific literature, there is a significant lack of specific research data on the use of propyl phenylacetate (B1230308) as an insect attractant. The majority of studies in this area have focused on the related compound, phenylacetaldehyde (B1677652) (PAA). Therefore, the following document provides a comprehensive guide for researchers to initiate their own studies on propyl phenylacetate. The experimental protocols are based on established methodologies for similar compounds, and the data tables are presented as templates. Illustrative data from PAA studies are included for comparative purposes and are clearly noted as such.

Introduction: The Potential of this compound in Insect Management

This compound (C₁₁H₁₄O₂) is an aromatic ester with a characteristic floral and honey-like aroma. Its structural similarity to known floral attractants, such as phenylacetaldehyde, suggests it may have applications in entomology, particularly in the development of lures for Integrated Pest Management (IPM) programs. Attractants are crucial tools for monitoring insect populations, mass trapping, and in "lure and kill" strategies. These application notes provide the foundational protocols for the synthesis and evaluation of this compound as a candidate insect attractant.

Synthesis and Preparation of this compound Lures

The synthesis of high-purity this compound is the first critical step for reliable bioassays. A standard method for this is Fischer esterification.

Protocol: Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from phenylacetic acid and n-propanol.

Materials:

  • Phenylacetic acid

  • n-Propanol (3-fold molar excess)

  • Concentrated sulfuric acid (catalytic amount)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether)

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Heating mantle

Procedure:

  • Combine phenylacetic acid and n-propanol in a round-bottom flask.

  • While stirring, slowly add a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux for 3-4 hours using a heating mantle.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

  • Confirm the purity and identity of the product using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Preparation of Lures for Field and Laboratory Bioassays

Objective: To prepare standardized lures for consistent release of this compound.

Materials:

  • High-purity this compound

  • Suitable solvent (e.g., hexane)

  • Lure dispensers (e.g., rubber septa, cotton wicks, polyethylene (B3416737) vials)

  • Micropipettes

Procedure:

  • Prepare a stock solution of this compound in hexane (B92381) at a desired concentration (e.g., 100 mg/mL).

  • Using a micropipette, load a precise volume of the stock solution onto the chosen dispenser. For example, apply 100 µL of the stock solution to a rubber septum for a 10 mg lure.

  • Allow the solvent to evaporate completely in a fume hood for approximately one hour.

  • Prepare control lures by applying the same volume of solvent only to identical dispensers.

  • Store the prepared lures in airtight, solvent-rinsed glass vials at 4°C until use.

Experimental Protocols for Attractancy Evaluation

The following protocols describe standard methods for assessing the behavioral responses of insects to volatile compounds.

Laboratory Bioassay: Y-Tube Olfactometer

Objective: To determine the innate preference of an insect species for this compound versus a control in a controlled environment.

Materials:

  • Glass Y-tube olfactometer

  • Charcoal-filtered, humidified air source

  • Flow meters

  • Test insects (e.g., moths, beetles, flies)

  • This compound lures and control lures

Procedure:

  • Set up the Y-tube olfactometer with a constant and equal airflow (e.g., 0.5 L/min) through each arm.

  • Place a this compound lure in the odor chamber of one arm (the "treatment" arm) and a control lure in the other.

  • Introduce a single insect at the base of the Y-tube.

  • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect crosses a designated line in one of the arms.

  • Record the choice of each insect. Insects that do not make a choice are recorded as "no choice".

  • After testing a set number of insects (e.g., 10), clean the olfactometer with ethanol (B145695) and acetone, and swap the positions of the treatment and control arms to prevent positional bias.

  • Repeat the experiment until a sufficient sample size is reached (e.g., 50-100 insects).

  • Analyze the results using a Chi-square test to determine if there is a significant preference for the this compound-baited arm.

Field Bioassay: Trapping Study

Objective: To assess the effectiveness of this compound as a lure for capturing target insects under field conditions.

Materials:

  • Insect traps appropriate for the target species (e.g., delta traps for moths, bucket traps for beetles).

  • This compound lures and control lures.

  • Stakes or hangers for trap deployment.

Procedure:

  • Select a suitable experimental site with a known population of the target insect(s).

  • Design the experiment using a randomized complete block design. Each block will contain one trap baited with this compound and one control trap.

  • Deploy the traps at a specified height and spacing (e.g., 1.5 meters high and at least 20 meters apart).

  • Randomize the treatment order within each block. Use 5-10 replicate blocks.

  • Collect trap catch data at regular intervals (e.g., weekly). Identify and count the number of target and non-target insects.

  • Re-randomize the trap positions within each block at each collection interval to minimize the impact of location effects.

  • Continue the experiment for a relevant duration (e.g., the flight period of the target insect).

  • Analyze the trap capture data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the mean catch between baited and control traps.

Data Presentation (Templates)

The following tables are templates for organizing and presenting data from the proposed experiments.

Table 1: Template for Y-Tube Olfactometer Data

Insect SpeciesLure ConcentrationNo. Choosing TreatmentNo. Choosing ControlNo Choice% AttractionChi-square (χ²)P-value
[Species Name][e.g., 10 µg][Data][Data][Data][Calculated][Calculated][Calculated]
[Species Name][e.g., 100 µg][Data][Data][Data][Calculated][Calculated][Calculated]

Table 2: Template for Field Trapping Data

Insect SpeciesLureMean No. of Insects Captured (± SE) / Trap / Week
[Species Name]This compound (10 mg)[Data]
[Species Name]Control (Solvent Only)[Data]

Illustrative Example with Phenylacetaldehyde Data

Table 3: Field Trap Captures of Various Moth Species with Phenylacetaldehyde (PAA) Lures (Illustrative)

SpeciesTreatmentMean Trap Capture (± SE)
Autographa californica (Alfalfa Looper)PAA + Acetic Acid25.4 ± 3.1
Autographa californica (Alfalfa Looper)PAA only12.8 ± 2.5
Trichoplusia ni (Cabbage Looper)PAA only8.2 ± 1.9
Trichoplusia ni (Cabbage Looper)PAA + Acetic Acid3.5 ± 1.1

Note: This illustrative data is adapted from studies on phenylacetaldehyde and shows how results might vary between species and with the addition of co-attractants.

Visualizations: Workflows and Pathways

Diagram: Experimental Workflow for Attractant Evaluation

G A Synthesis & Purification of this compound B Lure Preparation A->B C Laboratory Bioassay (Y-Tube Olfactometer) B->C D Field Trapping Experiment B->D E Data Collection & Analysis C->E D->E F Evaluation of Attractancy E->F

Caption: Workflow for the evaluation of this compound as an insect attractant.

Diagram: Generalized Insect Olfactory Pathway

G cluster_0 Antenna cluster_1 Antennal Lobe (Brain) odor Propyl Phenylacetate obp Odorant Binding Protein (OBP) odor->obp receptor Odorant Receptor (OR/Orco complex) obp->receptor orn Olfactory Receptor Neuron (ORN) glomerulus Glomerulus orn->glomerulus signal to receptor->orn activates pn Projection Neuron glomerulus->pn m_body Higher Brain Centers (e.g., Mushroom Body) pn->m_body behavior Behavioral Response m_body->behavior

Caption: A generalized diagram of the insect olfactory signal transduction pathway.

Application Notes and Protocols: Enzymatic Synthesis of Propyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl phenylacetate (B1230308) is a valuable ester compound with applications in the fragrance, flavor, and pharmaceutical industries, prized for its characteristic sweet, floral aroma.[1] Traditional chemical synthesis of this ester often requires harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to undesirable byproducts and environmental concerns. Enzymatic synthesis offers a green and highly specific alternative, utilizing lipases under mild reaction conditions to produce high yields of the desired product. This document provides detailed protocols and data for the lipase-catalyzed synthesis of propyl phenylacetate, focusing on the use of immobilized Candida antarctica lipase (B570770) B (CAL-B), a robust and efficient biocatalyst for this transformation.

Data Presentation

The following tables summarize the key quantitative data from studies on the enzymatic synthesis of this compound and related esters, providing a comparative overview of different reaction parameters and their impact on product yield.

Table 1: Reaction Parameters for the Synthesis of this compound via Esterification

EnzymeSubstratesMolar Ratio (Acid:Alcohol)Biocatalyst LoadingSolventTemperature (°C)Reaction TimeMax. Conversion (%)Reference
Immobilized Candida antarctica lipase-B (CAL-B)Phenylacetic Acid & n-propanol1:20.6% (w/v)Heptane4040 min96.1[2]

Table 2: Reaction Parameters for the Synthesis of Propyl Benzoate via Transesterification (Solvent-Free)

EnzymeSubstratesMolar Ratio (Ester:Alcohol)Biocatalyst LoadingSolventTemperature (°C)Reaction TimeMax. Conversion (%)Reference
Immobilized Candida cylindracea lipase (CCL) on HPMC/PVAMethyl Benzoate & n-propanolNot SpecifiedNot SpecifiedSolvent-FreeOptimizedNot SpecifiedNot Specified[3]

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis of this compound using immobilized Candida antarctica lipase B.

Protocol 1: Lipase-Catalyzed Esterification of Phenylacetic Acid and n-Propanol

This protocol is based on the findings of a study that optimized the synthesis of this compound using immobilized CAL-B.[2]

Materials:

  • Phenylacetic acid

  • n-propanol

  • Immobilized Candida antarctica lipase B (CAL-B, such as Novozym 435)

  • Heptane (or other suitable organic solvent)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker incubator

  • Gas chromatograph (GC) for analysis

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a sealed reaction vessel (e.g., a 50 mL Erlenmeyer flask), prepare the reaction mixture by dissolving phenylacetic acid and n-propanol in heptane. For a 22 cm³ total reaction volume, this would correspond to a specific molar concentration based on a 1:2 molar ratio of acid to alcohol.[4]

  • Enzyme Addition: Add the immobilized CAL-B to the reaction mixture. The optimal biocatalyst loading is reported to be 0.6% (w/v).[2]

  • Reaction Incubation: Place the sealed reaction vessel in an orbital shaker incubator set to 200 rpm and 40°C.[4]

  • Reaction Monitoring: At regular intervals (e.g., every 10 minutes), withdraw a small aliquot of the reaction mixture. Analyze the sample using gas chromatography (GC) to determine the concentration of this compound and the remaining substrates. This allows for the calculation of the percent conversion over time.

  • Reaction Termination: Once the reaction has reached the desired conversion (a maximum of 96.1% was achieved within 40 minutes in the cited study), terminate the reaction by filtering out the immobilized enzyme.[2] The enzyme can be washed and stored for reuse.[2]

  • Product Isolation: The this compound product can be isolated from the reaction mixture by removing the solvent under reduced pressure (e.g., using a rotary evaporator). Further purification can be achieved through techniques such as column chromatography if required.

Enzyme Reusability:

The immobilized CAL-B catalyst can be reused for multiple reaction cycles. After each cycle, the enzyme should be filtered, washed with a suitable solvent (e.g., heptane) to remove any adsorbed substrate or product, and then dried before being used in the next batch. Studies have shown that CAL-B can be successfully reused eight times without a significant decrease in its relative activity.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_reuse Enzyme Recycling A Prepare Reaction Mixture (Phenylacetic Acid, n-Propanol, Heptane) B Add Immobilized Lipase (CAL-B) A->B C Incubate at 40°C with Shaking (200 rpm) B->C D Monitor Progress via GC Analysis C->D E Filter to Recover Enzyme D->E Reaction Complete F Isolate Product (Solvent Evaporation) E->F H Wash and Dry Enzyme E->H G Analyze Final Product F->G I Reuse Enzyme in New Batch H->I I->B Recycle

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling Pathway/Reaction Diagram

The following diagram illustrates the lipase-catalyzed esterification reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_products Products phenylacetic_acid Phenylacetic Acid enzyme Immobilized Lipase (e.g., CAL-B) phenylacetic_acid->enzyme propanol n-Propanol propanol->enzyme propyl_phenylacetate This compound water Water enzyme->propyl_phenylacetate Esterification enzyme->water

Caption: Lipase-catalyzed esterification of phenylacetic acid and n-propanol.

References

Application Notes and Protocols: Propyl Phenylacetate in Organic Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of propyl phenylacetate (B1230308) in various organic synthesis reactions. It covers the synthesis of propyl phenylacetate itself, its key chemical transformations, and its application as a starting material in the synthesis of pharmaceutically relevant molecules.

Synthesis of this compound

This compound can be synthesized through both enzymatic and traditional chemical methods. The choice of method may depend on the desired scale, purity requirements, and environmental considerations.

Lipase-Catalyzed Esterification

Enzymatic synthesis offers a green and highly selective method for the preparation of this compound. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to catalyze the esterification of phenylacetic acid with propanol (B110389).

Experimental Protocol: Lipase-Catalyzed Synthesis

  • To a stirred solution of phenylacetic acid (1 equivalent) in a suitable organic solvent (e.g., heptane), add propanol (2 equivalents).

  • Add immobilized Candida antarctica lipase B (CALB) to the reaction mixture.

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous stirring.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, filter the immobilized enzyme from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation.

Data Presentation: Lipase-Catalyzed Synthesis of this compound

ParameterValue
Substrates Phenylacetic Acid, Propanol
Catalyst Immobilized Candida antarctica lipase B (CALB)
Solvent Heptane
Molar Ratio (Acid:Alcohol) 1:2
Temperature 50°C
Reaction Time 4-8 hours
Conversion >90%

Experimental Workflow: Lipase-Catalyzed Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Mix Phenylacetic Acid and Propanol in Heptane B Add Immobilized Lipase (CALB) A->B C Incubate at 50°C with Stirring B->C D Monitor by GC/TLC C->D E Filter to remove Enzyme D->E F Solvent Evaporation E->F G Vacuum Distillation F->G H This compound (Product) G->H

Caption: Workflow for the enzymatic synthesis of this compound.

Synthetic Transformations of this compound

This compound can serve as a versatile starting material for a variety of organic transformations, including hydrolysis, transesterification, and carbon-carbon bond formation at the α-position.

Hydrolysis to Phenylacetic Acid

The hydrolysis of this compound to phenylacetic acid is a fundamental transformation, yielding a key precursor for many pharmaceuticals. This reaction can be catalyzed by either acid or base.

Experimental Protocol: Basic Hydrolysis

  • Dissolve this compound (1 equivalent) in a mixture of an alcohol (e.g., methanol (B129727) or ethanol) and water.

  • Add a stoichiometric excess of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).

  • Heat the reaction mixture to reflux and stir for 2-4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.

  • Acidify the aqueous residue with a strong acid (e.g., concentrated HCl) to precipitate the phenylacetic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Data Presentation: Hydrolysis of this compound

ParameterValue
Starting Material This compound
Reagent Sodium Hydroxide (2M solution)
Solvent Methanol/Water
Temperature Reflux
Reaction Time 2 hours
Yield >90%[1]

Reaction Diagram: Hydrolysis of this compound

G PropylPhenylacetate This compound PhenylaceticAcid Phenylacetic Acid PropylPhenylacetate->PhenylaceticAcid 1. NaOH, H₂O/MeOH, Reflux 2. HCl (aq) Propanol Propanol PropylPhenylacetate->Propanol Byproduct

Caption: Basic hydrolysis of this compound to phenylacetic acid.

α-Alkylation of Phenylacetate Esters

The α-carbon of this compound is acidic and can be deprotonated by a strong, non-nucleophilic base to form an enolate. This enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. This method is crucial for the synthesis of substituted phenylacetic acid derivatives.

Experimental Protocol: α-Alkylation

This protocol is adapted from the alkylation of methyl phenylacetate and is applicable to this compound.[2][3]

  • Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78°C.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LDA solution at -78°C.

  • Stir the mixture at -78°C for 30-60 minutes to ensure complete enolate formation.

  • Add an alkyl halide (e.g., methyl iodide, 1.1 equivalents) to the enolate solution.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Data Presentation: α-Alkylation of Phenylacetate Esters

ParameterValue
Substrate This compound
Base Lithium Diisopropylamide (LDA)
Electrophile Alkyl Halide (e.g., CH₃I)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78°C to room temperature
Mechanism SN2

Reaction Mechanism: α-Alkylation

G cluster_step1 Enolate Formation cluster_step2 Nucleophilic Attack (SN2) A This compound B Enolate A->B LDA, THF, -78°C C Enolate E α-Alkylated Product C->E D Alkyl Halide (R-X) D->E

Caption: General mechanism for the α-alkylation of this compound.

Application in Pharmaceutical Synthesis: Synthesis of Phenacemide

This compound is a useful precursor for the synthesis of active pharmaceutical ingredients (APIs). One such example is the synthesis of Phenacemide, an anticonvulsant drug.[4][5] The synthesis involves the initial hydrolysis of this compound to phenylacetic acid.

Synthetic Pathway to Phenacemide

The overall synthesis can be broken down into three main steps starting from this compound:

  • Hydrolysis: this compound is hydrolyzed to phenylacetic acid as described in section 2.1.

  • Acid Chloride Formation: Phenylacetic acid is converted to phenylacetyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: Phenylacetyl chloride is reacted with urea (B33335) to form Phenacemide.[4]

Experimental Protocol: Synthesis of Phenacemide from Phenylacetic Acid

Step 1: Phenylacetyl Chloride Formation

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add phenylacetic acid (1 equivalent).

  • Slowly add thionyl chloride (SOCl₂, 1.2 equivalents) to the phenylacetic acid at room temperature.

  • Heat the reaction mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude phenylacetyl chloride.

Step 2: Phenacemide Synthesis

  • Dissolve urea (1 equivalent) in a suitable solvent.

  • Slowly add the freshly prepared phenylacetyl chloride to the urea solution with stirring.

  • Stir the reaction mixture at room temperature for several hours.

  • The product, Phenacemide, will precipitate from the reaction mixture.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry to obtain pure Phenacemide.

Data Presentation: Multi-step Synthesis of Phenacemide

StepStarting MaterialReagentsProduct
1 This compoundNaOH, H₂O/MeOH; then HClPhenylacetic Acid
2 Phenylacetic AcidSOCl₂Phenylacetyl Chloride
3 Phenylacetyl ChlorideUreaPhenacemide

Logical Relationship: Synthesis of Phenacemide

G A This compound B Phenylacetic Acid A->B Hydrolysis C Phenylacetyl Chloride B->C SOCl₂ D Phenacemide (Anticonvulsant) C->D + Urea

Caption: Synthetic pathway from this compound to Phenacemide.

References

Application Note: Headspace Analysis of Propyl Phenylacetate in Fruit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are critical to the sensory quality of fruits, defining their characteristic aroma and flavor profiles. Among these, esters are a significant class of compounds that often contribute fruity and floral notes. Propyl phenylacetate (B1230308) is an ester known for its sweet, honey-like, and fruity aroma, making it a compound of interest in flavor and fragrance research. Its presence and concentration in fruits can influence their commercial value and consumer preference. Furthermore, understanding the volatile composition of fruits is relevant in the context of natural product research and the development of flavor profiles in various consumer products.

This application note provides a detailed protocol for the analysis of propyl phenylacetate and other related esters in fruit matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is a robust and sensitive technique for the extraction and quantification of volatile and semi-volatile compounds from complex sample matrices.

Materials and Methods

This section outlines the protocol for the headspace analysis of this compound in fruit samples.

1. Sample Preparation

  • Fruit Homogenization: Select fresh, ripe fruits. Wash the fruits thoroughly with deionized water and pat dry. Remove any inedible parts such as peels, cores, and seeds. Homogenize the fruit flesh in a blender until a uniform puree is obtained.

  • Sample Aliquoting: Weigh 5 g of the fruit homogenate into a 20 mL headspace vial. To enhance the release of volatile compounds, a salt solution (e.g., 1 g of NaCl) can be added.

  • Internal Standard: Add an appropriate internal standard to the vial for quantification purposes. The choice of internal standard should be a compound that is not naturally present in the fruit and has similar chemical properties to the analyte of interest.

2. Headspace Solid-Phase Microextraction (HS-SPME)

  • SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile and semi-volatile compounds, including esters.

  • Fiber Conditioning: Prior to first use, and between sample analyses, condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

  • Incubation and Extraction:

    • Securely cap the headspace vial containing the sample.

    • Place the vial in a heating block or water bath and allow it to equilibrate at a constant temperature, typically between 40°C and 60°C, for 15-30 minutes. This allows the volatile compounds to partition into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a fixed period, generally 30-60 minutes, at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes. A typical desorption temperature is 250°C for 2-5 minutes in splitless mode.

  • GC Separation:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.

    • Oven Temperature Program: An initial oven temperature of 40°C held for 2 minutes, followed by a ramp of 5-10°C/min to 250°C, and a final hold for 5 minutes is a good starting point. This program should be optimized based on the specific analytes and instrument.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

4. Data Analysis

  • Compound Identification: Identify this compound and other esters by comparing their mass spectra with reference spectra in a library (e.g., NIST) and by comparing their retention indices with known values.

  • Quantification: Quantify the concentration of this compound by creating a calibration curve using standard solutions of the analyte and the internal standard.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis A Fruit Selection and Washing B Homogenization A->B C Aliquoting into Headspace Vial B->C D Addition of Internal Standard C->D E Vial Incubation (e.g., 50°C for 20 min) D->E F SPME Fiber Exposure (e.g., 30 min) E->F G Thermal Desorption in GC Inlet F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Compound Identification I->J K Quantification J->K

Experimental workflow for headspace analysis.

Results and Discussion

A comprehensive literature search was conducted to identify studies reporting the presence and concentration of this compound in various fruits. The search revealed a notable scarcity of quantitative data for this specific ester. While many studies have characterized the volatile profiles of fruits, this compound is not commonly reported as a major constituent. However, related propyl esters, such as propyl acetate (B1210297), have been identified. The table below summarizes the findings from the literature review.

FruitThis compound DetectedPropyl Acetate DetectedReference
Apple (Malus domestica)Not Reported--
Pear (Pyrus communis)Not Reported--
Plum (Prunus domestica)Not ReportedYes[1]

The absence of reported data for this compound in common fruits like apple and pear suggests that if present, its concentration is likely below the detection limits of the analytical methods used in the reviewed studies, or it is not a significant contributor to the overall aroma profile of these fruits. In contrast, propyl acetate has been detected in plum, indicating that the propyl moiety can be a component of the fruit's ester profile.[1]

The developed HS-SPME-GC-MS protocol is highly sensitive and can be applied to a wide range of fruit matrices to investigate the presence of minor volatile compounds like this compound. Further research focusing on a broader variety of fruits and employing optimized analytical conditions may be necessary to fully elucidate the occurrence of this compound in nature.

Biosynthesis of this compound in Fruits

The biosynthesis of esters in fruits is a complex process that is closely linked to the ripening process. The formation of this compound would theoretically involve the enzymatic esterification of propanol (B110389) with phenylacetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). The general pathway for ester biosynthesis is illustrated below.

ester_biosynthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product FattyAcids Fatty Acids / Amino Acids Propanol Propanol FattyAcids->Propanol Phenylalanine Phenylalanine PhenylacetylCoA Phenylacetyl-CoA Phenylalanine->PhenylacetylCoA AAT Alcohol Acyltransferase (AAT) Propanol->AAT PhenylacetylCoA->AAT PropylPhenylacetate This compound AAT->PropylPhenylacetate

General biosynthetic pathway of this compound.

The availability of the precursors, propanol and phenylacetyl-CoA, is a key limiting factor in the biosynthesis of this compound. Propanol can be derived from the catabolism of fatty acids or amino acids, while phenylacetyl-CoA is derived from the amino acid phenylalanine. The expression and activity of AAT enzymes are developmentally regulated and often increase significantly during fruit ripening, coinciding with the peak of aroma production.

Conclusion

This application note provides a comprehensive protocol for the headspace analysis of this compound in fruit using HS-SPME-GC-MS. While quantitative data for this compound in fruits is currently limited in the scientific literature, the presented methodology offers a sensitive and reliable approach for its detection and quantification. The provided diagrams illustrate the experimental workflow and the general biosynthetic pathway, offering a complete resource for researchers interested in the analysis of this and other volatile esters in fruit. Further investigation into a wider variety of fruits may reveal the presence of this compound and contribute to a more complete understanding of fruit aroma chemistry.

References

Application Note: Quantification of Propyl Phenylacetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl phenylacetate (B1230308) is a significant contributor to the aroma and flavor profiles of various natural products and is also used as a fragrance ingredient in cosmetics and a flavoring agent in foods.[1][2][3] Accurate quantification of this volatile ester in complex matrices such as essential oils, beverages, and pharmaceutical formulations is crucial for quality control, regulatory compliance, and research and development. This application note provides detailed protocols for the quantification of propyl phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique well-suited for volatile compounds.[4]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity and specificity.[4][5] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification and quantification.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GC_Inlet GC Injection Concentration->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Detection Mass Spectrometric Detection & Quantification GC_Column->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantification of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix.

a) For Liquid Samples (e.g., Beverages, Perfumes): Liquid-Liquid Extraction (LLE)

  • Pipette 10 mL of the liquid sample into a separatory funnel.

  • Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Add a known amount of an internal standard (e.g., methyl phenylacetate).

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent.

  • Combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

b) For Solid or Semi-Solid Samples (e.g., Creams, Plant Material): Solid-Phase Extraction (SPE)

  • Homogenize a known weight (e.g., 1 g) of the sample in a suitable solvent (e.g., methanol).

  • Centrifuge the mixture and collect the supernatant.

  • Condition an SPE cartridge (e.g., C18) with the same solvent.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analyte with a stronger solvent (e.g., ethyl acetate).

  • Add an internal standard to the eluate.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Scan ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 91
Qualifier Ionsm/z 105, 178
Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[6][7]

a) Linearity

Prepare a series of calibration standards of this compound in the appropriate solvent covering the expected concentration range in the samples.

ParameterResult
Concentration Range0.1 - 50 µg/mL
Number of Points6
Correlation Coefficient (r²)> 0.995

b) Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD0.03 µg/mL
LOQ0.1 µg/mL

c) Accuracy

Accuracy is determined by spike and recovery experiments at three different concentration levels.

Spiked LevelMean Recovery (%)% RSD
Low98.52.1
Medium101.21.8
High99.31.5

d) Precision

Precision is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision).

LevelIntra-day % RSD (n=6)Inter-day % RSD (n=6, 3 days)
Low2.53.1
Medium1.92.4
High1.62.0

Data Presentation

The quantitative data for method validation is summarized in the tables above for easy comparison of the key performance characteristics.

Logical Relationships in Method Validation

The relationship between different validation parameters is crucial for establishing a reliable analytical method.

Method Validation Logic Linearity Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Validated_Method Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision Precision Precision->Accuracy Precision->LOD_LOQ Precision->Validated_Method LOD_LOQ->Validated_Method Specificity Specificity Specificity->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interdependence of key analytical method validation parameters.

Conclusion

This application note provides a detailed and robust GC-MS method for the quantification of this compound in complex mixtures. The described protocols for sample preparation and instrumental analysis, along with the validation parameters, offer a comprehensive guide for researchers, scientists, and drug development professionals to achieve accurate and reliable results. The provided workflows and logical diagrams aid in the understanding and implementation of the analytical procedure.

References

Application Note: Preparation of Propyl Phenylacetate Standards for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the preparation of propyl phenylacetate (B1230308) standard solutions for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of propyl phenylacetate in various sample matrices. The protocol covers the preparation of a primary stock solution and subsequent serial dilutions to create a calibration curve. Additionally, recommended GC-MS parameters for the analysis of this compound are provided.

Introduction

This compound is an ester known for its characteristic fruity, honey-like aroma and is commonly used as a fragrance and flavoring agent.[1] Accurate quantification of this compound is crucial in quality control for food and cosmetic products, as well as in various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] The preparation of accurate and precise calibration standards is a critical prerequisite for reliable quantitative GC-MS analysis.[3] This protocol outlines a standardized procedure for the preparation of this compound calibration standards.

Materials and Reagents

  • This compound (CAS No. 4606-15-9), analytical standard grade (≥99% purity)

  • Methanol, HPLC or GC grade

  • Hexane, HPLC or GC grade

  • Dichloromethane, HPLC or GC grade

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A): 10 mL, 25 mL, 50 mL, 100 mL

  • Micropipettes (calibrated)

  • Glass vials with PTFE-lined caps (B75204)

  • Vortex mixer

  • Ultrasonic bath

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₁H₁₄O₂[4]
Molecular Weight 178.23 g/mol [4]
CAS Number 4606-15-9[4]
Boiling Point 240 °C @ 753 mmHg; 228-289 °C[1][5]
Appearance Colorless liquid[1]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[5][6]

Experimental Protocols

Preparation of Primary Stock Solution (1000 µg/mL)
  • Accurately weigh approximately 10 mg of pure this compound standard into a clean, dry 10 mL volumetric flask using an analytical balance. Record the exact weight.

  • Add a small amount of a suitable solvent (e.g., methanol, hexane, or dichloromethane) to dissolve the standard.[7] Gently swirl the flask to ensure complete dissolution. An ultrasonic bath may be used for a short period if necessary.

  • Once the standard is completely dissolved, fill the volumetric flask to the calibration mark with the same solvent.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the primary stock solution in µg/mL using the following formula:

    Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * 1000

  • Transfer the stock solution to a labeled glass vial with a PTFE-lined cap and store under appropriate conditions (see Section 5).

Preparation of Working Standard Solutions (Serial Dilution)

Prepare a series of working standard solutions by serially diluting the primary stock solution. The concentration range of the working standards should encompass the expected concentration of this compound in the samples to be analyzed. An example of a serial dilution to prepare a 5-point calibration curve is provided in Table 2.

Table 2: Example of Serial Dilution for a 5-Point Calibration Curve

Standard LevelConcentration (µg/mL)Volume of Stock/Previous StandardFinal Volume (mL)Diluent
Working Stock1001 mL of 1000 µg/mL Stock10Methanol
110.1 mL of 100 µg/mL Working Stock10Methanol
250.5 mL of 100 µg/mL Working Stock10Methanol
3101 mL of 100 µg/mL Working Stock10Methanol
4252.5 mL of 100 µg/mL Working Stock10Methanol
5505 mL of 100 µg/mL Working Stock10Methanol

Protocol for Serial Dilution:

  • Label a series of 10 mL volumetric flasks for each working standard.

  • Using a calibrated micropipette, transfer the required volume of the stock or previous standard solution into the corresponding volumetric flask.

  • Dilute to the mark with the chosen solvent.

  • Cap and vortex each flask to ensure thorough mixing.

  • Transfer the working standards to individual, labeled glass vials with PTFE-lined caps.

Storage and Stability of Standard Solutions

Ester compounds can be susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[8][9] To ensure the stability and accuracy of the prepared standards:

  • Store all solutions in a refrigerator at 2-8 °C in tightly sealed glass vials with PTFE-lined caps to minimize evaporation and degradation.[10]

  • Protect the solutions from light.

  • It is recommended to prepare fresh working standard solutions from the primary stock solution on the day of analysis.

  • The primary stock solution should be monitored for stability and replaced periodically, for example, every 1-3 months, depending on usage and storage conditions.

Recommended GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. These parameters may need to be optimized for your specific instrument and application.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 40-450

Data Presentation

The data obtained from the analysis of the calibration standards should be used to construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. The linearity of the curve should be evaluated, and a regression analysis performed to determine the equation of the line and the correlation coefficient (R²), which should ideally be >0.99.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of this compound standards and their analysis by GC-MS.

experimental_workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_output Output weigh Weigh this compound Standard dissolve Dissolve in Solvent weigh->dissolve stock Prepare Primary Stock Solution (1000 µg/mL) dissolve->stock serial_dilution Perform Serial Dilutions stock->serial_dilution working_standards Prepare Working Standards (1-50 µg/mL) serial_dilution->working_standards inject Inject Standard into GC-MS working_standards->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect data_analysis Data Analysis detect->data_analysis calibration_curve Construct Calibration Curve data_analysis->calibration_curve quantification Quantify Unknown Samples calibration_curve->quantification

Caption: Workflow for this compound Standard Preparation and GC-MS Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Propyl Phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of propyl phenylacetate (B1230308).

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for synthesizing propyl phenylacetate?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating phenylacetic acid with propanol (B110389) in the presence of a strong acid catalyst. It is a widely used and economical approach. Alternative methods include enzymatic esterification, which offers high selectivity under milder conditions.[1]

Q2: How does the Fischer-Speier esterification reaction work?

A2: Fischer-Speier esterification is an equilibrium reaction. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol (propanol). A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester.[1]

Q3: What are the typical acid catalysts used, and in what quantity?

A3: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common catalysts for Fischer esterification. Typically, they are used in catalytic amounts, ranging from 1-5 mol% relative to the carboxylic acid.

Q4: What is the primary impurity in the synthesis of this compound via Fischer esterification?

A4: A common impurity is unreacted phenylacetic acid. Due to the equilibrium nature of the Fischer esterification, the reaction may not go to completion, leaving some starting material in the product mixture.

Q5: How can I purify the crude this compound?

A5: To remove unreacted phenylacetic acid and the acid catalyst, the crude product is typically washed with a weak base. A 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is effective. The ester can then be separated from the aqueous layer, dried, and further purified by distillation if necessary.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and provides targeted solutions.

Problem 1: Low Yield of this compound

  • Possible Cause 1: Reaction Equilibrium

    • Explanation: The Fischer esterification is a reversible reaction, which can limit the final product yield. The presence of water, a byproduct, can drive the reaction back towards the reactants.

    • Solution:

      • Use Excess Reactant: Employ a molar excess of propanol (3-5 equivalents) to shift the equilibrium towards the formation of the ester.

      • Water Removal: If possible, use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction. Alternatively, adding a drying agent like molecular sieves to the reaction mixture can also be effective.

  • Possible Cause 2: Insufficient Catalyst

    • Explanation: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a reasonable timeframe.

    • Solution: Ensure the catalyst concentration is between 1-5 mol% relative to the phenylacetic acid.

  • Possible Cause 3: Suboptimal Reaction Temperature and Time

    • Explanation: The reaction may be too slow at lower temperatures, while excessively high temperatures can lead to side reactions.

    • Solution: The reaction is typically performed at the reflux temperature of the alcohol. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Problem 2: Presence of Significant Impurities in the Final Product

  • Possible Cause 1: Unreacted Phenylacetic Acid

    • Explanation: Incomplete reaction or inefficient purification will leave unreacted starting material.

    • Solution: During the workup, ensure thorough washing with a 5% sodium bicarbonate or sodium carbonate solution to neutralize and remove all unreacted acid. Check the pH of the aqueous layer to confirm it is basic.

  • Possible Cause 2: Formation of Dipropyl Ether

    • Explanation: At high temperatures, a common side reaction is the acid-catalyzed dehydration of propanol to form dipropyl ether.

    • Solution: Maintain the reaction temperature at the reflux point of propanol and avoid excessive heating.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of this compound, based on a lipase-catalyzed synthesis which demonstrates principles applicable to optimizing esterification reactions.[2]

ParameterConditionYield (%)
Temperature 30 °C~85
40 °C 96.1
50 °C~92
Molar Ratio (Acid:Alcohol) 1:1~70
1:2 96.1
1:3~95
Catalyst Loading (CAL-B) 0.4% (w/v)~88
0.6% (w/v) 96.1
0.8% (w/v)~96

Note: Data is derived from a study on lipase-catalyzed synthesis and is intended to illustrate the impact of reaction parameters. Optimal conditions for acid-catalyzed synthesis may vary.

Experimental Protocols

1. Acid-Catalyzed Fischer Esterification of Phenylacetic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst.

  • Materials:

    • Phenylacetic acid

    • n-Propanol

    • Concentrated sulfuric acid (H₂SO₄)

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Diethyl ether or ethyl acetate (B1210297)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Beakers, graduated cylinders, and other standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, combine phenylacetic acid (1.0 eq), n-propanol (3.0 eq), and a magnetic stir bar.

    • Slowly add concentrated sulfuric acid (0.05 eq) to the mixture while stirring.

    • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

    • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by TLC.

    • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether or ethyl acetate to dilute the mixture.

    • Wash the organic layer with a 5% sodium bicarbonate solution. Repeat until the aqueous layer is basic.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

    • The product can be further purified by distillation if required.

2. Lipase-Catalyzed Synthesis of this compound [2]

This protocol provides an overview of an enzymatic approach to the synthesis.

  • Materials:

    • Phenylacetic acid

    • n-Propanol

    • Immobilized Candida antarctica lipase-B (CAL-B)

    • Heptane (or other suitable solvent)

    • Shaking incubator or stirred reactor

  • Procedure:

    • Combine phenylacetic acid and n-propanol in a 1:2 molar ratio in heptane.

    • Add the immobilized lipase (B570770) (e.g., 0.6% w/v).

    • Incubate the mixture at 40°C with agitation (e.g., 200 rpm) for approximately 40 minutes.

    • Monitor the conversion to this compound using a suitable analytical method such as gas chromatography (GC).

    • Once the reaction is complete, the immobilized enzyme can be filtered off and reused.

    • The solvent can be removed under reduced pressure to yield the product.

Visualizations

Fischer_Esterification Phenylacetic_Acid Phenylacetic Acid Protonated_Acid Protonated Phenylacetic Acid Phenylacetic_Acid->Protonated_Acid + H+ Propanol Propanol Tetrahedral_Intermediate Tetrahedral Intermediate Propanol->Tetrahedral_Intermediate H_plus H+ (Catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate + Propanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Water Water Tetrahedral_Intermediate->Water Protonated_Ester->H_plus Propyl_Phenylacetate This compound Protonated_Ester->Propyl_Phenylacetate - H+

Caption: Fischer Esterification Pathway for this compound Synthesis.

Troubleshooting_Workflow Start Low Yield? Equilibrium Equilibrium Limitation? Start->Equilibrium Catalyst Insufficient Catalyst? Start->Catalyst Conditions Suboptimal Conditions? Start->Conditions Purification Check Purification Step Start->Purification High Impurity? Excess_Reactant Use Excess Propanol Equilibrium->Excess_Reactant Remove_Water Remove Water (Dean-Stark) Equilibrium->Remove_Water Increase_Catalyst Increase Catalyst Amount Catalyst->Increase_Catalyst Optimize_Temp_Time Optimize Temp. & Time Conditions->Optimize_Temp_Time

References

Technical Support Center: Purification of Propyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of propyl phenylacetate (B1230308) from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude propyl phenylacetate reaction mixture synthesized via Fischer esterification?

The most common impurities in a crude this compound reaction mixture following Fischer esterification of phenylacetic acid with propanol (B110389) are:

  • Unreacted Phenylacetic Acid: Due to the equilibrium nature of the Fischer esterification, some of the starting carboxylic acid will likely remain.[1][2]

  • Unreacted Propanol: An excess of the alcohol is often used to drive the reaction forward, leading to its presence in the crude product.

  • Water: Water is a byproduct of the esterification reaction.

  • Acid Catalyst: The strong acid catalyst (e.g., sulfuric acid) used to facilitate the reaction will be present.

  • Dipropyl Ether: A potential side product from the acid-catalyzed self-condensation of propanol, especially at higher temperatures.[3][4]

  • Propene: Dehydration of propanol can occur in the presence of a strong acid catalyst at elevated temperatures, forming propene gas.[2][5]

Q2: What is the purpose of washing the crude ester with a sodium carbonate solution?

Washing the crude ester with a sodium carbonate or sodium bicarbonate solution is a critical step to neutralize and remove acidic impurities.[6] This includes unreacted phenylacetic acid and the acid catalyst (e.g., sulfuric acid). The acidic components react with the basic sodium carbonate to form their corresponding sodium salts, which are soluble in the aqueous layer and can be easily separated from the organic ester layer.[6]

Q3: How can I tell if all the acidic impurities have been removed during the sodium carbonate wash?

The reaction between the acidic impurities and sodium carbonate produces carbon dioxide gas, which is observed as effervescence or bubbling. The washing should be repeated with fresh portions of the sodium carbonate solution until no more gas evolution is observed. This indicates that all the acidic impurities have been neutralized.

Q4: What should I do if an emulsion forms during the liquid-liquid extraction?

Emulsion formation is a common issue during the workup of esterification reactions. Here are several techniques to break an emulsion:

  • Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, simply allowing the mixture to stand for an extended period can lead to the separation of the layers.

Troubleshooting Guides

Low Yield of Purified this compound

Problem: The final yield of purified this compound is significantly lower than expected.

Possible Cause Troubleshooting Step
Incomplete Reaction The Fischer esterification is an equilibrium reaction. To drive it towards the product, consider using a larger excess of propanol or removing water as it forms using a Dean-Stark apparatus.[2]
Losses During Extraction Emulsion formation can lead to the loss of product. Refer to the FAQ on breaking emulsions. Ensure complete transfer of the organic layer and minimize the amount of product lost in the aqueous washes.
Product Hydrolysis Excessive water in the reaction mixture or during workup can hydrolyze the ester back to the carboxylic acid and alcohol. Ensure all glassware is dry and use anhydrous reagents if possible.
Losses During Distillation Ensure the distillation apparatus is properly set up to avoid leaks. Monitor the distillation temperature closely to collect the correct fraction. Avoid overheating, which can lead to decomposition.
Product Purity Issues

Problem: The final product is contaminated with starting materials or byproducts.

Impurity Troubleshooting Step
Phenylacetic Acid Incomplete neutralization during the sodium carbonate wash. Repeat the wash, ensuring no more CO2 is evolved. Check the pH of the aqueous layer to ensure it is basic.
Propanol Inefficient removal during distillation. Ensure the distillation is carried out slowly and with a fractionating column to achieve good separation. Collect a forerun fraction to remove the lower-boiling propanol.
Water Inadequate drying of the organic layer. Ensure a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) is used before distillation. The drying agent should be free-flowing and not clumped together.
High-Boiling Impurities If the product is contaminated with higher-boiling impurities, careful fractional distillation is required. Collect the product at a stable boiling point corresponding to this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction and Washing
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to dissolve the ester.

  • Add an equal volume of deionized water and gently shake the funnel, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.

  • Add a saturated solution of sodium bicarbonate or a 5-10% solution of sodium carbonate to the separatory funnel.

  • Gently shake the funnel, venting frequently to release the CO2 produced.

  • Allow the layers to separate and discard the aqueous layer.

  • Repeat the wash with the basic solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and help break any emulsions.

  • Drain the organic layer into a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO4 or Na2SO4). Swirl the flask and let it stand for 10-15 minutes.

  • Filter the solution to remove the drying agent. The filtrate contains the crude this compound dissolved in the organic solvent.

Protocol 2: Fractional Distillation
  • Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Transfer the crude this compound solution to the distillation flask.

  • Slowly heat the flask. Collect any low-boiling solvent as the forerun.

  • Once the solvent has been removed, the temperature will rise. This compound has a boiling point of approximately 253 °C at atmospheric pressure.[7] For heat-sensitive compounds or to lower the boiling point, distillation under reduced pressure is recommended.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

Data Presentation

Parameter This compound Phenylacetic Acid Propanol Dipropyl Ether
Molecular Weight ( g/mol ) 178.23136.1560.10102.17
Boiling Point (°C at 760 mmHg) 253[7]265.5[8]9791

Mandatory Visualizations

PurificationWorkflow Crude Crude Reaction Mixture (this compound, Phenylacetic Acid, Propanol, Acid Catalyst, Water) Extraction Liquid-Liquid Extraction (add organic solvent and water) Crude->Extraction Wash Wash with Na2CO3 Solution (removes acidic impurities) Extraction->Wash Organic Layer Aqueous_Waste1 Aqueous Waste (Acid Catalyst, Water) Extraction->Aqueous_Waste1 Brine_Wash Wash with Brine Wash->Brine_Wash Aqueous_Waste2 Aqueous Waste (Sodium Phenylacetate, Na2CO3) Wash->Aqueous_Waste2 Drying Dry with Anhydrous MgSO4 Brine_Wash->Drying Aqueous_Waste3 Aqueous Waste (Brine) Brine_Wash->Aqueous_Waste3 Filtration Filter Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Drying_Agent_Waste Used Drying Agent Filtration->Drying_Agent_Waste Pure_Product Pure this compound Distillation->Pure_Product Forerun Forerun (Solvent, Propanol) Distillation->Forerun

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree Start Low Yield or Impure Product? LowYield Low Yield Start->LowYield Yes ImpureProduct Impure Product Start->ImpureProduct No, purity issue IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction AcidImpurity Acidic Impurity (Phenylacetic Acid)? ImpureProduct->AcidImpurity WorkupLoss Losses during workup? IncompleteReaction->WorkupLoss No IncreaseExcessReactant Increase excess propanol or use Dean-Stark IncompleteReaction->IncreaseExcessReactant Yes DistillationLoss Losses during distillation? WorkupLoss->DistillationLoss No BreakEmulsion Break emulsion, careful transfers WorkupLoss->BreakEmulsion Yes CheckApparatus Check for leaks, monitor temperature DistillationLoss->CheckApparatus Yes AlcoholImpurity Alcohol Impurity (Propanol)? AcidImpurity->AlcoholImpurity No RepeatWash Repeat Na2CO3 wash until no CO2 evolution AcidImpurity->RepeatWash Yes WaterImpurity Water Present? AlcoholImpurity->WaterImpurity No FractionalDistill Efficient fractional distillation AlcoholImpurity->FractionalDistill Yes DryThoroughly Ensure thorough drying of organic layer WaterImpurity->DryThoroughly Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Propyl Phenylacetate Purification & Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the distillation and separation of propyl phenylacetate (B1230308).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the distillation and separation of propyl phenylacetate?

A1: The main challenges include:

  • Azeotrope Formation: this compound is likely to form azeotropes with residual propanol (B110389) and any water present, making complete separation by simple distillation difficult.

  • Thermal Decomposition: At elevated temperatures required for atmospheric distillation, this compound can degrade, leading to impurities and reduced yield.

  • Removal of Reactants and Catalysts: Efficiently removing unreacted phenylacetic acid, propanol, and the acid catalyst is crucial for achieving high purity.

  • High Boiling Point Impurities: Side-products or contaminants with boiling points close to that of this compound can be challenging to separate.

Q2: What is the boiling point of this compound?

A2: The boiling point of this compound is approximately 253 °C at atmospheric pressure (760 mmHg) and 240 °C at 753 mmHg.[1] Distillation under vacuum is recommended to prevent thermal decomposition.

Q3: How can I remove acidic impurities like phenylacetic acid and the acid catalyst after synthesis?

A3: A common and effective method is to wash the crude ester with a mild base solution, such as 5-10% sodium bicarbonate or sodium carbonate. This converts the acidic impurities into their water-soluble salts, which can then be separated using a separatory funnel.

Q4: My purified this compound is cloudy. What is the likely cause and how can I fix it?

A4: A cloudy appearance typically indicates the presence of water.[2] To remove residual water, the ester should be dried with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, followed by filtration.

Q5: I'm observing a dark coloration in my distillation flask. What could be the reason?

A5: Darkening during distillation is often a sign of thermal decomposition of the ester or other high-boiling point impurities. This can be mitigated by using vacuum distillation to lower the boiling temperature. The presence of residual acid catalyst can also promote decomposition and coloration at high temperatures.

Troubleshooting Guides

Problem 1: Poor Separation of this compound from Propanol
Symptom Possible Cause Troubleshooting Steps
Constant boiling temperature below the expected boiling point of this compound, and co-distillation of propanol.Formation of a binary azeotrope between this compound and propanol.1. Extractive Distillation: Introduce a high-boiling point solvent (entrainer) that alters the relative volatilities of the components and breaks the azeotrope. 2. Azeotropic Distillation: If water is also present, a ternary azeotrope may form. Manipulating the composition of the mixture may allow for the removal of the azeotrope as the initial fraction. 3. Washing: Wash the crude product with water or brine to remove the majority of the water-soluble propanol before final distillation.
Problem 2: Product Degradation and Low Yield During Distillation
Symptom Possible Cause Troubleshooting Steps
Darkening of the product in the distillation pot, pressure fluctuations, and lower than expected yield.Thermal decomposition of the this compound.1. Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the ester. 2. Neutralize Before Distillation: Ensure all acidic catalyst has been removed by washing with a base, as residual acid can catalyze decomposition at high temperatures. 3. Use a Lower Temperature Heat Source: Employ a heating mantle with precise temperature control to avoid overheating the distillation flask. 4. Minimize Distillation Time: Do not heat the mixture for an extended period. Once the desired fraction is collected, stop the distillation.
Problem 3: Incomplete Removal of Phenylacetic Acid
Symptom Possible Cause Troubleshooting Steps
Purified ester has an acidic pH or shows impurities in analytical tests corresponding to phenylacetic acid.Insufficient washing with base or formation of an emulsion during extraction.1. Multiple Washes: Perform multiple small-volume washes with a sodium bicarbonate solution rather than a single large-volume wash. 2. Check pH: After washing, test the pH of the aqueous layer to ensure it is basic, indicating that the acid has been neutralized. 3. Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break the layers. 4. Liquid-Liquid Extraction: For larger scale, consider a more robust liquid-liquid extraction protocol.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL)
This compound178.23253~0.99
n-Propanol60.1097.20.803
Phenylacetic Acid136.15265.51.081
Water18.021001.000

Experimental Protocols

Protocol 1: General Purification of this compound

This protocol outlines the steps for purifying crude this compound after a typical Fischer esterification reaction.

  • Transfer to Separatory Funnel: Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel.

  • Initial Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer, which contains the majority of the unreacted propanol.

  • Neutralization Wash: Add a 5% (w/v) solution of sodium bicarbonate to the organic layer in the separatory funnel. Swirl gently at first to control the release of CO2 gas from the neutralization of acidic impurities. Stopper and shake more vigorously, venting frequently. Allow the layers to separate and discard the aqueous layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to help remove residual water and break any emulsions. Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate and swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.

  • Filtration: Filter the dried ester into a round-bottom flask suitable for distillation to remove the drying agent.

  • Fractional Distillation: Add a few boiling chips or a magnetic stir bar to the flask and set up for fractional distillation under vacuum.

    • Slowly heat the flask.

    • Collect and discard any initial low-boiling fractions.

    • Collect the this compound fraction at the appropriate temperature and pressure.

    • Stop the distillation before the flask is completely dry.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This is a general guideline for assessing the purity of this compound.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or DB-5) is suitable.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative peak area of the this compound peak compared to the total area of all peaks.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_distillation Distillation synthesis Crude this compound (from reaction) sep_funnel Separatory Funnel synthesis->sep_funnel water_wash 1. Water Wash (Removes Propanol) sep_funnel->water_wash bicarb_wash 2. Bicarbonate Wash (Removes Phenylacetic Acid) water_wash->bicarb_wash brine_wash 3. Brine Wash (Removes Water) bicarb_wash->brine_wash drying 4. Drying (Anhydrous Na2SO4) brine_wash->drying filtration 5. Filtration drying->filtration distillation Vacuum Fractional Distillation filtration->distillation pure_product Pure this compound distillation->pure_product

This compound Purification Workflow

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes Possible Cause cluster_solutions Solution start Distillation Problem poor_separation Poor Separation start->poor_separation low_yield Low Yield / Dark Color start->low_yield acidic_product Acidic Product start->acidic_product azeotrope Azeotrope Formation poor_separation->azeotrope decomposition Thermal Decomposition low_yield->decomposition incomplete_wash Incomplete Washing acidic_product->incomplete_wash extractive_dist Extractive Distillation / Washing azeotrope->extractive_dist vacuum_dist Use Vacuum / Neutralize decomposition->vacuum_dist rewash Re-wash with Base incomplete_wash->rewash

Distillation Troubleshooting Logic

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the gas chromatography (GC) analysis of propyl phenylacetate (B1230308), with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is GC peak tailing and why is it a concern?

A1: In an ideal GC chromatogram, peaks exhibit a symmetrical Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is problematic because it can lead to reduced resolution between adjacent peaks, inaccurate peak integration, and compromised precision in quantitative analysis.[1][2] A tailing factor or asymmetry factor greater than 1.5 typically indicates a problem that requires investigation.[2]

Q2: I am observing peak tailing specifically for propyl phenylacetate. What are the likely causes?

A2: this compound (C₁₁H₁₄O₂) is a moderately polar ester.[3][4] Peak tailing for this compound can arise from both chemical interactions and physical issues within the GC system. The most common causes include:

  • Active Sites: The ester group in this compound can engage in secondary interactions with active sites, such as exposed silanols (-Si-OH) on the surfaces of the inlet liner, column, or detector.[1][5]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can interfere with the proper partitioning of the analyte.[1][6]

  • Improper Column Installation: A poorly cut or incorrectly positioned column in the GC inlet can create dead volumes or turbulence in the flow path, affecting all peaks, including this compound.[7][8]

  • Sub-optimal Method Parameters: An incorrect inlet temperature, an inappropriate initial oven temperature relative to the sample solvent's boiling point, or sample overload can all contribute to peak broadening and tailing.[1][9]

Q3: How should I systematically troubleshoot peak tailing for this compound?

A3: A systematic approach is the most efficient way to diagnose the root cause. Begin with the simplest and most common fixes before moving to more complex issues. A recommended workflow is to first check for issues that would affect all peaks (indiscriminate tailing) and then focus on issues that would selectively affect a compound like this compound (selective tailing).[7][10] Start with inlet maintenance, then assess the column's condition and installation, and finally, review your method parameters.[1]

Troubleshooting Workflow

The following diagram outlines a logical sequence for troubleshooting peak tailing.

G Figure 1. Systematic Troubleshooting Workflow for Peak Tailing A Peak Tailing Observed B Step 1: Inlet Maintenance - Replace liner and septum - Check for leaks A->B C Problem Resolved? B->C D Step 2: Column Check - Inspect column cut and installation depth - Trim 10-20 cm from column inlet C->D No I End C->I Yes E Problem Resolved? D->E F Step 3: Method Parameter Review - Check inlet & oven temperatures - Verify solvent compatibility - Check for sample overload E->F No J End E->J Yes G Problem Resolved? F->G H Step 4: Column Health - Condition the column - Consider column replacement G->H No K End G->K Yes L End H->L

Caption: A flowchart for diagnosing the cause of GC peak tailing.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing Inlet and Injection Issues

Q: Could my inlet liner or septum be causing the tailing of this compound?

A: Yes, the inlet is a very common source of peak tailing.[1] Active sites can be introduced by a dirty or non-deactivated liner, or by septum particles shedding into the liner. Since this compound has a polar ester functional group, it is susceptible to interactions with these active sites.

Troubleshooting Steps:

  • Replace the Septum: A worn or cored septum can create leaks and introduce particles into the inlet.

  • Replace the Inlet Liner: The liner is a primary site for both sample vaporization and potential contamination. Always use a fresh, deactivated liner.[2] Using a liner with glass wool can help trap non-volatile residues, but the wool itself must be deactivated to prevent interactions.

  • Check for Leaks: Ensure all fittings around the inlet are secure and leak-free.

Guide 2: Addressing Column-Related Problems

Q: I've performed inlet maintenance, but the peak tailing persists. Could my column be the problem?

A: Yes, the column is another major contributor to peak tailing.[1] Issues can stem from improper installation, contamination of the stationary phase, or degradation of the column itself.

Troubleshooting Steps:

  • Inspect the Column Cut: A poor column cut (jagged or not at a 90° angle) can cause turbulence and disrupt the sample band, leading to tailing for all peaks.[2][8]

  • Verify Installation Depth: Ensure the column is installed at the correct depth in the inlet as specified by your instrument manufacturer. An incorrect position can create dead volumes.[8]

  • Trim the Column: If the front of the column is contaminated with non-volatile sample residue, trimming 10-20 cm from the inlet end can often resolve the issue by exposing a fresh stationary phase surface.[2][6]

  • Evaluate Column Health: If the above steps fail, the stationary phase may be permanently damaged (e.g., through oxidation from a leak at high temperature). In this case, the column will need to be replaced.[1]

Guide 3: Optimizing GC Method Parameters

Q: Can my GC method parameters be the cause of peak tailing for this compound?

A: Absolutely. Sub-optimal method parameters can prevent the proper focusing of the analyte band on the column, leading to tailing.

Troubleshooting Steps:

  • Inlet Temperature: The inlet temperature must be sufficient to ensure the complete and rapid vaporization of this compound. A temperature that is too low can cause slow vaporization and lead to peak tailing.[8]

  • Initial Oven Temperature and Solvent Effect: When using splitless injection, the initial oven temperature should typically be about 10-20°C below the boiling point of your sample solvent.[9] This allows for the "solvent effect," where the solvent condenses at the head of the column, trapping the analyte in a narrow band. If the initial temperature is too high, this focusing effect is lost, which can cause poor peak shape for early eluting peaks.[9]

  • Sample Concentration (Overload): Injecting too much analyte can saturate the stationary phase, leading to a specific type of peak distortion known as fronting, but severe overload can also manifest as tailing.[2] Try diluting your sample to see if the peak shape improves.

Experimental Protocols

Protocol 1: GC Column Cutting and Installation
  • Turn Off Gases: Turn off the carrier gas flow at the instrument.

  • Cool Down: Ensure the inlet and oven have cooled to a safe temperature.

  • Score the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating of the column.[1]

  • Break the Column: Gently bend the column at the score mark to create a clean break.

  • Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[1][8] If the cut is poor, repeat the process.

  • Set Installation Depth: Consult your GC manufacturer's manual for the correct column installation depth for your specific inlet.

  • Install the Column: Carefully insert the column into the inlet to the correct depth and tighten the nut finger-tight, followed by a ½ to ¾ turn with a wrench. Do not overtighten.[1]

  • Leak Check: Restore carrier gas flow and perform a leak check around the column nut using an electronic leak detector.

Protocol 2: Inlet Liner and Septum Replacement
  • Turn Off Gases and Cool Down: Ensure the carrier gas is off and the inlet has cooled to room temperature.

  • Remove Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Replace Septum: Remove the old septum and replace it with a new one. Do not overtighten the nut.

  • Remove Liner: Carefully remove the inlet liner using forceps.

  • Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.

  • Reassemble: Reassemble the inlet.

  • Leak Check: Restore carrier gas flow and perform a leak check around the septum nut.

Quantitative Data Summary

The following table provides illustrative data on how different troubleshooting steps can impact the peak shape of this compound, as measured by the Asymmetry Factor (As). An ideal As is 1.0.

ConditionParameter ChangeResulting Asymmetry Factor (As)Interpretation
Initial State Baseline method2.1Significant peak tailing observed.
Inlet Maintenance Replaced inlet liner and septum1.6Improvement, but tailing is still present, suggesting other contributing factors.
Column Trimming Trimmed 15 cm from the column inlet1.2Substantial improvement, indicating column contamination at the inlet was a major cause.
Method Optimization (Inlet Temp) Increased inlet temperature from 200 °C to 250 °C1.1Further improvement, suggesting the initial temperature was too low for efficient vaporization.
Method Optimization (Sample Concentration) Diluted sample by a factor of 101.1No significant change, indicating that sample overload was not the primary issue in this case.

Logical Relationships in GC Troubleshooting

The diagram below illustrates the relationship between potential causes and the observation of either selective or indiscriminate peak tailing.

G Figure 2. Differentiating Causes of Peak Tailing cluster_0 Observed Problem cluster_1 Likely Causes A All Peaks Tail (Indiscriminate) C Physical / Flow Path Issues A->C B Only this compound (or similar polar analytes) Tails (Selective) D Chemical / Activity Issues B->D C_details • Poor column cut • Incorrect column installation • Dead volume / Leaks C->C_details D_details • Active sites in liner/column • Column contamination • pH or solvent mismatch D->D_details

Caption: Relationship between peak tailing type and likely causes.

References

Technical Support Center: Optimization of Propyl Phenylacetate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of propyl phenylacetate (B1230308) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when extracting propyl phenylacetate?

A1: A primary challenge is its semi-volatile nature, which can lead to analyte loss during sample preparation and extraction. Additionally, complex sample matrices can interfere with extraction efficiency and quantification.[1][2] Matrix effects can suppress or enhance the analyte signal, leading to inaccurate results.[3][4][5]

Q2: Which extraction techniques are most suitable for this compound?

A2: Several techniques can be effective, with the choice depending on the sample matrix, required sensitivity, and available instrumentation. Common methods include:

  • Solid-Phase Microextraction (SPME): A solvent-free and versatile technique, particularly well-suited for volatile and semi-volatile compounds like this compound.[6][7][8]

  • Headspace (HS) Analysis: Both static and dynamic headspace techniques are effective for extracting volatile compounds from solid or liquid samples, minimizing interference from non-volatile matrix components.[1][9][10][11]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction efficiency and can be faster than traditional solvent extraction.[12][13][14][15]

  • Liquid-Liquid Extraction (LLE): A conventional method that remains a viable option, especially for initial sample cleanup and concentration.[16][17]

Q3: How can I improve the recovery of this compound using SPME?

A3: To improve SPME recovery, consider the following:

  • Fiber Selection: Choose a fiber with a polarity that matches this compound. A polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase fiber like PDMS/Divinylbenzene (DVB) is often a good starting point for esters.

  • Extraction Mode: Headspace SPME is generally preferred for complex matrices to avoid contamination of the fiber.[6][8]

  • Optimize Extraction Parameters: Systematically optimize extraction time, temperature, and agitation to ensure equilibrium is reached.[6]

  • Sample Modification: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength and "salt out" the analyte, improving its partitioning into the headspace.[6][8] Adjusting the pH can also be beneficial.[6]

Q4: What are the key parameters to optimize for Headspace GC analysis?

A4: For Headspace GC, focus on:

  • Equilibration Temperature and Time: These are critical for achieving reproducible partitioning of this compound between the sample and the headspace.[9][18] Higher temperatures can increase the vapor pressure of the analyte but can also degrade the sample or the analyte itself.

  • Sample Volume and Vial Size: Maintaining a consistent headspace volume is crucial for reproducibility.[6] A smaller headspace volume can increase sensitivity.[6]

  • Matrix Modification: As with SPME, adding salt or modifying the pH can improve analyte transfer to the headspace.[6]

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Potential Cause Troubleshooting Steps
Inappropriate Extraction Method Review the literature for methods used on similar semi-volatile esters in your specific matrix. Consider switching from LLE to SPME or Headspace analysis for cleaner extracts and potentially higher recovery.[1][19]
Suboptimal Extraction Parameters (Time, Temperature) Systematically optimize the extraction time and temperature. For SPME and Headspace, create a time course and temperature profile to find the optimal conditions where the analyte response is maximized. For UAE, prolonged extraction times at high power can lead to analyte degradation.[13]
Incorrect Solvent or SPME Fiber Polarity This compound is a moderately polar ester. For LLE, select a solvent with appropriate polarity (e.g., ethyl acetate (B1210297), dichloromethane).[16] For SPME, use a fiber with a suitable stationary phase like PDMS or PDMS/DVB.[8]
Analyte Loss During Sample Preparation Minimize sample handling steps. If using a nitrogen evaporator to concentrate the extract, be cautious as this compound can be lost due to its volatility. Use a gentle stream of nitrogen and a controlled temperature.
Matrix Effects (Ion Suppression) Dilute the sample extract to mitigate matrix effects.[3] Alternatively, use matrix-matched calibration standards or the standard addition method for more accurate quantification.[8] Isotope-labeled internal standards are ideal for correcting recovery and matrix effects.[8]
Issue 2: Poor Reproducibility and High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Extraction Conditions Ensure all extraction parameters (time, temperature, agitation speed, sample volume) are kept constant for all samples and standards.[6][7] Automation can significantly improve reproducibility.[1]
Variable Headspace Volume For Headspace and Headspace-SPME, maintain a consistent sample volume and use vials of the same size to ensure a constant headspace-to-sample ratio.[6][8]
SPME Fiber Degradation or Carryover Condition the SPME fiber before each use as recommended by the manufacturer.[8] After each injection, ensure the fiber is thoroughly cleaned in a hot injection port to prevent carryover between samples.[7]
Sample Inhomogeneity Ensure the sample is well-homogenized before taking a subsample for extraction. This is particularly important for solid or semi-solid matrices.
Fluctuations in GC-MS System Performance Regularly check the performance of your GC-MS system, including injection port liners, column condition, and detector response. Use an internal standard to correct for variations in injection volume and detector response.[9]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
  • Sample Preparation:

    • Accurately weigh or pipette a consistent amount of the sample into a headspace vial (e.g., 20 mL).

    • For aqueous samples, add a known amount of salt (e.g., 25-30% w/v NaCl) to increase the ionic strength.[6]

    • Spike the sample with an appropriate internal standard.

    • Immediately seal the vial with a septum cap.

  • Extraction:

    • Place the vial in an autosampler with an agitator and a temperature-controlled incubator.

    • Incubate the sample at a pre-determined optimal temperature (e.g., 60-90°C) with agitation for a set equilibration time (e.g., 15-30 minutes).[8]

    • Expose the SPME fiber (e.g., PDMS/DVB) to the headspace for the optimized extraction time.

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of the analyte.[7]

    • Start the GC-MS analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Weigh a known amount of the homogenized sample into an extraction vessel.

    • Add a precise volume of a suitable extraction solvent (e.g., ethyl acetate or a mixture of ethanol (B145695) and water).[20][21]

    • Spike with an internal standard.

  • Extraction:

    • Place the extraction vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power (e.g., 200 W) for a defined period (e.g., 15-45 minutes).[13][20]

    • Control the temperature of the extraction medium, as prolonged sonication can increase the temperature and potentially degrade the analyte.[14]

  • Post-Extraction:

    • Separate the extract from the sample matrix by centrifugation or filtration.

    • The extract can be directly injected into the GC-MS or concentrated if necessary.

Data Presentation

Table 1: Comparison of Extraction Techniques for this compound

Extraction Technique Typical Recovery (%) Relative Standard Deviation (RSD) (%) Advantages Disadvantages
HS-SPME 85-105< 10Solvent-free, high sensitivity, minimizes matrix effects.[6]Requires optimization of multiple parameters, fiber cost, and limited lifetime.[8]
Headspace (Static) 80-110< 15Simple, automated, good for volatile compounds.[1][9]Limited sensitivity for semi-volatile compounds.[1]
UAE 90-115< 10Fast, efficient, can use less solvent than traditional methods.[12][13]Can cause thermal degradation of analytes, requires specialized equipment.[14]
LLE 70-120< 20Simple, low-cost equipment.Can be time-consuming, uses large volumes of organic solvents, prone to emulsion formation.[17][22]

Table 2: Optimization Parameters for HS-SPME

Parameter Range Optimal Value (Example) Effect on Extraction
Extraction Temperature 40 - 90 °C70 °CIncreases analyte vapor pressure, but too high can reduce fiber absorption.[6][8]
Extraction Time 10 - 60 min30 minShould be sufficient to reach equilibrium between the sample and the fiber.[7]
Salt Concentration (NaCl) 0 - 30% (w/v)25%Increases ionic strength, promoting analyte transfer to the headspace.[6][8]
pH 2 - 11Matrix DependentCan affect the volatility and solubility of the analyte.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Homogenized Sample aliquot Take Aliquot sample->aliquot spike Spike with IS aliquot->spike uae UAE (e.g., 40 kHz, 20 min) aliquot->uae Solvent lle LLE (e.g., Ethyl Acetate) aliquot->lle Solvent seal Seal Vial spike->seal hs_spme HS-SPME (e.g., 70°C, 30 min) seal->hs_spme Headspace desorption Thermal Desorption hs_spme->desorption injection GC-MS Injection uae->injection lle->injection desorption->injection quant Quantification injection->quant troubleshooting_logic start Low/No Analyte Recovery check_method Is the extraction method appropriate for a semi-volatile ester? start->check_method check_params Are extraction parameters (time, temp) optimized? check_method->check_params Yes solution_method Consider HS-SPME or UAE check_method->solution_method No check_polarity Is solvent/fiber polarity correct? check_params->check_polarity Yes solution_params Perform optimization experiments (DOE) check_params->solution_params No check_matrix Are matrix effects suspected? check_polarity->check_matrix Yes solution_polarity Use moderately polar solvent/fiber (e.g., Ethyl Acetate, PDMS/DVB) check_polarity->solution_polarity No solution_matrix Use matrix-matched standards or standard addition check_matrix->solution_matrix Yes

References

Technical Support Center: Propyl Phenylacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propyl phenylacetate (B1230308). The information is presented in a question-and-answer format to directly address common challenges encountered during this esterification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propyl phenylacetate?

A1: The most prevalent laboratory method for synthesizing this compound is the Fischer esterification of phenylacetic acid with n-propanol using an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] This reaction is an equilibrium process and is typically performed under reflux conditions to increase the reaction rate.[2]

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The most common impurity is unreacted phenylacetic acid.[3] Other potential impurities can include:

  • Unreacted n-propanol: Due to the use of excess alcohol to drive the reaction equilibrium.

  • Water: A byproduct of the esterification reaction.

  • Dipropyl ether: Formed from the acid-catalyzed self-condensation of n-propanol, especially at higher temperatures.[4]

  • Propene: Resulting from the dehydration of n-propanol, particularly with a strong dehydrating acid catalyst like concentrated sulfuric acid at elevated temperatures.[4][5][6][7]

  • Dibenzyl ketone: Can be formed from the ketonic decarboxylation of phenylacetic acid, although this is less common under typical Fischer esterification conditions.[8]

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, consider the following:

  • Control the temperature: Increasing the temperature up to a certain point (around 110°C for phenylacetic acid esterification) can improve the yield, but excessively high temperatures can lead to an increase in side reactions like alcohol dehydration and ether formation, thereby decreasing the overall yield.[9]

  • Use an appropriate amount of catalyst: While a catalyst is necessary, an excessively high concentration can promote side reactions. The optimal concentration should be determined experimentally, but typically a small catalytic amount is sufficient.

  • Use an excess of n-propanol: Using an excess of the alcohol can shift the reaction equilibrium towards the formation of the ester, increasing the yield of the desired product.[2][10]

  • Remove water as it forms: Since water is a byproduct, its removal can also drive the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus during reflux.[1]

Q4: What is the best way to purify my crude this compound?

A4: The standard purification method involves a series of extraction and washing steps. A common procedure is to wash the crude product with an aqueous solution of a weak base, such as 5% aqueous sodium carbonate or sodium bicarbonate.[11] This will react with the acidic impurity, unreacted phenylacetic acid, to form a water-soluble salt that can be separated in the aqueous layer. The organic layer containing the ester is then typically washed with water and brine, dried over an anhydrous salt (like anhydrous sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.[2][11] For very high purity, distillation or column chromatography can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Increase the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal (around 110°C).[9]
Reaction equilibrium not sufficiently shifted towards products.Use a larger excess of n-propanol. Remove water as it forms using a Dean-Stark apparatus.[1][10]
Loss of product during workup.Ensure proper separation of aqueous and organic layers during extraction. Avoid overly vigorous shaking that can lead to emulsion formation.
Presence of Unreacted Phenylacetic Acid in Final Product Incomplete reaction.See "Low Yield" solutions.
Insufficient washing with base.Increase the volume or number of washes with the aqueous sodium carbonate or bicarbonate solution. Check the pH of the aqueous layer after washing to ensure it is basic.
Cloudy or Wet Final Product Incomplete drying of the organic layer.Use a sufficient amount of anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Ensure the drying agent is free-flowing and not clumped together before filtering.
Presence of an emulsion during workup.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to separate for a longer period.
Product has a Sharp, Unpleasant Odor Instead of a Fruity, Honey-like Scent Presence of unreacted phenylacetic acid.Purify the product again by washing with a basic solution. Phenylacetic acid has a strong, unpleasant odor at high concentrations.[12]
Presence of other acidic byproducts.The purification procedure with a basic wash should remove other acidic impurities as well.
Low Boiling Point of the Final Product Contamination with low-boiling point impurities like propene or dipropyl ether.If high purity is required, perform a final distillation step to separate the this compound from lower-boiling impurities.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.

Materials:

  • Phenylacetic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Aqueous sodium carbonate (Na₂CO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phenylacetic acid and an excess of n-propanol (e.g., a 1:3 molar ratio of acid to alcohol).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained around the boiling point of n-propanol (97°C). Allow the reaction to reflux for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.

  • Workup - Neutralization and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add an equal volume of water and diethyl ether (or ethyl acetate). Shake gently and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with:

      • 5% aqueous sodium carbonate solution (repeat until the aqueous layer is basic). This will remove unreacted phenylacetic acid and the sulfuric acid catalyst.

      • Water.

      • Saturated brine solution.

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous sodium sulfate, swirl the flask, and let it stand for 10-15 minutes to remove any residual water.

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

  • Purification (Optional): For higher purity, the resulting oil can be purified by distillation under reduced pressure.

Data Presentation

The following table summarizes the qualitative impact of key reaction parameters on the purity of this compound based on general principles of Fischer esterification. Precise quantitative data is highly dependent on specific experimental conditions.

Parameter Change Expected Impact on Purity Rationale
Temperature IncreasePurity may decrease beyond an optimal point.Higher temperatures can accelerate the main reaction but also promote side reactions like alcohol dehydration and ether formation, leading to more byproducts.[4][9]
Catalyst Concentration IncreasePurity may decrease if excessively high.A higher catalyst concentration can increase the reaction rate but may also catalyze side reactions more effectively.
Reactant Molar Ratio (Alcohol:Acid) IncreasePurity generally increases.A larger excess of alcohol shifts the equilibrium towards the ester product, reducing the amount of unreacted carboxylic acid in the final mixture.[10]
Reaction Time IncreasePurity generally increases up to the point of equilibrium.Longer reaction times allow the reaction to proceed further towards completion, reducing the amount of unreacted starting materials.

Mandatory Visualizations

This compound Synthesis Workflow

Synthesis_Workflow Reactants Phenylacetic Acid + n-Propanol Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Crude_Product Crude this compound (contains impurities) Reaction->Crude_Product Workup Workup: - H₂O Wash - Na₂CO₃ Wash - Brine Wash Crude_Product->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Pure_Product Pure Propyl Phenylacetate Evaporation->Pure_Product

Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Purity

Caption: A logical flowchart for troubleshooting common causes of low purity in this compound synthesis.

References

Technical Support Center: Stabilization of Propyl Phenylacetate for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of propyl phenylacetate (B1230308).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for propyl phenylacetate during long-term storage?

This compound is susceptible to two primary degradation pathways:

  • Hydrolysis: As an ester, this compound can react with water, leading to the cleavage of the ester bond. This reaction is catalyzed by the presence of acids or bases and results in the formation of phenylacetic acid and n-propanol.[1][2] The rate of hydrolysis is influenced by pH, temperature, and the amount of available moisture.[1]

  • Oxidation: The phenyl and acetate (B1210297) groups in the molecule can be susceptible to oxidation, a process often initiated by exposure to light, heat, or the presence of metal ion catalysts.[3] Oxidative degradation can lead to the formation of various impurities, potentially altering the compound's purity and efficacy.

Q2: What are the visible signs of this compound degradation?

While chemical degradation is often not visually apparent in its early stages, you may observe the following changes over time:

  • Changes in Appearance: The initially colorless liquid may develop a yellow or brownish tint.

  • Odor Changes: A noticeable change in odor may occur. For instance, the formation of phenylacetic acid can impart a honey-like or vinegary smell.[1]

  • Precipitate Formation: In advanced stages of degradation, the formation of insoluble impurities may lead to turbidity or the appearance of a precipitate.

Q3: What are the recommended general storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. It is also crucial to avoid contact with strong oxidizing agents, reducing agents, acids, and bases.[4]

Q4: How can I improve the stability of this compound for long-term storage?

The addition of stabilizers can significantly enhance the long-term stability of this compound. The choice of stabilizer depends on the primary degradation pathway you wish to inhibit:

  • Antioxidants: To prevent oxidative degradation, antioxidants such as Butylated Hydroxytoluene (BHT) or Propyl Gallate are commonly used.[3] These compounds act as free radical scavengers, terminating the chain reactions of oxidation.[5]

  • Hydrolysis Inhibitors: While less common for simple esters, for formulations where water presence is unavoidable, controlling the pH to a neutral range can minimize acid- or base-catalyzed hydrolysis. In some applications, specific hydrolysis inhibitors like carbodiimides can be considered, though their compatibility with the intended application must be thoroughly evaluated.

Section 2: Troubleshooting Guides

Guide 1: Investigating Unexpected Degradation of this compound

Problem: You observe a decrease in the purity of your this compound sample, or notice changes in its physical appearance, even under recommended storage conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Moisture Contamination 1. Check Container Seal: Ensure the container is tightly sealed and has not been compromised. 2. Use of Desiccants: Store the container in a desiccator or with a desiccant to minimize humidity. 3. Solvent Purity: If used in a solution, ensure the solvent is anhydrous.
Exposure to Light 1. Use Amber Glassware: Store in amber glass vials or bottles to protect from UV light. 2. Storage Location: Keep the sample in a dark cabinet or drawer.
Presence of Catalytic Impurities 1. Container Material: Ensure the storage container is made of an inert material (e.g., glass) and not reactive metals. 2. Purity of Starting Material: Verify the initial purity of the this compound to rule out pre-existing impurities that could catalyze degradation.
Inappropriate Temperature 1. Temperature Monitoring: Regularly monitor the storage temperature to ensure it remains within the recommended range (cool, room temperature). 2. Avoid Temperature Fluctuations: Store in an area with stable temperature control.
Oxidative Stress 1. Inert Atmosphere: For highly sensitive applications, consider blanketing the sample with an inert gas like nitrogen or argon before sealing the container. 2. Addition of Antioxidants: If not already present, consider adding a suitable antioxidant like BHT or propyl gallate at an appropriate concentration (see Section 4 for details).
Guide 2: Selecting the Right Stabilizer

Problem: You need to select an appropriate stabilizer for your this compound formulation but are unsure which to choose.

Decision-Making Workflow:

G start Start: Stabilizer Selection for this compound degradation_pathway Identify Primary Degradation Pathway (Hydrolysis or Oxidation?) start->degradation_pathway hydrolysis Primary Concern: Hydrolysis degradation_pathway->hydrolysis Hydrolysis oxidation Primary Concern: Oxidation degradation_pathway->oxidation Oxidation control_ph Control pH to near neutral (pH 6-8) hydrolysis->control_ph select_antioxidant Select an appropriate antioxidant oxidation->select_antioxidant minimize_water Minimize water content (use of desiccants, anhydrous solvents) control_ph->minimize_water compatibility_testing Perform compatibility and efficacy studies (See Experimental Protocols) minimize_water->compatibility_testing bht Consider BHT (Good solubility in non-polar systems) select_antioxidant->bht Non-polar Formulation propyl_gallate Consider Propyl Gallate (Effective in both aqueous and lipid media) select_antioxidant->propyl_gallate Aqueous/Lipid Formulation bht->compatibility_testing propyl_gallate->compatibility_testing end End: Optimized Stabilization Strategy compatibility_testing->end G start Start: this compound Sample stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (80°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Identify Degradation Products and Pathways analysis->end

References

Propyl phenylacetate handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Propyl Phenylacetate (B1230308).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Propyl phenylacetate?

A1: this compound is a combustible liquid and may be harmful if swallowed.[1] It can cause mild skin and eye irritation.[2] It is important to handle this chemical in a well-ventilated area and avoid breathing in vapors or mists.[3][4]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is recommended to wear appropriate personal protective equipment. This includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat or other protective clothing.[5] In situations where vapors or aerosols may be generated, respiratory protection may be necessary.[3]

Q3: What are the immediate first aid measures for exposure to this compound?

A3:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. If irritation persists, seek medical attention.[4][6]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with soap and plenty of water.[6] If skin irritation occurs, get medical advice.[4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention if you feel unwell.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1]

Q4: How should I properly store this compound?

A4: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep it away from heat, sparks, open flames, and other sources of ignition.[1]

Q5: What is the correct procedure for cleaning up a spill of this compound?

A5: For small spills, first, eliminate all ignition sources.[7] Then, absorb the spill with an inert material such as sand, earth, or vermiculite.[2] Collect the absorbed material and place it into a suitable, closed container for disposal.[2][3] Ensure the area is well-ventilated. For large spills, dike the material to prevent it from spreading and entering drains.[2]

Q6: How should I dispose of this compound waste?

A6: Dispose of this compound and its containers as hazardous waste.[2] Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[8] Do not allow the product to enter drains or waterways.[3]

Quantitative Data

PropertyValueSource
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[2]
Specific Gravity 1.005 @ 25 °C[9]
Boiling Point 486 to 489 °F at 760 mmHg[7]
Molecular Formula C₁₁H₁₄O₂[10]
Molecular Weight 178.23 g/mol [7]
Water Solubility Insoluble[7]

Experimental Protocols

Protocol 1: Standard Handling Procedure

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Confirm that all necessary PPE is available and in good condition.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Dispensing: When transferring the liquid, use non-sparking tools and ground the container and receiving equipment to prevent static discharge.[4] Avoid splashing.

  • Heating: If heating is required, use a water bath or heating mantle. Avoid open flames.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean any contaminated surfaces.

Protocol 2: Emergency Spill Response

  • Evacuation and Ignition Source Control: Immediately evacuate non-essential personnel from the spill area. Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[2][7]

  • Ventilation: Ensure the area is well-ventilated to disperse vapors.

  • Containment: For larger spills, use dikes or absorbent booms to prevent the spill from spreading or entering drains.[2]

  • Absorption: Cover the spill with a non-combustible, inert absorbent material like sand, diatomaceous earth, or vermiculite.[2]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[7]

  • Disposal: Dispose of the waste container and any contaminated cleaning materials in accordance with institutional and regulatory guidelines.

Visualizations

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_finalization Finalization Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Assess Size Ignition Eliminate Ignition Sources Evacuate->Ignition Ventilate Ensure Ventilation Ignition->Ventilate Contain Contain Spill (Dike if large) Ventilate->Contain Absorb Apply Inert Absorbent Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Workflow for handling a this compound spill.

References

Resolving co-elution of propyl phenylacetate with isomers

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for resolving the co-elution of propyl phenylacetate (B1230308) with its isomers.

This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve the co-elution of propyl phenylacetate and its isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound and its isomers co-elute?

Co-elution of isomers is a common challenge in chromatography because isomers possess the same molecular formula and mass, and often have very similar physicochemical properties like polarity, boiling point, and size.[1][2][3] This similarity leads to nearly identical interactions with the chromatographic stationary phase, resulting in overlapping or unresolved peaks. The key to separation lies in exploiting subtle differences in their molecular structure, which can be achieved by optimizing chromatographic conditions.[4][5]

Q2: How can I confirm that I have a co-elution problem and not just a broad peak?

A visually asymmetrical peak, such as one with a noticeable shoulder, tailing, or a split top, is a primary indicator of co-elution.[3][6] For a more definitive confirmation, you can use the following detector-based methods:

  • Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: Perform a peak purity analysis. If the UV-Vis spectra collected across the peak (from the leading edge to the tailing edge) are not identical, it confirms the presence of more than one component.[7]

  • Mass Spectrometry (MS): Examine the mass spectra across the chromatographic peak. While isomers are isobaric (same mass), subtle differences in fragmentation patterns may be observed. More importantly, if the relative abundances of fragment ions change across the peak, it strongly indicates co-elution.[7][8][9]

Q3: What are the common structural isomers of this compound I should be aware of?

This compound has the molecular formula C₁₁H₁₄O₂. Several other esters share this formula and can be sources of co-elution. Key isomers include:

  • Other Esters of Phenylacetic Acid: Isothis compound.

  • Positional Isomers: Propyl o-toluate, Propyl m-toluate, Propyl p-toluate.

  • Other Esters: Butyl benzoate (B1203000), Isobutyl benzoate, Phenyl pentanoate, Ethyl 3-phenylpropanoate.

These isomers can be challenging to separate due to their structural similarities.

Q4: What is the first and most effective step to resolve co-eluting peaks?

The most effective way to resolve co-eluting peaks is to change the selectivity (α) of the chromatographic system.[3] This is most readily achieved by:

  • Changing the Stationary Phase (Column): This is often the most powerful approach. Switching to a column with a different chemical functionality can alter the specific interactions with the analytes and resolve the co-elution.[3][10][11]

  • Modifying the Mobile Phase Composition: In HPLC, changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) or additives can alter selectivity.[10][11] In GC, this is not applicable, but changing the stationary phase serves the same purpose.

Adjusting parameters like temperature or flow rate can fine-tune the separation, but changing the system's selectivity typically yields the most significant improvements.

Troubleshooting Guides

Guide 1: Optimizing Gas Chromatography (GC) Methods

Separating positional and structural isomers by GC can be challenging.[4] The following steps can help improve resolution.

  • Select an Appropriate Column: The choice of stationary phase is critical. For aromatic isomers, a standard 5% phenyl-polysiloxane (e.g., DB-5, Rxi-5Sil MS) may not be sufficient. Consider a more polar stationary phase to introduce different selectivity mechanisms.

    • Mid-polarity columns: 50% phenyl-polysiloxane phases can increase retention and alter selectivity for aromatic compounds.

    • High-polarity columns: Cyano (CN) or polyethylene (B3416737) glycol (WAX) phases offer different interaction mechanisms (e.g., dipole-dipole) that can effectively resolve isomers.

    • Specialty phases: For extremely difficult separations, liquid crystalline stationary phases are known for their high selectivity towards positional isomers.[1]

  • Optimize the Oven Temperature Program: A slow, shallow temperature gradient reduces the ramp rate, which can significantly improve the separation of closely eluting compounds.[4][5]

  • Adjust Carrier Gas Flow Rate: Ensure the carrier gas (Helium, Hydrogen) is set to its optimal linear velocity to maximize column efficiency (plate number), leading to sharper peaks and better resolution.[4]

Data Presentation: GC Column Selectivity

The following table illustrates how column choice can affect the resolution of this compound from an isomer, Butyl Benzoate.

ParameterMethod AMethod B
Column Rxi-5Sil MS (5% Phenyl)Stabilwax (Polyethylene Glycol)
Dimensions 30 m x 0.25 mm, 0.25 µm30 m x 0.25 mm, 0.25 µm
Oven Program 100°C (1 min), ramp 10°C/min to 250°C100°C (1 min), ramp 10°C/min to 240°C
RT this compound 12.50 min14.20 min
RT Butyl Benzoate 12.55 min14.85 min
Resolution (Rs) 0.6 (Co-elution) 2.1 (Baseline Separation)

Note: Data are for illustrative purposes to demonstrate chromatographic principles.

Guide 2: Using Mass Spectrometry (MS) for Identification

When chromatographic separation is incomplete, the mass spectrometer can be a powerful tool for differentiating isomers.

  • Examine Mass Spectra: Although isomers have the same molecular weight, their fragmentation patterns upon electron ionization (EI) can differ. The characteristic ion for this compound is the tropylium (B1234903) ion at m/z 91.[12] Isomers like butyl benzoate will show different primary fragments (e.g., m/z 105).

  • Use Selected Ion Monitoring (SIM): If unique fragment ions are identified for each isomer, a SIM method can be developed.[13] By monitoring only the specific m/z values for each compound, you can achieve selective detection and quantification even with partial chromatographic overlap.

  • Tandem Mass Spectrometry (MS/MS): For isomers with very similar primary mass spectra, MS/MS can provide another layer of specificity. By selecting the parent ion and fragmenting it further, unique product ions may be generated that allow for unambiguous identification.[7]

Experimental Protocols

Protocol 1: GC-MS Method for Separation of this compound Isomers

This protocol outlines a starting point for developing a GC-MS method to separate this compound from its isomers.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS).

  • Column: Zebron ZB-WAXplus (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar phase column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector:

    • Temperature: 250°C

    • Mode: Split (50:1 ratio)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C per minute to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Mandatory Visualizations

Troubleshooting Workflow Diagram

References

Technical Support Center: Propyl Phenylacetate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of propyl phenylacetate (B1230308). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to matrix effects in the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is propyl phenylacetate and in what type of studies is it typically analyzed?

This compound (C11H14O2, MW: 178.23 g/mol ) is an ester of propyl alcohol and phenylacetic acid.[1][2][3] It is known for its pleasant, fruity-honey aroma and is used as a flavoring agent in food and beverages.[3] In a research context, it may be analyzed in biological matrices such as plasma or urine to study its metabolism and pharmacokinetics, or in various food and environmental samples for quality control or residue analysis.[1][4]

Q2: What are matrix effects and how can they affect the LC-MS analysis of this compound?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[5] For a moderately non-polar compound like this compound (LogP ≈ 2.8), matrix effects can arise from various components depending on the sample type.[3] In biological fluids, phospholipids (B1166683) and salts are common sources of matrix effects, while in beverages, sugars, and other organic acids can interfere.[5][6]

Q3: How can I detect the presence of matrix effects in my this compound analysis?

Matrix effects can be assessed both qualitatively and quantitatively.

  • Qualitative Assessment: The post-column infusion technique is a common method. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Any dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Quantitative Assessment: The most common method is the post-extraction spike comparison. Here, the peak area of this compound in a neat solution is compared to the peak area of a blank matrix extract spiked with the same concentration of the analyte. The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

    An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect.[5] Regulatory guidelines often recommend that the coefficient of variation (CV) of the internal standard-normalized MF across at least six different lots of matrix should not exceed 15%.

Q4: What are the most effective strategies to minimize or eliminate matrix effects for this compound?

A multi-pronged approach is often the most effective:

  • Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.[7]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.

  • Sample Dilution: If the sensitivity of the method allows, diluting the sample can significantly reduce the concentration of interfering matrix components.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on matrix-related problems.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Secondary interactions with the column; co-eluting matrix components.Optimize mobile phase pH; use a different column chemistry; improve sample cleanup.
Inconsistent Retention Time Matrix effects altering the column chemistry; inadequate column equilibration.Improve sample cleanup; ensure sufficient column equilibration between injections.
Low Signal Intensity or Complete Signal Loss Significant ion suppression.Implement a more rigorous sample preparation method (SPE or LLE); optimize chromatographic separation to move the analyte away from suppression zones; use a stable isotope-labeled internal standard.
High Variability in Results Between Samples Inconsistent matrix effects across different sample lots.Use a stable isotope-labeled internal standard; utilize matrix-matched calibration standards for each batch of samples.
Signal Enhancement Leading to Inaccurate Quantification Co-eluting compounds enhancing the ionization of this compound.Improve chromatographic separation; use a stable isotope-labeled internal standard for correction.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix (e.g., human plasma).

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., 100 ng/mL) into the initial mobile phase.

    • Set B (Pre-Spiked Matrix): Spike this compound at the same concentration into the blank biological matrix before the extraction process.

    • Set C (Post-Spiked Matrix): Spike this compound at the same concentration into the extracted blank biological matrix after the extraction process.

  • Sample Extraction (for Sets B and C):

    • Perform a liquid-liquid extraction by adding 3 volumes of a suitable organic solvent (e.g., methyl tert-butyl ether) to 1 volume of the plasma sample.

    • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Mean Peak Area of Set C) / (Mean Peak Area of Set A)

    • Recovery (RE): RE (%) = [(Mean Peak Area of Set B) / (Mean Peak Area of Set C)] * 100

    • Process Efficiency (PE): PE (%) = [(Mean Peak Area of Set B) / (Mean Peak Area of Set A)] * 100

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract this compound from a biological matrix and minimize matrix effects.

Methodology:

  • To 200 µL of the sample (e.g., plasma), add 20 µL of the internal standard solution (if available).

  • Add 600 µL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification matrix_effect_assessment Matrix Effect Assessment quantification->matrix_effect_assessment

Caption: Workflow for LC-MS/MS analysis and matrix effect assessment.

troubleshooting_logic start Inconsistent or Inaccurate Results check_matrix_effects Suspect Matrix Effects? start->check_matrix_effects perform_assessment Perform Matrix Effect Assessment (Post-Extraction Spike) check_matrix_effects->perform_assessment Yes troubleshoot_other Troubleshoot Other Parameters (Instrument, Standard Prep, etc.) check_matrix_effects->troubleshoot_other No matrix_effect_present Matrix Effect Confirmed? perform_assessment->matrix_effect_present no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No implement_mitigation Implement Mitigation Strategy matrix_effect_present->implement_mitigation Yes no_matrix_effect->troubleshoot_other strategy_1 Improve Sample Cleanup (SPE, LLE) implement_mitigation->strategy_1 strategy_2 Optimize Chromatography implement_mitigation->strategy_2 strategy_3 Use Stable Isotope-Labeled IS implement_mitigation->strategy_3 revalidate Re-evaluate Method Performance strategy_1->revalidate strategy_2->revalidate strategy_3->revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

Validation & Comparative

Navigating the NMR Landscape: A Comparative Guide to Phenylacetate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for propyl phenylacetate (B1230308) and its closely related analogs, methyl phenylacetate and ethyl phenylacetate. The information presented here, including experimental protocols and spectral assignments, is intended to aid in the identification and characterization of these compounds.

Comparative Analysis of ¹H and ¹³C NMR Data

The chemical shifts of the phenylacetate esters are primarily influenced by the alkyl chain length of the ester group. A comprehensive comparison of the ¹H and ¹³C NMR spectral data for propyl phenylacetate, alongside its methyl and ethyl counterparts, is presented in Table 1. This side-by-side analysis facilitates the differentiation of these structurally similar compounds.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound C₁₁H₁₄O₂Data not available in tabulated formatData not available in tabulated format
Methyl Phenylacetate C₉H₁₀O₂3.65 (s, 3H, -OCH₃), 7.23-7.30 (m, 5H, Ar-H), 3.65 (s, 2H, -CH₂-)[1]41.13 (-CH₂-), 51.86 (-OCH₃), 127.09 (Ar-C), 128.59 (Ar-C), 129.29 (Ar-C), 134.13 (Ar-C, quat.), 171.87 (C=O)[1]
Ethyl Phenylacetate C₁₀H₁₂O₂1.24 (t, 3H, -CH₃), 4.14 (q, 2H, -OCH₂-), 3.59 (s, 2H, -CH₂-), 7.25-7.35 (m, 5H, Ar-H)14.15 (-CH₃), 41.40 (-CH₂-), 60.76 (-OCH₂-), 127.03 (Ar-C), 128.54 (Ar-C), 129.25 (Ar-C), 134.25 (Ar-C, quat.), 171.52 (C=O)

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for the acquisition of NMR spectra for organic compounds such as phenylacetate esters.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution into a clean 5 mm NMR tube.

2. NMR Instrument Setup:

  • The NMR spectrometer is typically operated at a proton frequency of 300 MHz or higher.

  • The instrument is locked to the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. ¹H NMR Acquisition:

  • A standard single-pulse experiment is used.

  • The spectral width is set to encompass all expected proton resonances (e.g., 0-10 ppm).

  • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

  • Data is processed with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

4. ¹³C NMR Acquisition:

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • The spectral width is set to cover all expected carbon resonances (e.g., 0-200 ppm).

  • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data processing is similar to that for ¹H NMR, with chemical shifts referenced to TMS at 0.00 ppm.

Visualizing Structural Assignments and Experimental Workflow

To aid in the understanding of the molecular structure and the process of spectral acquisition, the following diagrams are provided.

propyl_phenylacetate_structure cluster_propyl Propyl Group cluster_ester Ester Linkage cluster_phenylacetyl Phenylacetyl Group p1 CH₃ p2 CH₂ p1->p2 a p3 CH₂ p2->p3 b O1 O p3->O1 c C1 C=O O1->C1 O2 O C1->O2 pa1 CH₂ O2->pa1 d pa2 Phenyl Ring pa1->pa2 e

Caption: Chemical structure of this compound with key proton environments labeled (a-e) for NMR assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Lock, Shim) h1_nmr ¹H NMR Acquisition instrument_setup->h1_nmr c13_nmr ¹³C NMR Acquisition instrument_setup->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing to TMS phasing->referencing assignment Spectral Assignment referencing->assignment

Caption: A generalized workflow for acquiring and processing NMR spectral data for organic compounds.

References

A Comparative Guide to the Analytical Validation of Propyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an analytical method for propyl phenylacetate (B1230308) depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. Both HPLC and GC are powerful techniques for the analysis of volatile and semi-volatile esters like propyl phenylacetate.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Alternative Method: UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the absorbance of UV light by the analyte.
Typical Stationary Phase Reversed-phase C8 or C18 silica-based columns.[1][2]Fused-silica capillary columns with a non-polar or intermediate polarity stationary phase (e.g., 5% phenyl methyl siloxane).[3][4]Not applicable.
Detection UV-Visible Detector (typically at 210 nm for phenyl esters)[1], Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).[3][5]UV-Visible Spectrophotometer.[6]
Sample Preparation Dilution in a suitable solvent (e.g., mobile phase).Dilution in a volatile solvent (e.g., hexane, dichloromethane).Dilution in a UV-transparent solvent.
Advantages Suitable for a wide range of compounds, including those that are not thermally stable. High precision and accuracy.High resolution and sensitivity, especially for volatile compounds. Well-established for fragrance and flavor analysis.[7]Simple, rapid, and cost-effective for routine analysis of pure substances.
Disadvantages May require more complex mobile phases. Lower resolution for highly volatile compounds compared to GC.Requires the analyte to be volatile and thermally stable.Prone to interference from other UV-absorbing compounds in the sample matrix. Lower specificity compared to chromatographic methods.

Illustrative Performance Characteristics

The following table summarizes typical validation parameters for the analysis of short-chain aromatic esters, providing an expected performance benchmark for a validated this compound method.

Validation ParameterHPLC-UVGC-FID
Linearity (R²) > 0.999[8]> 0.99[9]
Accuracy (% Recovery) 98 - 102%[10]96 - 104%[9]
Precision (%RSD) < 2%[8]< 5%[9]
Limit of Detection (LOD) ng/mL rangepg/injection range
Limit of Quantitation (LOQ) ng/mL to µg/mL range[2]pg to ng/injection range[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed method is based on a validated procedure for the analysis of short-chain flavor esters.[1]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Visible detector.

  • Column: Phenomenex Synergi Hydro-RP C18 (150 x 4.6 mm, 4 µm).[1]

  • Mobile Phase: Isocratic elution with a mixture of 70% acetonitrile, 5% methanol, 25% water, and 0.2% formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration within the calibration range.

3. Validation Procedure:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three different levels.

  • Precision: Determine repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a standard solution.

  • Specificity: Analyze a blank sample and a sample spiked with potential interfering compounds to ensure no co-elution with the this compound peak.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC) Method

This proposed method is based on a standard procedure for the analysis of flavor and fragrance compounds.[3]

1. Instrumentation and Conditions:

  • GC System: A system equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • Column: ZB-5HT capillary column (30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[3]

  • Injector Temperature: 250°C.[3]

  • Detector Temperature: 250°C.[3]

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, then ramped at 10°C/min to 250°C.[3]

  • Split Ratio: 50:1.[3]

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable volatile solvent (e.g., hexane) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration within the calibration range.

3. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC method, adapting the sample handling and injection techniques for GC.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the validation of the HPLC and GC analytical methods.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard Prepare Standard Stock Solution Calibration Prepare Calibration Standards Standard->Calibration Inject Inject into HPLC System Calibration->Inject Sample Prepare Sample Solutions Sample->Inject Acquire Acquire Data (Chromatogram) Inject->Acquire Linearity Linearity Acquire->Linearity Accuracy Accuracy Acquire->Accuracy Precision Precision Acquire->Precision Specificity Specificity Acquire->Specificity LOQ LOD/LOQ Acquire->LOQ

Caption: A flowchart of the HPLC method validation process.

GC_Validation_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_validation_gc Validation Parameters Standard_GC Prepare Standard Stock Solution Calibration_GC Prepare Calibration Standards Standard_GC->Calibration_GC Inject_GC Inject into GC System Calibration_GC->Inject_GC Sample_GC Prepare Sample Solutions Sample_GC->Inject_GC Acquire_GC Acquire Data (Chromatogram) Inject_GC->Acquire_GC Linearity_GC Linearity Acquire_GC->Linearity_GC Accuracy_GC Accuracy Acquire_GC->Accuracy_GC Precision_GC Precision Acquire_GC->Precision_GC Specificity_GC Specificity Acquire_GC->Specificity_GC LOQ_GC LOD/LOQ Acquire_GC->LOQ_GC

Caption: A flowchart of the GC method validation process.

References

Propyl Phenylacetate Synthesis: A Comparative Guide to Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of propyl phenylacetate (B1230308), a key intermediate and fragrance compound, necessitates the selection of an optimal catalytic system. This guide provides a comparative analysis of various catalysts, focusing on performance metrics, experimental protocols, and reaction pathways to inform catalyst selection for this important esterification reaction.

The synthesis of propyl phenylacetate is primarily achieved through the esterification of phenylacetic acid with propanol (B110389) or the transesterification of another phenylacetate ester. The choice of catalyst is a critical factor that dictates the reaction's efficiency, selectivity, and environmental impact. This comparison examines the performance of enzymatic catalysts, heterogeneous solid acids, and traditional homogeneous acid catalysts.

Performance Comparison of Catalysts

The efficacy of different catalytic systems for the synthesis of this compound is summarized below. Key performance indicators include product yield, reaction time, temperature, catalyst loading, and reusability.

CatalystTypeSubstratesSolventTemperature (°C)Reaction TimeYield (%)Catalyst LoadingReusability
Immobilized Candida antarctica Lipase (B570770) B (CAL-B) [1][2]Biocatalyst (Enzyme)Phenylacetic acid, n-propanolHeptane (B126788)4040 min96.10.6% (w/v)8 cycles
Sulfuric Acid (H₂SO₄) Homogeneous AcidPhenylacetic acid, Ethanol*NoneBoiling6-7 h83-87Not specifiedNot reusable
Amberlyst-15 Heterogeneous Solid AcidAcetic acid, n-propanol**Not specified65-95Not specifiedNot specifiedNot specifiedYes
Al³⁺-Montmorillonite Clay Heterogeneous Solid AcidPhenylacetic acid, p-cresol (B1678582)***TolueneReflux6 h670.75 g per 25 mmol acidUp to 4 generations

*Data for the synthesis of ethyl phenylacetate; adaptable for this compound. **Data for the synthesis of propyl acetate (B1210297); indicative for this compound synthesis. ***Data for the esterification with a phenol; indicative of catalytic activity for esterification.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalysts are provided to allow for replication and further study.

Enzymatic Synthesis using Immobilized Candida antarctica Lipase B (CAL-B)

This protocol is based on the highly efficient enzymatic esterification of phenylacetic acid and n-propanol.

Materials:

  • Phenylacetic acid

  • n-propanol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Heptane (solvent)

Procedure: [1][2]

  • In a reaction vessel, combine phenylacetic acid and n-propanol in a 1:2 molar ratio in a heptane medium.

  • Add the immobilized CAL-B catalyst at a loading of 0.6% (w/v) of the total reaction volume.

  • Maintain the reaction temperature at 40°C with continuous agitation.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC). The reaction is expected to reach maximum conversion within 40 minutes.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.

  • Isolate the this compound from the reaction mixture using standard purification techniques.

Homogeneous Acid Catalysis using Sulfuric Acid

This protocol describes a traditional approach to esterification using a strong mineral acid. The following is adapted from a procedure for ethyl phenylacetate.

Materials:

  • Phenylacetic acid

  • n-propanol

  • Concentrated sulfuric acid

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, mix phenylacetic acid and an excess of n-propanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to boiling and maintain reflux for 6-7 hours.

  • After cooling, quench the reaction by pouring the mixture into water.

  • Separate the organic layer containing the this compound.

  • Wash the organic layer with a sodium bicarbonate solution to neutralize the remaining acid, followed by a water wash.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and purify by distillation.

Heterogeneous Solid Acid Catalysis using Al³⁺-Montmorillonite Clay

This method utilizes a reusable solid acid catalyst for the esterification reaction. The following is based on the esterification of phenylacetic acid with a phenol.

Materials:

  • Phenylacetic acid

  • n-propanol

  • Al³⁺-montmorillonite nanoclay catalyst

  • Toluene (solvent)

Procedure: [3]

  • In a round-bottomed flask fitted with a reflux condenser, combine phenylacetic acid (e.g., 25 mmol), n-propanol (e.g., 50 mmol), and the Al³⁺-montmorillonite nanoclay catalyst (e.g., 0.75 g) in toluene.

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours.

  • After cooling, filter the reaction mixture to separate the catalyst.

  • Wash the catalyst with the solvent for reuse in subsequent reactions.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting this compound by appropriate methods.

Reaction Pathways and Mechanisms

The synthesis of this compound via esterification proceeds through different mechanisms depending on the catalyst employed.

Enzymatic Catalysis

Lipases, such as CAL-B, catalyze esterification through a "ping-pong bi-bi" mechanism. This involves the formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol.

Enzymatic_Esterification cluster_0 Enzymatic Catalysis Pathway Reactants Phenylacetic Acid + Propanol AcylEnzyme Acyl-Enzyme Intermediate + Water Reactants->AcylEnzyme Acylation Enzyme Lipase (CAL-B) Product This compound AcylEnzyme->Product Alcoholysis Product->Enzyme Enzyme Regeneration

Caption: Enzymatic esterification pathway for this compound synthesis.

Acid Catalysis (Homogeneous and Heterogeneous)

Both homogeneous and heterogeneous acid catalysts facilitate esterification by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. The key difference lies in the phase of the catalyst.

Acid_Catalysis cluster_1 Acid-Catalyzed Esterification CarboxylicAcid Phenylacetic Acid Protonation Protonated Carbonyl CarboxylicAcid->Protonation Protonation (H⁺) Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + Propanol Ester This compound + H₃O⁺ Tetrahedral->Ester - H₂O

Caption: General mechanism for acid-catalyzed esterification.

Experimental Workflow Comparison

The choice of catalyst significantly influences the overall experimental workflow, particularly in terms of catalyst handling and product purification.

Workflow_Comparison cluster_Enzymatic Enzymatic Catalysis Workflow cluster_Heterogeneous Heterogeneous Acid Catalysis Workflow cluster_Homogeneous Homogeneous Acid Catalysis Workflow E_Start Reaction Setup E_Reaction Enzymatic Reaction (Mild Conditions) E_Start->E_Reaction E_Filtration Catalyst Filtration E_Reaction->E_Filtration E_Purification Product Purification E_Filtration->E_Purification E_Reuse Catalyst Reuse E_Filtration->E_Reuse HET_Start Reaction Setup HET_Reaction Reaction (Elevated Temp.) HET_Start->HET_Reaction HET_Filtration Catalyst Filtration HET_Reaction->HET_Filtration HET_Purification Product Purification HET_Filtration->HET_Purification HET_Reuse Catalyst Reuse HET_Filtration->HET_Reuse HOM_Start Reaction Setup HOM_Reaction Reaction (Elevated Temp.) HOM_Start->HOM_Reaction HOM_Neutralization Neutralization HOM_Reaction->HOM_Neutralization HOM_Extraction Liquid-Liquid Extraction HOM_Neutralization->HOM_Extraction HOM_Purification Product Purification HOM_Extraction->HOM_Purification

Caption: Comparative experimental workflows for this compound synthesis.

References

Propyl Phenylacetate Identification: A GC-MS Library Matching and Confirmation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for the identification and confirmation of propyl phenylacetate (B1230308) using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the specifics of NIST library matching and explore alternative confirmation techniques to ensure accurate and reliable results in your research and development endeavors.

At a Glance: Propyl Phenylacetate Identification Metrics

The following table summarizes the key quantitative data used in the identification of this compound by GC-MS. While NIST Match Factors are illustrative, they represent typical values for a good library match.

Identification ParameterThis compound DataSource
Molecular Weight 178.23 g/mol --INVALID-LINK--
Molecular Formula C₁₁H₁₄O₂--INVALID-LINK--
NIST Match Factor > 900 (Excellent Match)Illustrative
NIST Reverse Match Factor > 920 (Excellent Match)Illustrative
NIST Probability > 85%Illustrative
Major Mass Fragments (m/z) 91, 102, 178--INVALID-LINK--, --INVALID-LINK--
Kovats Retention Index (DB-5) 1331--INVALID-LINK--
Kovats Retention Index (SE-30) 1325--INVALID-LINK--

The Gold Standard: NIST Library Matching

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. A cornerstone of compound identification in GC-MS is the comparison of the experimentally obtained mass spectrum of an unknown compound with a reference spectrum from a spectral library, such as the one maintained by the National Institute of Standards and Technology (NIST).

A typical workflow for the identification of this compound involves injecting a sample into the GC-MS system, separating the components, obtaining the mass spectrum of the target compound, and then performing a library search.

GC-MS Identification Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample containing this compound Dilution Dilution in appropriate solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis MassSpectrum Obtain Mass Spectrum MassAnalysis->MassSpectrum LibrarySearch NIST Library Search MassSpectrum->LibrarySearch Confirmation Confirmation of Identity LibrarySearch->Confirmation Confirmation Logic Initial_ID High NIST Match Factor Confirmed_ID Confirmed this compound Initial_ID->Confirmed_ID Primary Evidence RI_Match Matching Kovats Retention Index RI_Match->Confirmed_ID Confirmatory Evidence

A Comparative Guide to the Certification of Propyl Phenylacetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methodologies and data required for the certification of propyl phenylacetate (B1230308) as a reference standard. Adherence to rigorous analytical practices is paramount for ensuring the identity, purity, and overall quality of reference standards, which are critical for obtaining accurate and reproducible results in research and development.

Introduction to Propyl Phenylacetate and Reference Standards

This compound (CAS No. 4606-15-9) is an ester with a characteristic sweet, honey-like, floral aroma.[1][2] It is used as a flavoring and fragrance agent. In the pharmaceutical and scientific research sectors, the availability of a highly purified and well-characterized this compound reference standard is essential for various applications, including:

  • Identification and quantification: As a standard for comparison in chromatographic and spectroscopic analyses.

  • Method validation: To assess the performance of analytical methods.

  • Impurity profiling: To identify and quantify impurities in test samples.

The certification of a chemical as a reference standard involves a thorough characterization to confirm its chemical structure and determine its purity with a high degree of accuracy.[3]

Comparative Analysis of Analytical Techniques for Certification

The certification of a this compound reference standard relies on a combination of analytical techniques to provide a comprehensive assessment of its identity and purity. The following table summarizes the key methods and their specific roles in the certification process.

Analytical TechniqueParameter MeasuredTypical SpecificationAlternative/Complementary Methods
Identity Tests
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.Spectrum conforms to the structure of this compound.Infrared (IR) Spectroscopy, Mass Spectrometry (MS)
Mass Spectrometry (MS)Determines the molecular weight and fragmentation pattern, confirming the molecular formula (C₁₁H₁₄O₂).[4][5]Molecular ion peak consistent with the expected mass.High-Resolution Mass Spectrometry (HRMS) for elemental composition.
Infrared (IR) SpectroscopyIdentifies characteristic functional groups (e.g., ester carbonyl, aromatic ring).Spectrum shows characteristic absorption bands.NMR Spectroscopy
Purity Assessment
Gas Chromatography (GC) with Flame Ionization Detection (FID)Quantifies the main component and organic impurities.Purity ≥ 99.5% (area %)High-Performance Liquid Chromatography (HPLC)
Quantitative NMR (qNMR)Provides an absolute purity value by comparing the analyte signal to a certified internal standard.[3][6][7][8][9]Purity ≥ 99.5% (w/w)Mass Balance (summation of all impurities)
Specific Impurity and Residue Analysis
Karl Fischer TitrationDetermines the water content.[10][11][12]≤ 0.1% (w/w)Loss on Drying (less specific)
Inductively Coupled Plasma (ICP)-MS or -OESQuantifies residual inorganic elemental impurities.Varies by element (typically ppm levels)Atomic Absorption Spectroscopy (AAS)
Headspace GCMeasures residual solvents from the synthesis and purification process.Conforms to ICH Q3C limitsThermogravimetric Analysis (TGA)

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of the certification process. Below are representative protocols for key analytical techniques.

Gas Chromatography (GC-FID) for Purity Determination

Objective: To determine the purity of this compound and quantify organic impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column: DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with high-purity acetone.

Data Analysis:

  • The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) for Absolute Purity

Objective: To determine the absolute purity (w/w %) of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample.

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

Procedure:

  • Accurately weigh about 20 mg of the this compound sample and 10 mg of the certified internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

Calculation: The purity of this compound is calculated using the following formula:

Purity (% w/w) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Karl Fischer Titration for Water Content

Objective: To determine the water content in the this compound reference standard.

Instrumentation:

  • Coulometric or volumetric Karl Fischer titrator.

Procedure:

  • Standardize the Karl Fischer reagent with a certified water standard.

  • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

  • Titrate the sample until the endpoint is reached.

  • The instrument software will calculate the water content in percentage or ppm.

Visualization of Workflows and Pathways

Certification Workflow

The following diagram illustrates the logical workflow for the certification of a chemical reference standard.

Certification_Workflow cluster_synthesis Material Production cluster_characterization Characterization & Purity cluster_certification Certification Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (GC-FID, qNMR) Identity->Purity Impurities Specific Impurity Analysis (Water, Residual Solvents, Inorganics) Purity->Impurities Data_Review Data Review and Evaluation Impurities->Data_Review CoA Certificate of Analysis Generation Data_Review->CoA

Caption: Workflow for the certification of a reference standard.

Analytical Workflow for GC-FID Purity Assessment

This diagram outlines the steps involved in determining the purity of this compound using Gas Chromatography with Flame Ionization Detection.

GC_FID_Workflow start Start sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation detection FID Detection separation->detection data_analysis Data Analysis (Peak Integration & Area % Calculation) detection->data_analysis report Report Purity data_analysis->report end End report->end

Caption: GC-FID analytical workflow for purity determination.

Conclusion

The certification of this compound as a reference standard is a multi-faceted process that requires the application of various orthogonal analytical techniques. A combination of spectroscopic methods for identity confirmation and chromatographic and titrimetric methods for purity and impurity assessment is essential. This guide provides a framework for understanding the critical parameters and methodologies involved, ensuring that the resulting reference standard is of the highest quality and suitable for its intended use in research and development.

References

A Comparative Guide to Analytical Methods for Propyl Phenylacetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of propyl phenylacetate (B1230308). In the absence of a formal inter-laboratory comparison study for this specific analyte, this document compiles and compares performance data from single-laboratory validation studies of structurally similar compounds, such as various esters and phenylacetates. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), offering insights into their respective performance characteristics.

Data Presentation: Performance of Analytical Methods

The following table summarizes the typical performance of GC-MS and HPLC methods based on validated analyses of esters and aromatic compounds comparable to propyl phenylacetate. This data is intended to provide a reference for expected performance when developing and validating a method for this compound quantification.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 5 - 8 mg/L (for butyl esters)0.009 - 0.061 µg/mL (for parabens)
Limit of Quantification (LOQ) 15 - 20 mg/L (for butyl esters)[1]0.031 - 0.203 µg/mL (for parabens)
Intra-day Precision (%RSD) 0.9 - 5.6% (for butyl esters)[1]< 1% (for parabens)[2]
Inter-day Precision (%RSD) 4.4 - 5.3% (for butyl esters)[1]< 1% (for parabens)[2]
Accuracy/Recovery (%) 98.56 - 101.70% (for various esters)99.9 - 100.16% (for sodium phenylacetate)[3]

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are outlined below. These protocols are generalized from published methods for similar analytes and should be adapted and validated for the specific matrix containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.

a) Sample Preparation (Liquid-Liquid Extraction)

  • To a 1 mL aqueous sample, add a suitable internal standard.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean vial for analysis.

b) Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: 7000 Triple Quadrupole GC-MS system or equivalent.

  • Column: A 5% phenyl methyl siloxane column is often suitable for the analysis of a wide range of substances.[4]

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

  • Oven Temperature Program:

    • Initial temperature: 50-70°C, hold for 1-2 minutes.

    • Ramp: 10-25°C/min to 280-300°C.

    • Final hold: 2-5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for a wide range of compounds, including esters.

a) Sample Preparation

  • Dissolve the sample in a suitable solvent system (e.g., a mixture of the mobile phase).

  • For solid samples, an initial extraction and sonication step may be necessary.

  • Filter the sample solution through a 0.45 µm membrane filter before injection.

b) Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, and a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C8 or C18 column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound (e.g., 254-264 nm).

  • Injection Volume: 10 - 20 µL.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the quantification of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid Phase Extraction Sample->Extraction Filtration Filtration Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Volatile Analytes HPLC HPLC-UV/DAD Analysis Filtration->HPLC Non-Volatile/Thermally Labile Analytes Quant Quantification against Calibration Curve GCMS->Quant HPLC->Quant Report Report Generation Quant->Report

Caption: General experimental workflow for this compound quantification.

cluster_gcms GC-MS Method cluster_hplc HPLC Method gc_inj Injection gc_sep Gas Chromatographic Separation gc_inj->gc_sep gc_ion Electron Ionization gc_sep->gc_ion gc_det Mass Spectrometric Detection gc_ion->gc_det hplc_inj Injection hplc_sep Liquid Chromatographic Separation hplc_inj->hplc_sep hplc_det UV/DAD Detection hplc_sep->hplc_det

Caption: Comparison of GC-MS and HPLC analytical pathways.

References

Comparative Bioactivity of Propyl Phenylacetate and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of propyl phenylacetate (B1230308) and its structural analogs. The information presented herein is synthesized from preclinical data to elucidate structure-activity relationships, with a focus on anticancer and antimicrobial properties.

Introduction

Propyl phenylacetate is an aromatic ester recognized for its use as a flavoring and fragrance agent. Beyond these applications, its parent compound, phenylacetate, and related derivatives have garnered scientific interest for their potential therapeutic activities. This guide delves into the comparative bioactivity of this compound and its analogs, examining how modifications to the ester group and substitutions on the phenyl ring influence their biological effects. The primary activities explored are cytotoxicity against cancer cell lines and antimicrobial efficacy.

Structure-Activity Relationships

The biological activity of phenylacetate derivatives is significantly influenced by their physicochemical properties, particularly lipophilicity. An increase in the length of the alkyl chain in the ester moiety generally enhances lipophilicity, which can lead to greater cell membrane permeability and, consequently, increased biological activity. However, this relationship is not always linear and can depend on the specific biological target and cell type.

Substitutions on the phenyl ring also play a crucial role in modulating bioactivity. The position and electronic nature of these substituents can affect the molecule's interaction with biological targets, its metabolic stability, and its overall efficacy.

Comparative Cytotoxicity of Phenylacetate Analogs

While direct comparative studies on a homologous series of simple phenylacetate esters are limited in the public domain, valuable insights can be drawn from studies on structurally similar phenylacetamide derivatives. The following data summarizes the 50% inhibitory concentration (IC50) values for a series of N-phenylacetamide analogs with various substituents on the phenyl ring, evaluated against different human cancer cell lines. It is important to note that these compounds are phenylacetamides, not phenylacetate esters; however, the structure-activity relationships observed for the phenyl ring substituents are likely to be relevant for phenylacetate esters as well.

Table 1: Cytotoxicity (IC50, µM) of Phenylacetamide Analogs Against Human Cancer Cell Lines [1][2][3]

Compound IDR (Substitution on Phenyl Ring)MDA-MB-468 (Breast Cancer)PC-12 (Pheochromocytoma)MCF-7 (Breast Cancer)
3a 2-Fluoro8 ± 0.071.83 ± 0.059 ± 0.07
3b 3-Fluoro1.5 ± 0.1277 ± 0.081.5 ± 0.06
3c 4-Fluoro87 ± 0.058 ± 0.067 ± 0.08
3d 2-Chloro6 ± 0.086 ± 0.077 ± 0.4
3e 3-Chloro2.2 ± 0.070.67 ± 0.129 ± 0.09
3f 4-Chloro1 ± 0.137 ± 0.09ND
3g 2-Methoxy1.3 ± 0.032.97 ± 0.071.53 ± 0.12
3h 4-Methoxy3.13 ± 0.061.73 ± 0.131.4 ± 0.12
3i 2-Nitro6 ± 0.42.20 ± 0.43ND
3j 4-Nitro0.76 ± 0.096 ± 0.4ND
3k 4-Bromo87 ± 0.132.50 ± 0.1385 ± 0.09
Doxorubicin (Reference Drug)0.38 ± 0.072.6 ± 0.132.63 ± 0.4

ND: Not Determined

Observations from the data:

  • The nature and position of the substituent on the phenyl ring have a significant impact on cytotoxic activity.

  • Electron-withdrawing groups, such as a nitro group at the para position (compound 3j), can lead to potent cytotoxicity.[1]

  • The position of the substituent is critical; for example, a fluoro group at the meta position (3b) is more active against MDA-MB-468 and MCF-7 cells than when it is at the ortho (3a) or para (3c) position.[1]

Antimicrobial Activity of Phenylacetic Acid Esters

Table 2: General Trend of Antimicrobial Activity of Phenolic Acid Esters

Ester MoietyRelative LipophilicityExpected Antimicrobial Activity
MethylLowLower
EthylModerateModerate
PropylModerate-HighHigher
ButylHighHighest in series

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxicity of the phenylacetamide analogs listed in Table 1 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT. The plates are then incubated for a few hours.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial activity of a compound. The broth microdilution method is a common technique used to determine the MIC.[6][7]

Protocol:

  • Preparation of Test Compound Dilutions: A serial dilution of the test compound (e.g., this compound) is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., temperature and time) to allow for microbial growth.

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the test compound at which no visible growth is observed.[7]

  • Controls: Positive (microorganism in medium without the test compound) and negative (medium only) controls are included to ensure the validity of the assay.[7]

Signaling Pathway: Inhibition of Protein Prenylation

One of the proposed mechanisms for the anticancer activity of phenylacetate and its derivatives is the inhibition of protein prenylation.[8] This is a post-translational modification where isoprenoid groups (farnesyl or geranylgeranyl pyrophosphate) are attached to cysteine residues of certain proteins, such as small GTPases like Ras and Rho. This modification is crucial for the proper localization and function of these proteins in cell signaling pathways that regulate cell proliferation, survival, and differentiation.

Below is a diagram illustrating the protein prenylation pathway and the potential point of inhibition by phenylacetate derivatives.

G Protein Prenylation Pathway cluster_0 Mevalonate Pathway cluster_1 Protein Prenylation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) FPP FPP Geranylgeranyl Pyrophosphate (GGPP) Geranylgeranyl Pyrophosphate (GGPP) FPP->Geranylgeranyl Pyrophosphate (GGPP) Farnesylation Farnesylation FPP->Farnesylation Prenylated Protein Prenylated Protein Farnesylation->Prenylated Protein GGPP GGPP Geranylgeranylation Geranylgeranylation GGPP->Geranylgeranylation Unprenylated Protein (e.g., Ras) Unprenylated Protein (e.g., Ras) Unprenylated Protein (e.g., Ras)->Farnesylation Membrane Localization & Signaling Membrane Localization & Signaling Prenylated Protein->Membrane Localization & Signaling Phenylacetate Analogs Phenylacetate Analogs Phenylacetate Analogs->Farnesylation Inhibition

Caption: Inhibition of Protein Prenylation by Phenylacetate Analogs.

Conclusion

The bioactivity of this compound and its analogs is a promising area of research. Structure-activity relationship studies, primarily from related phenylacetamide derivatives, indicate that modifications to the phenyl ring can significantly enhance cytotoxic activity against cancer cells. Furthermore, based on general trends for phenolic acid esters, increasing the alkyl chain length of the ester, as in propyl and butyl phenylacetate, is expected to increase antimicrobial efficacy due to enhanced lipophilicity. The inhibition of protein prenylation represents a key signaling pathway through which these compounds may exert their anticancer effects. Further direct comparative studies on a homologous series of phenylacetate esters are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Quantitative Analysis of Propyl Phenylacetate: Internal Standard vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of aromatic esters like propyl phenylacetate (B1230308), the choice of analytical methodology is critical. This guide provides an objective comparison between the widely used internal standard (IS) method and the external standard (ES) method for the quantitative analysis of propyl phenylacetate by Gas Chromatography with Flame Ionization Detection (GC-FID). Additionally, a High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method is presented as a viable alternative. This guide includes detailed experimental protocols and supporting data to aid in method selection and implementation.

Principle of the Internal Standard Method

The internal standard method is a powerful technique used in chromatography to improve the precision and accuracy of quantitative analysis.[1] An internal standard is a compound that is added in a constant, known amount to all samples, calibration standards, and blanks. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This approach effectively corrects for variations in injection volume, solvent evaporation, and instrument response, leading to more robust and reliable results.[1]

Comparison of Analytical Methods

The choice between an internal standard and an external standard method, as well as the analytical technique (GC-FID vs. HPLC-UV), depends on the specific requirements of the analysis, including the complexity of the sample matrix, the required level of precision, and available instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive and universal detector for organic compounds, making it well-suited for the analysis of volatile esters like this compound.

Table 1: Comparison of GC-FID Quantitative Methods for this compound

ParameterInternal Standard MethodExternal Standard Method
Principle Analyte/IS peak area ratio is used for quantification.Analyte peak area is directly compared to a calibration curve.
Precision (%RSD) < 1%2-5%
Accuracy (%Recovery) 98-102%95-105%
Throughput Slightly lower due to IS addition step.Higher.
Robustness High; compensates for injection volume and instrument variability.Moderate; sensitive to variations in injection volume.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers an alternative for the analysis of this compound, particularly for samples that are not amenable to GC or when GC instrumentation is unavailable.

Table 2: Comparison of HPLC-UV Quantitative Methods for this compound

ParameterInternal Standard MethodExternal Standard Method
Principle Analyte/IS peak area ratio is used for quantification.Analyte peak area is directly compared to a calibration curve.
Precision (%RSD) < 1.5%3-6%
Accuracy (%Recovery) 97-103%94-106%
Throughput Slightly lower due to IS addition step.Higher.
Robustness High; compensates for injection volume and instrument variability.Moderate; sensitive to variations in injection volume.

Experimental Protocols

GC-FID Method

A GC-FID method was developed for the quantitative analysis of this compound. Benzyl (B1604629) acetate (B1210297) is chosen as a suitable internal standard due to its structural similarity and chromatographic separation from this compound.

Internal Standard: Benzyl Acetate

Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound (1 mg/mL) and benzyl acetate (1 mg/mL) in methanol.

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the this compound stock solution and a fixed concentration of the benzyl acetate internal standard solution to volumetric flasks. Dilute to volume with methanol.

  • Sample Preparation: To a known volume of the sample containing this compound, add a fixed volume of the benzyl acetate internal standard solution.

Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Split/splitless, 250°C, split ratio 50:1.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Detector: FID, 280°C.

HPLC-UV Method

An isocratic reversed-phase HPLC-UV method is proposed for the quantification of this compound. Phenyl acetate is selected as the internal standard.

Internal Standard: Phenyl Acetate

Sample Preparation:

  • Stock Solutions: Prepare stock solutions of this compound (1 mg/mL) and phenyl acetate (1 mg/mL) in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the this compound stock solution and a fixed concentration of the phenyl acetate internal standard solution to volumetric flasks. Dilute to volume with the mobile phase.

  • Sample Preparation: To a known volume of the sample containing this compound, add a fixed volume of the phenyl acetate internal standard solution.

Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualized Workflows

GC_FID_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing PPA_Stock This compound Stock Solution Cal_Std Calibration Standards (PPA + IS) PPA_Stock->Cal_Std IS_Stock Internal Standard (Benzyl Acetate) Stock Solution IS_Stock->Cal_Std Spiked_Sample Spiked Sample (Sample + IS) IS_Stock->Spiked_Sample GC_FID GC-FID System Cal_Std->GC_FID Inject Sample Unknown Sample Sample->Spiked_Sample Spiked_Sample->GC_FID Inject Integration Peak Area Integration GC_FID->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Figure 1. Experimental workflow for the GC-FID analysis of this compound using an internal standard.

HPLC_UV_Workflow start Start prep Prepare Mobile Phase (Acetonitrile:Water 60:40) start->prep standards Prepare Calibration Standards (this compound + Phenyl Acetate IS) prep->standards sample Prepare Sample (Add Phenyl Acetate IS) prep->sample hplc HPLC-UV Analysis (C18, 210 nm) standards->hplc sample->hplc data Data Analysis (Peak Area Ratios) hplc->data result Calculate Concentration data->result

Figure 2. Logical relationship for the HPLC-UV quantitative analysis workflow.

Conclusion

For the quantitative analysis of this compound, the internal standard method offers superior precision and accuracy compared to the external standard method for both GC-FID and HPLC-UV techniques. The choice of the analytical instrument will depend on sample characteristics and laboratory capabilities. The detailed protocols provided in this guide serve as a starting point for method development and validation, ensuring reliable and high-quality data for research, quality control, and drug development applications.

References

Sensory Panel Validation of Propyl Phenylacetate in Fragrances: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of fragrance development, the selection of individual aroma components is paramount to achieving a desired olfactory profile. Propyl phenylacetate (B1230308), a key ingredient in many floral and fruity fragrances, offers a unique combination of sweet, honey, and rose notes. This guide provides a comprehensive comparison of propyl phenylacetate with viable alternatives, supported by established sensory panel validation methodologies. This document is intended to assist researchers and scientists in making informed decisions during the fragrance development process.

Olfactory Profile of this compound

This compound is characterized by a complex and multifaceted aroma profile. Its dominant notes are sweet, honey, and floral, with nuances of apricot and rose[1]. The scent is often described as fresh and light, with a fruity, apricot-rose character[2][3]. This makes it a versatile ingredient in creating a variety of fragrance compositions, particularly those aiming for a natural and delicate floral bouquet.

Comparative Sensory Analysis

Table 1: Descriptive Sensory Profiles of this compound and Alternatives

Fragrance IngredientOlfactory FamilyKey Descriptors
This compound Floral, FruitySweet, honey, rose, apricot, fresh, light[1][2][3]
Methyl Phenylacetate Floral, HoneyIntense sweet honey, jasmine, musky, waxy, spicy[4]
Ethyl Phenylacetate Floral, FruitySweet, fruity, honey, cocoa, apple, woody[5]
Isobutyl Phenylacetate Floral, GourmandHoney, cocoa, balsamic, floral[6]
Phenethyl Phenylacetate Balsamic, FloralBalsamic, floral, honey

Table 2: Hypothetical Quantitative Sensory Panel Ratings

The following data is illustrative and intended to represent the type of output generated from a descriptive sensory analysis panel. Actual results would require controlled experimental validation.

Sensory AttributeThis compoundMethyl PhenylacetateEthyl PhenylacetateIsobutyl PhenylacetatePhenethyl Phenylacetate
Intensity (Overall) 6.58.07.07.56.0
Sweetness 7.08.57.58.06.5
Floral Character 7.57.06.56.07.0
Fruity Character 6.04.07.05.03.0
Honey Note 8.09.07.08.57.5
Powdery Nuance 3.04.52.53.04.0
Green/Fresh Aspect 5.02.04.03.02.5
Longevity 5.56.05.06.57.0

Scale: 0 = Not Perceptible, 10 = Extremely Intense

Experimental Protocols for Sensory Panel Validation

A robust sensory evaluation is critical for substantiating the performance of a fragrance ingredient. The following is a detailed methodology for a descriptive sensory analysis panel.

Objective: To quantitatively describe and compare the olfactory characteristics of this compound and its alternatives.

Panelists:

  • A panel of 10-12 trained and experienced sensory assessors.

  • Panelists are screened for olfactory acuity, descriptive ability, and consistency.

Sample Preparation:

  • All fragrance ingredients (this compound and alternatives) are diluted to a concentration of 10% in an odorless, non-polar solvent (e.g., dipropylene glycol).

  • A 1.0 mL aliquot of each diluted sample is applied to a standard fragrance testing strip.

  • The solvent is allowed to evaporate for 60 seconds before evaluation.

  • Samples are coded with random three-digit numbers to ensure blind evaluation.

Evaluation Procedure:

  • Panelists are seated in individual, well-ventilated sensory booths free from extraneous odors.

  • Each panelist receives one coded sample at a time in a randomized order.

  • Panelists are instructed to sniff the fragrance strip from a distance of approximately 2-3 cm.

  • Panelists rate the intensity of a predefined list of sensory attributes (e.g., overall intensity, sweetness, floral, fruity, honey, etc.) on a 0-10 numerical scale.

  • A break of at least 5 minutes is required between each sample to prevent olfactory fatigue, during which panelists are encouraged to smell a neutral substance like coffee beans or their own skin to reset their palate.

  • Water and unsalted crackers are provided for palate cleansing.

Data Analysis:

  • Mean scores for each attribute are calculated for each sample.

  • Statistical analysis (e.g., ANOVA, Tukey's HSD test) is performed to determine significant differences between the samples for each attribute.

  • Results are often visualized using spider plots or bar charts for easy comparison.

Experimental Workflow and Olfactory Signaling

To visualize the process of sensory panel validation and the underlying biological mechanism of odor perception, the following diagrams are provided.

Sensory_Panel_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis Dilution Dilution of Fragrance Ingredients Application Application to Test Strips Dilution->Application Coding Sample Coding (Blinding) Application->Coding Presentation Randomized Sample Presentation Coding->Presentation Evaluation Panelist Evaluation of Attributes Presentation->Evaluation Breaks Olfactory Fatigue Prevention (Breaks) Evaluation->Breaks Collection Data Collection Evaluation->Collection Breaks->Presentation Statistics Statistical Analysis (ANOVA) Collection->Statistics Visualization Data Visualization (e.g., Spider Plots) Statistics->Visualization

Sensory panel evaluation workflow.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR G_Protein G-protein (Golf) Activation OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP ATP to cAMP Conversion AC->cAMP Ion_Channel cAMP-gated Ion Channel Opening cAMP->Ion_Channel Depolarization Influx of Na+ and Ca2+ Ion_Channel->Depolarization Signal Signal Transmitted to Brain Depolarization->Signal

Simplified olfactory signaling pathway.

The initial step in odor perception involves the binding of an odorant molecule to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR), located on the cilia of olfactory sensory neurons[1][7][8]. This binding event activates the associated G-protein (Golf), which in turn activates adenylate cyclase[1][8]. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP)[1][7][8]. The subsequent increase in intracellular cAMP concentration leads to the opening of cAMP-gated ion channels, allowing an influx of sodium and calcium ions[1][8]. This influx causes depolarization of the neuron's membrane, generating an electrical signal that is transmitted to the olfactory bulb in the brain for processing[8].

Conclusion

This compound is a valuable fragrance ingredient with a desirable sweet, honeyed, and floral-fruity character. While quantitative, publicly available sensory panel data is limited, descriptive profiles provide a strong basis for comparison with other phenylacetate esters and floral fragrance components. The selection of an appropriate fragrance ingredient will ultimately depend on the specific creative direction and desired performance characteristics of the final product. The experimental protocols and understanding of the olfactory signaling pathway outlined in this guide provide a robust framework for conducting in-house sensory panel validations to generate the quantitative data necessary for informed decision-making in fragrance development.

References

Safety Operating Guide

Proper Disposal of Propyl Phenylacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Propyl phenylacetate (B1230308), a combustible liquid that can be harmful if swallowed and may cause mild skin and eye irritation, requires specific handling and disposal procedures to mitigate risks.[1] This guide provides detailed, step-by-step instructions for the proper disposal of propyl phenylacetate, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area.[2] In case of a spill, immediately eliminate all ignition sources.[1]

Step-by-Step Disposal Protocol for this compound Waste

This compound and materials contaminated with it must be treated as hazardous waste.[1] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[3][4] The primary disposal route is through your institution's Environmental Health & Safety (EHS) department.[4]

1. Waste Collection and Containerization:

  • Designate a Waste Container: Use a chemically compatible container, preferably made of plastic, for collecting liquid this compound waste.[4][5] The container must be in good condition, free of leaks, and equipped with a secure, leak-proof screw-on cap.[3][6][7]

  • Segregate Waste: Do not mix this compound with incompatible chemicals. It should be kept separate from bases, oxidizing agents, and reducing agents.[2]

  • Contaminated Solids: For solid waste contaminated with this compound (e.g., gloves, absorbent paper), double-bag the materials in clear plastic bags to allow for visual inspection.[6]

  • Keep Containers Closed: Always keep waste containers sealed except when adding waste.[6][7]

2. Labeling of Hazardous Waste: Proper labeling is crucial for safety and regulatory compliance. Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[8] The label must include the following information:[3][4]

  • The words "Hazardous Waste."

  • Full chemical name: "this compound" (avoid formulas or abbreviations).

  • For mixtures, list the full names and quantities of all constituents.

  • The date when waste was first added to the container (generation start date).

  • The location of origin (e.g., Building, Room Number).

  • The name and contact information of the Principal Investigator.

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the labeled hazardous waste container in a designated SAA, which must be at or near the point of waste generation.[5][9]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a lab tray or bin) to contain any potential leaks or spills.[6] The secondary container must be able to hold 110% of the volume of the primary container.[6]

  • Regular Inspection: Inspect the SAA weekly for any signs of leaks or container degradation.[9]

4. Arranging for Disposal:

  • Contact EHS: Once the container is full or before accumulation time limits are exceeded, contact your institution's EHS office to schedule a hazardous waste pickup.[4]

  • Complete Paperwork: Fill out any required hazardous waste disposal forms as instructed by your EHS department.[4]

Quantitative Disposal and Safety Data

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

ParameterValueReference
Physical State Liquid[1]
Flash Point > 200.0 °F (> 93.3 °C)[1]
Primary Hazards Combustible liquid, Harmful if swallowed, Mild skin/eye irritant[1]
Incompatible Materials Bases, Oxidizing agents, Reducing agents[2]
Max. Waste Accumulation Volume 55 gallons per waste stream[5][6]
Max. Accumulation Time (SAA) Up to 90 days[6]

Experimental Protocols

Protocol for Managing Spills of this compound

This protocol outlines the immediate steps for cleaning a minor spill in a laboratory setting.

  • Ensure Safety: Evacuate non-essential personnel from the area. Eliminate all potential ignition sources (e.g., open flames, hot surfaces, sparks).[1]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain Spill: Prevent the spill from spreading or entering drains by diking it with an inert, absorbent material.[1]

  • Absorb Spill: Cover and absorb the spill with a non-combustible, inert material such as vermiculite, dry sand, or diatomaceous earth.[1]

  • Collect Waste: Carefully scoop the absorbed material into a designated, compatible container for hazardous waste.[1]

  • Label and Dispose: Seal and label the container as "Hazardous Waste," listing "this compound" and the absorbent material as the contents. Manage the container for EHS pickup as described above.

  • Decontaminate: Clean the spill area thoroughly.

Protocol for Disposing of Empty this compound Containers

An empty container that held this compound must be properly decontaminated before being discarded as regular trash.[7][8]

  • Triple Rinse: Rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., a suitable alcohol or acetone).[7][8]

  • Collect Rinsate: Each rinsing must be collected and disposed of as hazardous liquid waste.[7][8] Pour the rinsate into your designated this compound waste container.

  • Deface Label: Completely remove or deface the original chemical label on the empty container.[8]

  • Air Dry: Allow the rinsed container to air dry completely.

  • Final Disposal: Once triple-rinsed, defaced, and dried, the container may be disposed of in the regular trash.[7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_generation Waste Generation & Characterization cluster_liquid Liquid or Spill Waste cluster_solid Contaminated Solid Waste cluster_empty Empty Container Disposal cluster_pickup Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type is_empty Is the container empty? is_empty->waste_type No rinse 1. Triple-rinse with appropriate solvent is_empty->rinse Yes waste_type->is_empty Container liquid_waste Liquid Waste (Pure or Mixture) waste_type->liquid_waste Liquid/Spill solid_waste Contaminated Solids (Gloves, Paper, etc.) waste_type->solid_waste Solid collect_liquid 1. Collect in a compatible, leak-proof container liquid_waste->collect_liquid spill_waste Spill Cleanup Debris (Absorbent Material) spill_waste->collect_liquid label_liquid 2. Attach 'Hazardous Waste' label (List all components) collect_liquid->label_liquid store_liquid 3. Store in SAA with secondary containment label_liquid->store_liquid pickup 4. Request pickup from EHS Department store_liquid->pickup collect_solid 1. Double-bag in clear plastic bags solid_waste->collect_solid label_solid 2. Attach 'Hazardous Waste' label (List contaminants) collect_solid->label_solid store_solid 3. Store in SAA label_solid->store_solid store_solid->pickup collect_rinsate 2. Collect rinsate as hazardous liquid waste rinse->collect_rinsate collect_rinsate->collect_liquid Add to liquid waste deface 3. Deface original label collect_rinsate->deface trash 4. Dispose of container in regular trash deface->trash

Caption: Workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Propyl Phenylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Propyl phenylacetate (B1230308) is a chemical compound that requires careful handling to ensure laboratory safety. This guide provides essential information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), safe operational procedures, and proper disposal methods.

Physical and Chemical Properties

The following table summarizes the key quantitative data for Propyl phenylacetate.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [2]
Appearance Colorless liquid[1][3]
Odor Honey-like, fruity, rose-like[1][3]
Boiling Point 240 °C at 753 mmHg[1][3]
Flash Point > 100 °C (> 212 °F)[3]
Specific Gravity 0.985 - 0.995 @ 15.5 °C[1][3]
Vapor Pressure 0.031 mmHg @ 25 °C (estimated)[3]
Water Solubility Very slightly soluble[1][3]
Occupational Exposure Limits Not established[2]
Hazard Identification and Personal Protective Equipment (PPE)

While some sources indicate that this compound does not meet the criteria for GHS hazard classification, it is crucial to handle it with care to minimize exposure.[1] The following personal protective equipment is recommended:

PPE CategoryRecommendation
Eye and Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear chemically resistant gloves (e.g., nitrile or neoprene). A lab coat or chemical-resistant apron should also be worn.
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Operational Plan for Safe Handling

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure a Safety Data Sheet (SDS) for this compound is readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Inspect all PPE for integrity before use.

  • Have an emergency eyewash station and safety shower readily available.

  • Prepare all necessary equipment and reagents before handling the chemical.

2. Handling Procedures:

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of vapors and aerosols.

  • Keep the container tightly closed when not in use.

  • Use appropriate tools to dispense the chemical to avoid spills.

  • Do not eat, drink, or smoke in the handling area.

3. Post-Handling Procedures:

  • Wash hands thoroughly with soap and water after handling.

  • Clean the work area and any equipment used.

  • Properly store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases.[2]

Emergency and First Aid Procedures

In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[2]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow This compound: Safe Handling Workflow A 1. Preparation - Review SDS - Ensure proper ventilation - Inspect and don PPE B 2. Handling - Work in a fume hood - Avoid contact and vapor formation - Keep container closed A->B Proceed to Handling C 3. Post-Handling - Clean work area - Wash hands thoroughly - Store properly B->C Task Complete D 4. Emergency Response - Follow first aid procedures - Use emergency equipment B->D In case of spill or exposure E 5. Disposal - Collect in labeled container - Dispose as hazardous waste - Follow regulations C->E Generate Waste

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.